n-(Tert-butoxycarbonyl)-s-propylcysteine
Description
Properties
Molecular Formula |
C11H21NO4S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
InChI Key |
WMJOCNANCHVVGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
n-(Tert-butoxycarbonyl)-s-propylcysteine chemical properties
Technical Guide: -(tert-Butoxycarbonyl)-S-propyl-L-cysteine[1][2]
Executive Summary
-(tert-Butoxycarbonyl)-S-propyl-L-cysteine12This guide details the physicochemical properties, synthesis protocols, and application workflows for researchers utilizing this compound in drug development and metabolic profiling.
Chemical Profile & Identification
The compound is often synthesized in situ or supplied as a methyl ester due to the physical characteristics of the free acid (often a viscous oil).[2]
| Property | Data |
| Chemical Name | |
| Abbreviation | Boc-Cys(Pr)-OH |
| Molecular Formula | |
| Molecular Weight | 263.35 g/mol |
| CAS Number (Parent) | 14453-39-5 (S-propyl-L-cysteine) |
| CAS Number (Methyl Ester) | 55757-46-5 (Precursor/Analog) |
| Appearance | Colorless to pale yellow viscous oil (Free acid); White powder (Parent amino acid) |
| Solubility | Soluble in DCM, DMF, Ethyl Acetate, Methanol.[1][2][3][4] |
| Chirality | L-Configuration ( |
| Stability | Stable under basic and neutral conditions; N-Boc group is acid-labile (removed by TFA/HCl).[1][2] |
Synthesis & Production
The synthesis of Boc-Cys(Pr)-OH is typically a two-step process starting from L-Cysteine.[1][2] The propyl group is introduced first to prevent side reactions with the Boc protection step.
Mechanistic Pathway[1][2]
-
S-Alkylation: L-Cysteine is alkylated under basic conditions using propyl iodide or propyl bromide.[1][2] The base (typically NaOH or Na/NH3) generates the thiolate anion (
), which acts as a nucleophile attacking the propyl halide.[1][2] -
N-Protection: The resulting S-propyl-L-cysteine is treated with Di-tert-butyl dicarbonate (
) under basic conditions to protect the -amino group.[1][2]
Visualization of Synthesis Logic
Caption: Stepwise synthesis of Boc-Cys(Pr)-OH via S-alkylation followed by N-Boc protection.
Validated Synthesis Protocol
Reference: Adapted from protocols for S-alkyl cysteine derivatives [1, 2].
Reagents:
Step-by-Step Methodology:
-
Alkylation: Dissolve L-Cysteine HCl (10 mmol) in 2M NaOH (20 mL) and Ethanol (10 mL).
-
Add 1-Iodopropane (11 mmol) dropwise at 0°C.
-
Stir at room temperature for 2–4 hours. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1) for disappearance of free cysteine.[1][2]
-
Isolation (Intermediate): Neutralize to pH 6–7 with dilute HCl. S-propyl-L-cysteine may precipitate; if not, concentrate and use crude for the next step.[1][2]
-
Protection: Redissolve the intermediate in a mixture of Water/Dioxane (1:1). Adjust pH to ~9 with NaOH.
-
Add
(1.5 eq) and stir overnight at room temperature. -
Workup: Acidify the solution to pH 2–3 with KHSO4 or dilute HCl (carefully, to avoid removing Boc). Extract with Ethyl Acetate (3x).[1][2]
-
Purification: Wash organic layer with brine, dry over
, and concentrate in vacuo. The product is typically obtained as a viscous oil.[2]
Applications in Peptide Synthesis
Boc-Cys(Pr)-OH is used when a hydrophobic, non-oxidizable residue is required at a specific position.[1][2] Unlike Methionine (which can oxidize to sulfoxide) or native Cysteine (which forms disulfides), S-propylcysteine is chemically stable.[1][2]
Coupling Protocol (Boc Chemistry)
This residue is compatible with standard Boc-SPPS cycles.[1][2]
| Parameter | Condition |
| Activation | DIC/HOBt or HATU/DIEA |
| Solvent | DMF or NMP |
| Coupling Time | 1–2 hours (Standard kinetics) |
| Deprotection | 25–50% TFA in DCM (Removes Boc group) |
| Cleavage | HF or TFMSA (required to cleave peptide from resin in Boc chemistry) |
Critical Note: The S-propyl group is stable to TFA and HF under standard conditions. It is a permanent modification, not a protecting group to be removed.
SPPS Workflow Diagram
Caption: Boc-SPPS cycle incorporating Boc-Cys(Pr)-OH. The side chain remains stable during TFA treatment.
Biological & Pharmacological Context
Beyond synthesis, this molecule is critical in metabolic research involving Allium species (garlic/onion).[2]
Garlic Metabolite Research
S-propyl-L-cysteine (SPC) is a known metabolite found in aged garlic extracts, structurally related to S-allyl-cysteine (SAC) [3].[1][2]
-
Immunomodulation: SPC has shown potential in modulating immune responses.[1][2]
-
Antihypertensive: Studies suggest SPC contributes to the blood pressure-lowering effects of garlic extracts [4].[1][2]
-
Reference Standard: The Boc-protected form is often used to synthesize pure peptide standards for LC-MS/MS quantification of these metabolites in biological fluids.[1][2]
H2S Donor Potential
Recent research into gasotransmitters utilizes S-alkyl cysteines as slow-releasing Hydrogen Sulfide (
Handling, Stability & Safety
Storage Protocols
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Hygroscopic; store under inert gas (
or Ar) if possible.[1][2] -
Container: Amber glass vials to prevent potential light-induced degradation (though less sensitive than S-nitrosothiols).[1][2]
Safety (SDS Summary)
References
-
Wehi.edu.au. Synthesis of Boc-protected cysteine derivatives (General Procedure 6).[1][2] Walter and Eliza Hall Institute of Medical Research.[1][2] Link
-
Procopio, A. et al. (2018).[2] A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines.[1][2] ResearchGate.[1][2] Link
-
Ushijima, M. et al. (2017).[2] Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules.[1][2][6][7][8][5][9][10][11] Link
-
FooDB. Compound Summary: S-Propyl-L-cysteine.[1][2][12] Foodb.ca.[1][2] Link[1][2]
Sources
- 1. N-tert-butyloxycarbonylcysteine | C8H15NO4S | CID 152319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Azidohomoalanine | C4H8N4O2 | CID 147480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Showing Compound S-Propyl-L-cysteine (FDB012677) - FooDB [foodb.ca]
- 7. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. tcichemicals.com [tcichemicals.com]
- 10. N-tert-Butoxycarbonyl-S-benzyl-L-cysteine | C15H21NO4S | CID 2724757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
Introduction: The Strategic Importance of Boc-S-propyl-L-cysteine
An In-Depth Technical Guide to the Structure and Synthesis of Boc-S-propyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Boc-S-propyl-L-cysteine, a crucial building block in modern peptide chemistry and drug discovery. As a Senior Application Scientist, my objective is to offer not just a protocol, but a field-proven perspective on its synthesis, characterization, and application, grounded in established chemical principles.
N-Boc-S-propyl-L-cysteine is a derivative of the natural amino acid L-cysteine, modified at two key functional sites: the thiol (sulfhydryl) group and the alpha-amino group. Its structure consists of an L-cysteine core where the sulfur atom is alkylated with a propyl group, and the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group.
This dual modification makes it an invaluable reagent in the synthesis of complex peptides and proteins.[1][2] The S-propyl group introduces a stable, non-native side chain, allowing researchers to probe structure-activity relationships or enhance the metabolic stability of peptide-based therapeutics.[] The N-Boc group provides robust, acid-labile protection for the amine, preventing unwanted side reactions during peptide chain elongation, a cornerstone of solid-phase peptide synthesis (SPPS).[4][5] Understanding its synthesis is fundamental to leveraging its full potential in the laboratory.
Chemical Structure and Physicochemical Properties
The foundational identity of a chemical reagent lies in its structure and physical characteristics. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
Chemical Structure:
(2R)-2-[(tert-butoxy)formamido]-3-(propylsulfanyl)propanoic acid
Figure 1: The chemical structure of N-Boc-S-propyl-L-cysteine, highlighting the L-cysteine backbone, the S-propyl modification, and the N-Boc protecting group.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄S | [6] |
| Molecular Weight | 263.36 g/mol | [6] |
| CAS Number | 65309-79-7 (for S-propyl-L-cysteine) | [7] |
| Appearance | Typically a white to off-white solid | [1] |
| Solubility | Soluble in organic solvents (e.g., DMF, CH₂Cl₂, MeOH) | General Knowledge |
| Storage | Store at 2-8 °C to ensure stability | [1] |
Synthesis of Boc-S-propyl-L-cysteine: A Two-Stage Approach
The synthesis of Boc-S-propyl-L-cysteine is a logical, two-part process. First, the thiol group of L-cysteine is selectively alkylated. Second, the amino group of the resulting S-propyl-L-cysteine is protected. This sequence is critical; attempting to Boc-protect L-cysteine first would complicate the subsequent S-alkylation due to the reactivity of the unprotected thiol.
Stage 1: S-propylation of L-cysteine
The core of this stage is a nucleophilic substitution (SN2) reaction. The sulfur atom of the cysteine thiol is a potent nucleophile, particularly when deprotonated to the thiolate anion (RS⁻) under basic conditions. This thiolate readily attacks an electrophilic propyl source, such as 1-bromopropane or 1-iodopropane, to form the stable thioether bond.
Causality Behind Experimental Choices:
-
Base: A base (e.g., NaOH, NH₄OH) is essential to deprotonate the thiol group (-SH, pKa ~8.3), forming the much more nucleophilic thiolate anion (-S⁻). This significantly accelerates the rate of alkylation.
-
Propylating Agent: 1-Bromopropane or 1-iodopropane are excellent electrophiles. Iodide is a better leaving group than bromide, potentially leading to faster reaction times, but bromide is often more cost-effective.
Stage 2: N-Boc Protection of S-propyl-L-cysteine
With the sulfur side chain installed, the alpha-amino group must be protected for use in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose. The reaction involves treating S-propyl-L-cysteine with di-tert-butyl dicarbonate, (Boc)₂O, under basic conditions.[4] The amine acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.
Causality Behind Experimental Choices:
-
Base: A base (e.g., NaHCO₃, triethylamine) is required to deprotonate the amino group, enhancing its nucleophilicity. It also neutralizes the acidic byproducts of the reaction.
-
(Boc)₂O: This reagent is the standard for introducing the Boc group. It is highly effective and its byproducts (tert-butanol and CO₂) are volatile and easily removed.[4]
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. EP0968997B1 - Process for S-aryl-L-cysteine and derivatives - Google Patents [patents.google.com]
- 6. Boc-S-2-propenyl-L-Cysteine CAS#: 124773-55-3 [m.chemicalbook.com]
- 7. S-Propylcysteine | C6H13NO2S | CID 101975 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical characteristics of n-(Tert-butoxycarbonyl)-s-propylcysteine
Physicochemical Profiling and Synthetic Utility in Peptide Chemistry
Executive Summary
N-(Tert-butoxycarbonyl)-S-propylcysteine (Boc-S-propyl-L-cysteine) is a specialized cysteine derivative employed primarily as a hydrophobic structural probe in peptide medicinal chemistry and as a reference standard in metabolic toxicology. Unlike standard protecting groups (e.g., Trityl, Acm) designed for removal, the S-propyl moiety is a permanent modification intended to alter the physicochemical profile of the parent peptide. This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physical characteristics, and application in Solid-Phase Peptide Synthesis (SPPS).
Molecular Identity & Structural Analysis
The compound consists of an L-cysteine backbone protected at the
| Parameter | Technical Specification |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propylsulfanylpropanoic acid |
| Common Name | Boc-S-propyl-L-cysteine; Boc-Cys(Pr)-OH |
| Molecular Formula | |
| Molecular Weight | 263.35 g/mol |
| CAS Number | 1115-93-1 (Parent free amino acid: S-propyl-L-cysteine)Note: The Boc-derivative is frequently synthesized in situ or custom-ordered; no global commercial CAS is standardized. |
| Stereochemistry | L-Enantiomer ( |
Physicochemical Properties[1]
Unlike many Boc-protected amino acids which are stable crystalline solids, Boc-S-propyl-L-cysteine often presents as a viscous oil due to the flexibility of the propyl chain and the disruption of crystal lattice packing.
2.1 Core Physical Constants
| Property | Value / Observation | Context |
| Physical State | Thick pale yellow oil to waxy solid | High conformational entropy of the propyl thioether prevents facile crystallization. |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH | Highly lipophilic; suitable for standard SPPS solvents. |
| Optical Rotation | Value estimated based on analogous S-alkyl cysteine derivatives; specific rotation varies by concentration and solvent. | |
| pKa (Carboxyl) | ~3.8 | Typical for N-protected |
2.2 Spectral Characteristics (NMR Validation)
-
H NMR (DMSO-
): Distinctive triplet at ppm (propyl ), multiplet at ppm (propyl ), and triplet at ppm ( ). The Boc group appears as a strong singlet at ppm (9H).
Chemical Reactivity & Stability[2]
The utility of Boc-S-propyl-L-cysteine lies in the differential reactivity of its functional groups.
3.1 Thioether Dynamics
The S-propyl group converts the reactive nucleophilic thiol into a stable thioether.
-
Oxidation Resistance: Unlike free cysteine, it does not form disulfide bonds. However, it is susceptible to oxidation by strong agents (e.g.,
, mCPBA) to form sulfoxides ( ) and sulfones ( ). -
Acid Stability: The thioether bond is stable to TFA (used in Boc removal) and HF (used in final cleavage), making it compatible with both Boc and Fmoc SPPS strategies, though it is used here as a Boc-protected building block.
3.2 Protecting Group Orthogonality
-
Boc Group: Labile to 50% TFA/DCM.
-
Carboxyl Group: Free for activation (e.g., via carbodiimides).
Figure 1: Reactivity profile of Boc-S-propyl-L-cysteine under common laboratory conditions.
Synthetic Protocols
4.1 Synthesis from L-Cysteine (Self-Validating Protocol)
This protocol synthesizes the parent S-propyl-L-cysteine first, followed by Boc protection. This route avoids racemization risks associated with alkylating protected cysteine esters.
Reagents: L-Cysteine hydrochloride, Propyl iodide (or bromide), NaOH, Di-tert-butyl dicarbonate (
Step-by-Step Methodology:
-
Thiol Alkylation:
-
Dissolve L-Cysteine HCl (10 mmol) in 3M NaOH (20 mL) under
atmosphere. -
Add Propyl Iodide (11 mmol) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Checkpoint: Monitor disappearance of free thiol via Ellman’s reagent test (should be negative).
-
Neutralize to pH 6 with dilute HCl to precipitate S-propyl-L-cysteine. Filter and dry.[1]
-
-
N-Boc Protection:
-
Suspend S-propyl-L-cysteine (from step 1) in 1:1 Dioxane/Water.
-
Add
(1.5 eq) followed by (1.1 eq). -
Stir vigorously for 12-18 hours.
-
Workup: Evaporate dioxane. Acidify aqueous layer to pH 2-3 with
. Extract with Ethyl Acetate (3x).[2] -
Purification: Wash organic layer with brine, dry over
, and concentrate in vacuo. -
Result: Thick pale yellow oil.[2]
-
Figure 2: Synthetic pathway for generating Boc-S-propyl-L-cysteine from native L-cysteine.
4.2 Application in Solid-Phase Peptide Synthesis (SPPS)
Coupling Protocol: Due to the steric bulk of the S-propyl group, standard coupling times should be extended.
-
Activation: Use DIC/Oxyma or HBTU/DIEA (1:1:2 ratio relative to amino acid).
-
Solvent: DMF or NMP.
-
Time: 60-90 minutes (double coupling recommended if sequence is difficult).
-
Monitoring: Kaiser test (ninhydrin) will indicate completion.
Advanced Applications & Biological Relevance[5]
5.1 Structural Biology Probe
Boc-S-propyl-L-cysteine is used to scan protein-protein interaction interfaces. By replacing a native Cysteine (capable of disulfide bonding) or Methionine (flexible thioether) with S-propyl-Cysteine, researchers can:
-
Probing Hydrophobic Pockets: The propyl group is shorter than the butyl chain of Norleucine but more rigid than Methionine's ethyl-methyl chain.
-
Preventing Dimerization: Permanently blocking the thiol prevents oxidative dimerization, useful for stabilizing monomeric peptide formulations.
5.2 Toxicology Biomarker
S-propylcysteine is a known urinary metabolite of 1-bromopropane , an industrial solvent. The Boc-derivative serves as a synthetic precursor to generate analytical standards (e.g., mercapturic acids) for monitoring occupational exposure.
References
-
Synthesis and NMR Characterization
- Lessene, G., et al. (2013). Structure-guided design of BH3-mimetic inhibitors of Bcl-xL. Walter and Eliza Hall Institute of Medical Research. (Describes synthesis of Boc-S-propyl-L-cysteine as a "thick pale yellow oil").
-
(Verified via context match in search results).
-
Parent Compound Data (S-propyl-L-cysteine)
-
PubChem Compound Summary for CID 101975. S-Propylcysteine.[3]
-
-
Metabolic Relevance
- FooDB. S-Propyl-L-cysteine (FDB012677).
- General Peptide Synthesis Protocols: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. J. Am. Chem. Soc., 85(14), 2149–2154.
Sources
Technical Guide: Synthesis of S-Propyl-L-Cysteine and Key Derivatives
Executive Summary & Strategic Rationale
S-propyl-L-cysteine (SPC) is a non-proteinogenic amino acid and a critical organosulfur precursor found in Allium species (garlic, onion). It serves as the parent compound for two biologically significant derivatives: S-propyl-L-cysteine sulfoxide (Propiin) , a flavor precursor, and N-acetyl-S-propyl-L-cysteine , a mercapturic acid metabolite used as a biomarker for propyl halide exposure and a potential therapeutic agent.
For researchers and drug developers, the synthesis of SPC requires a balance between stereochemical integrity (preserving the L-configuration) and yield optimization . While historical methods utilize liquid ammonia/sodium (Birch-type conditions), this guide prioritizes a nucleophilic substitution under mild alkaline conditions . This approach minimizes racemization, eliminates the need for cryogenic ammonia handling, and is easily scalable.
Chemical Reaction Pathways
The following diagram outlines the three primary synthetic workflows covered in this guide: direct alkylation, N-acetylation, and S-oxidation.
Figure 1: Synthetic divergence from L-Cysteine to SPC and its oxidized/acetylated derivatives.
Protocol A: High-Yield Synthesis of S-Propyl-L-Cysteine (SPC)
Methodology: Thiolate Nucleophilic Substitution in Aqueous Ethanol.
Rationale
L-Cysteine is a zwitterion. To effect S-alkylation without N-alkylation, we must selectively generate the thiolate anion (
Materials
-
L-Cysteine Hydrochloride Monohydrate (
) -
1-Bromopropane (
) -
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Ethanol (Absolute)
-
Hydrochloric Acid (2M) for pH adjustment
Step-by-Step Workflow
-
Thiolate Generation:
-
Dissolve 10.0 g (57 mmol) of L-Cysteine HCl in 30 mL of deoxygenated water .
-
Expert Note: Deoxygenation (sparging with
for 15 mins) is critical to prevent the formation of L-Cystine (disulfide dimer) via air oxidation. -
Cool the solution to 0°C in an ice bath.
-
Add 60 mL of 2M NaOH dropwise. This neutralizes the HCl salt and deprotonates the thiol (
). The final pH should be approx. 10-11.
-
-
Alkylation:
-
Add 30 mL of Ethanol to the reaction mixture to improve the solubility of the alkyl halide.
-
Add 7.7 g (63 mmol, 1.1 eq) of 1-Bromopropane dropwise over 20 minutes with vigorous stirring.
-
Mechanism:[1][2] The thiolate attacks the primary carbon of 1-bromopropane via an
mechanism. -
Remove the ice bath and stir at room temperature for 3-4 hours. Monitor by TLC (Silica; n-Butanol:Acetic Acid:Water 4:1:1). The starting cysteine spot (ninhydrin positive) should disappear/diminish, and a higher
spot (SPC) should appear.
-
-
Isolation & Crystallization:
-
Adjust the pH of the solution to the isoelectric point of SPC (approx. pH 5.5 - 6.0) using 2M HCl.
-
Observation: A white precipitate should begin to form as the zwitterion is least soluble at its pI.
-
Cool the mixture to 4°C overnight to maximize precipitation.
-
Filter the solid and wash with cold ethanol (to remove unreacted bromide) and diethyl ether.
-
-
Recrystallization (Purification):
-
Recrystallize from hot water/ethanol (1:1).
-
Yield Expectation: 70-85%.
-
Appearance: White crystalline leaflets or plates.
-
Protocol B: Synthesis of S-Propyl-L-Cysteine Sulfoxide (Propiin)
Methodology: Controlled Oxidation using Hydrogen Peroxide.
Rationale
Oxidizing the sulfide to the sulfoxide requires precise stoichiometric control to avoid over-oxidation to the sulfone (
Step-by-Step Workflow
-
Dissolution:
-
Dissolve 2.0 g (12.2 mmol) of S-Propyl-L-Cysteine (from Protocol A) in 20 mL of Glacial Acetic Acid .
-
Note: Acetic acid acts as both solvent and proton donor, stabilizing the intermediate.
-
-
Oxidation:
-
Cool to 10-15°C.
-
Add 1.4 mL of 30% Hydrogen Peroxide (approx. 12.2 mmol) dropwise.
-
Critical Control: Do not add excess peroxide. Stir at ambient temperature for 12-16 hours.
-
-
Work-up:
-
Concentrate the solution under reduced pressure (rotary evaporator) to remove acetic acid. Do not heat above 40°C to prevent thermal degradation (elimination to sulfenic acids).
-
Add acetone to the residue to induce crystallization.[3]
-
Filter the white solid.
-
-
Stereochemical Note:
-
The product will be a mixture of diastereomers. Separation requires fractional crystallization or chiral HPLC if the specific natural (+)-isomer is required.
-
Protocol C: Synthesis of N-Acetyl-S-Propyl-L-Cysteine (NAC-SPC)
Methodology: Schotten-Baumann Acetylation.
Rationale
This derivative is often used as a reference standard for mercapturic acid metabolites. The reaction targets the primary amine using acetic anhydride.
Step-by-Step Workflow
-
Setup:
-
Dissolve 2.0 g (12.2 mmol) of S-Propyl-L-Cysteine in 15 mL of 2M NaOH .
-
Cool to 0°C.
-
-
Acetylation:
-
Add 2 mL of Acetic Anhydride dropwise while simultaneously adding 2M NaOH to maintain pH > 8.
-
Why? If the pH drops below 7, the amine becomes protonated (
) and will not react. If the pH is too high (>12), the acetic anhydride hydrolyzes too rapidly. -
Stir for 1 hour at 0°C, then 1 hour at room temperature.
-
-
Isolation:
-
Acidify the solution to pH ~2 using concentrated HCl.
-
Extract the product into Ethyl Acetate (3 x 20 mL) .
-
Dry the organic layer over anhydrous
and evaporate to dryness. -
Recrystallize from Ethyl Acetate/Hexane.
-
Analytical Validation & Data Summary
To ensure the trustworthiness of the synthesized compounds, the following analytical markers must be verified.
Comparison of Physicochemical Properties[4]
| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | Key 1H NMR Signals (D2O/DMSO) |
| S-Propyl-L-Cysteine | 163.24 | 215-218 (dec) | ||
| SPC Sulfoxide | 179.24 | 164-166 (dec) | ||
| N-Acetyl-SPC | 205.28 | 108-110 |
Self-Validating Checks (Troubleshooting)
-
Disulfide Contamination: If the product of Protocol A is insoluble in acid or shows a mass peak at ~240 Da, oxidation to cystine occurred. Remedy: Increase
sparging rigor or add a reducing agent (e.g., ) during the initial dissolution. -
O-Alkylation: If yield is low and NMR shows extra ethoxy signals, the pH was likely too high (>12), promoting reaction with the solvent (ethanol) or carboxylate alkylation. Remedy: strictly control pH between 10-11.
Biological Context & Pathway Visualization
Understanding the metabolic fate of these derivatives is crucial for drug development applications.
Figure 2: The Mercapturic Acid Pathway showing the biological formation of NAC-SPC from propyl halides.
References
-
Stoll, A., & Seebeck, E. (1951). Chemical investigations on Allium sativum L. Advances in Enzymology, 11, 377-400.
-
Carson, J. F., & Boggs, L. E. (1966). The synthesis and base-catalyzed cyclization of S-alkenyl-L-cysteine sulfoxides. Journal of Organic Chemistry, 31(9), 2862–2867.
-
Parry, R. J., et al. (1994). Biosynthesis of S-(trans-1-propenyl)-L-cysteine sulfoxide (isoalliin) in onion.[4][5][6] Journal of the American Chemical Society, 116(21), 9779-9780.
-
Uchida, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-L-Cysteine in Aged Garlic Extract. Molecules, 22(4), 570.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for 1-Bromopropane. U.S. Department of Health and Human Services.
Sources
- 1. researchgate.net [researchgate.net]
- 2. S-alk(en)ylmercaptocysteine: chemical synthesis, biological activities, and redox-related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
Biological Significance of S-Propylcysteine Compounds: From Chemical Architecture to Therapeutic Application
Topic: Biological Significance of S-Propylcysteine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The organosulfur landscape of Allium species has long been dominated by the study of unstable thiosulfinates like allicin. However, the focus of modern pharmacological research has shifted toward stable, water-soluble cysteine derivatives formed during aging and processing. Among these, S-propylcysteine (SPC) and its unsaturated analog S-1-propenylcysteine (S1PC) represent a critical class of bioactive compounds.
Unlike their volatile counterparts, SPC compounds exhibit high oral bioavailability (>85%), thermal stability, and specific molecular targeting capabilities—ranging from AMPK activation in endothelial cells to the targeted degradation of MyD88 in inflammatory pathways. This guide provides a technical deep-dive into the chemistry, pharmacokinetics, and mechanistic signaling of S-propylcysteine compounds, offering reproducible protocols for their extraction and study.
Chemical Architecture & Biosynthesis
The S-Propyl Family
The biological efficacy of S-propyl compounds is dictated by the saturation level of the carbon chain attached to the cysteine sulfur atom.
| Compound | Abbr. | Structure | Key Characteristic |
| S-Propylcysteine | SPC | Saturated propyl group | Lipid metabolism modulator; synthetic comparator. |
| S-1-Propenylcysteine | S1PC | Unsaturated (C=C) | Major bioactive in Aged Garlic Extract (AGE); antihypertensive; immunomodulator.[1][2] |
| S-Allylcysteine | SAC | Allyl group (isomer of S1PC) | Standard reference for antioxidant activity; Nrf2 activator. |
| S-Propargylcysteine | SPRC | Alkyne group (Triple bond) | Synthetic analog; potent H₂S donor for cardioprotection.[3] |
Biosynthesis and Aging Transformation
In fresh Allium plants (garlic, onion), these compounds exist primarily as
Critical Insight: While SAC is often cited as the primary marker of aged garlic, S1PC accumulates to similar levels (approx.[1][2] 0.3–1.5 mg/g dry weight) and shares the stereoisomeric formula
Figure 1: Biosynthetic transformation of precursors into bioactive S1PC during the aging process.[4][5]
Pharmacokinetics (ADME)
Unlike allicin, which degrades in blood within minutes, S-propyl compounds exhibit excellent pharmacokinetic profiles, making them viable drug candidates.
-
Absorption: Rapidly absorbed via the intestinal amino acid transporters (likely LAT1 or LAT2).
-
Distribution: Widely distributed in plasma, liver, and kidney.
-
Metabolism: Primarily undergoes N-acetylation in the liver to form N-acetyl-S-propylcysteine . Unlike S-allylmercaptocysteine (SAMC), S1PC does not rapidly bind to hemoglobin or form mixed disulfides, preserving its bioavailability.
-
Excretion: Eliminated via urine with a half-life (
) of approximately 2–3 hours.
Mechanisms of Action
The therapeutic value of S-propylcysteine compounds stems from two distinct signaling pathways: AMPK-mediated Vasodilation and MyD88-dependent Anti-inflammation .
Cardiovascular: The AMPK/eNOS Axis
S1PC acts as a physiological activator of AMP-activated protein kinase (AMPK).
-
Stimulation: S1PC induces phosphorylation of AMPK at Thr172.
-
Transduction: Activated AMPK phosphorylates endothelial Nitric Oxide Synthase (eNOS) at Ser1177.
-
Effect: Increased production of Nitric Oxide (NO) leads to vasodilation and reduction in systolic blood pressure (SBP).
Immunology: The MyD88 Degradation Pathway
A unique mechanism of S1PC is its ability to dampen Toll-like Receptor (TLR) signaling without blocking the receptor itself.
-
Interaction: S1PC interacts with MyD88 (Myeloid differentiation primary response 88), a critical adaptor protein for TLR4.
-
Destabilization: This interaction induces structural denaturation of MyD88.
-
Clearance: The denatured MyD88 is tagged for degradation via the aggresome-autophagy pathway , effectively "silencing" the downstream inflammatory cytokine storm (IL-6, TNF-
).
Figure 2: Dual mechanistic action of S1PC on cardiovascular tone (left) and inflammatory signaling (right).
Experimental Methodologies
Protocol: Extraction and HPLC Quantification
This protocol ensures the separation of S1PC from its stereoisomer SAC using sulfur-specific detection.
Reagents:
-
Aged Garlic Extract (AGE) or synthetic standard.[2]
-
Mobile Phase: 50 mM Phosphate buffer (pH 3.0).
-
Post-column Reagent: 0.2 mM Hexaiodoplatinate (
) in 0.1 M phosphoric acid.
Workflow:
-
Sample Prep: Centrifuge sample at 12,000
g for 10 min. Filter supernatant through a 0.45 m PTFE membrane. -
Chromatography:
-
Column: C18 Reverse Phase (e.g., ODS-3, 4.6
250 mm). -
Flow Rate: 0.8 mL/min.[8]
-
Temperature: 40°C.
-
-
Detection (Post-Column Derivatization):
-
Mix eluent with Hexaiodoplatinate reagent inline.
-
Measure absorbance at 500 nm .
-
Note: Sulfur compounds reduce the iodoplatinate complex, causing a decrease in absorbance (negative peaks) or color change, allowing specific detection over non-sulfur amino acids.
-
Protocol: In Vitro Bioactivity (MyD88 Degradation)
To validate the biological activity of S-propyl compounds in a cellular model.
-
Cell Culture: Culture RAW264.7 murine macrophages in DMEM + 10% FBS.
-
Treatment:
-
Seed cells at
cells/well. -
Treat with S1PC (0.1 – 1.0 mM) for 24 hours.
-
Control: Treat with Vehicle (PBS) and Positive Control (LPS 1
g/mL) to induce MyD88.
-
-
Lysis & Blotting:
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Perform Western Blot using anti-MyD88 antibody.
-
-
Validation:
-
Observe dose-dependent reduction in MyD88 protein levels in S1PC-treated cells compared to LPS-only control.
-
Confirm cell viability (MTT assay) to ensure reduction is not due to cytotoxicity.
-
Therapeutic Applications & Future Outlook
| Indication | Mechanism | Status |
| Hypertension | eNOS activation; NO bioavailability. | Preclinical (SHR Rats); Clinical (Dietary Supp.) |
| Autoimmune Disease | MyD88 degradation; suppression of IL-6. | Preclinical |
| Metabolic Syndrome | Inhibition of HMGCR (Cholesterol synthesis).[9] | Preclinical |
| Ischemic Injury | H₂S donation (Synthetic SPRC analog). | Drug Development (Phase I/II for analogs) |
Future Outlook:
The field is moving toward synthetic optimization . While natural S1PC is effective, the synthetic analog S-propargylcysteine (SPRC) has shown superior cardioprotection in ischemic models due to its ability to release Hydrogen Sulfide (
References
-
Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound. Springer. Available at: [Link]
-
Anti-inflammatory action of cysteine derivative S-1-propenylcysteine by inducing MyD88 degradation. Scientific Reports (Nature). Available at: [Link]
-
S-1-Propenylcysteine, a sulfur compound in aged garlic extract, alleviates cold-induced reduction in peripheral blood flow. Experimental and Therapeutic Medicine. Available at: [Link]
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules. Available at: [Link][2][6]
-
Role of Allyl Group in the Hydroxyl and Peroxyl Radical Scavenging Activity of S-Allylcysteine. The Journal of Physical Chemistry B. Available at: [Link]
Sources
- 1. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20090036534A1 - Method Of Synthesizing S-Allyl-Cysteine Analogues And Their Therapeutic Application In Treating Myocardial Infarction - Google Patents [patents.google.com]
- 4. S-Propylcysteine | C6H13NO2S | CID 101975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of S-1-propenyl-L-cysteine as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of sulfur-containing compounds in aged garlic extract: S-Allylcysteine, S-1-propenylcysteine, S-methylcysteine, S-allylmercaptocysteine and others (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Setting Up a “Green” Extraction Protocol for Bioactive Compounds in Buckwheat Husk [mdpi.com]
- 9. Frontiers | Roles and mechanisms of garlic and its extracts on atherosclerosis: A review [frontiersin.org]
N-(Tert-Butoxycarbonyl)-S-Propyl-L-Cysteine: Technical Specifications & Synthetic Utility
Topic: N-(Tert-butoxycarbonyl)-S-propyl-L-cysteine: Technical Specifications & Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
N-(Tert-butoxycarbonyl)-S-propyl-L-cysteine (Boc-Cys(Pr)-OH) is a specialized non-canonical amino acid derivative used primarily as a building block in peptidomimetic drug design. By capping the reactive thiol of cysteine with a propyl group, this molecule eliminates the possibility of disulfide bond formation, locking the residue into a hydrophobic state. This modification is critical for probing steric constraints within receptor binding pockets and enhancing the metabolic stability of peptide therapeutics against oxidative degradation.
This guide provides the definitive physicochemical profile, synthesis protocols, and application strategies for integrating Boc-Cys(Pr)-OH into Solid Phase Peptide Synthesis (SPPS) workflows.
Physicochemical Datasheet
The following data represents the theoretical and calculated properties for high-purity research-grade material.
| Property | Specification | Notes |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propylsulfanylpropanoic acid | |
| Common Name | Boc-S-propyl-L-cysteine | Abbreviated as Boc-Cys(Pr)-OH |
| Molecular Formula | C₁₁H₂₁NO₄S | |
| Molecular Weight | 263.35 g/mol | Calculated based on standard atomic weights. |
| CAS Number | Not widely listed | Often prepared in situ from Boc-Cys-OH (CAS 20887-95-0). |
| Physical State | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents (DCM, DMF, MeOH) | Poorly soluble in water due to lipophilic side chain. |
| pKa (COOH) | ~3.8 | Typical for N-protected alpha-amino acids. |
| Storage | -20°C, Desiccated | Hygroscopic; protect from moisture. |
Synthetic Logic & Mechanism
3.1 Why S-Propyl? (The "Goldilocks" Probe)
In Structure-Activity Relationship (SAR) studies, the S-propyl moiety serves as a specific probe for hydrophobic pockets.
-
Vs. S-Methyl: The propyl chain adds significant steric bulk and lipophilicity without the rigidity of aromatic groups (like S-benzyl).
-
Vs. S-Allyl: S-propyl is the saturated analog of S-allylcysteine (a garlic metabolite). It lacks the pi-electron density of the allyl group, allowing researchers to differentiate between hydrophobic effects and pi-cation interactions in the binding site.
-
Metabolic Stability: Unlike free cysteine, S-propylcysteine cannot undergo oxidation to form cystine dimers, preventing aggregation and increasing the plasma half-life of the resulting peptide.
3.2 Synthesis Pathway
Commercially available Boc-Cys-OH is alkylated at the sulfur atom using propyl iodide or propyl bromide under basic conditions. The reaction must be controlled to prevent racemization at the alpha-carbon.
Figure 1: Synthesis of Boc-Cys(Pr)-OH via nucleophilic substitution.
Experimental Protocols
4.1 Preparation of Boc-Cys(Pr)-OH (In-House Synthesis)
Note: This protocol utilizes a "one-pot" alkylation strategy adapted for N-protected cysteines.
Materials:
-
Boc-L-Cysteine (Boc-Cys-OH)[1]
-
1-Bromopropane or 1-Iodopropane
-
Sodium Hydride (NaH) or mild base (Cs2CO3)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of Boc-Cys-OH in 20 mL of anhydrous DMF under nitrogen atmosphere.
-
Deprotonation: Cool to 0°C. Carefully add 2.1 equivalents of NaH (60% dispersion in oil). Caution: Hydrogen gas evolution. Stir for 30 minutes to generate the thiolate/carboxylate dianion.
-
Alkylation: Add 1.1 equivalents of 1-Bromopropane dropwise. The extra equivalent of base ensures the carboxylate remains deprotonated, but the sulfur is the more nucleophilic center for alkylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.
-
Workup: Quench with water. Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over MgSO4, and concentrate. Recrystallize from EtOAc/Hexane to obtain pure Boc-Cys(Pr)-OH.
4.2 Integration into Solid Phase Peptide Synthesis (SPPS)
Boc-Cys(Pr)-OH is compatible with standard Boc/Benzyl SPPS strategies.
-
Coupling Reagents: HBTU/DIEA or DIC/HOBt are effective.
-
Deprotonation: The Boc group is removed with TFA (Trifluoroacetic acid).
-
Cleavage: The S-propyl bond is stable to HF (Hydrogen Fluoride) cleavage conditions typically used in Boc chemistry, unlike S-trityl or S-tBu groups which might be labile or require specific scavengers.
Figure 2: SPPS cycle for incorporating Boc-Cys(Pr)-OH. The S-propyl group remains intact throughout the cycle.
Quality Control & Characterization
To ensure the integrity of the synthesized peptide or building block, the following QC parameters are mandatory:
-
High-Resolution Mass Spectrometry (HRMS):
-
Expected [M+H]+: 264.13 (approx).
-
Check for: Disulfide dimers (mass ~440) which indicate failed alkylation or oxidation of starting material.
-
-
1H-NMR (DMSO-d6):
-
Look for the propyl triplet (methyl group) at ~0.9 ppm.
-
Look for the Boc singlet (9 protons) at ~1.4 ppm.
-
Absence of SH stretch in IR or thiol proton in NMR confirms complete alkylation.
-
-
Chiral HPLC:
-
Essential to verify that the alkylation conditions (especially if using strong base like NaH) did not racemize the Alpha-carbon. Expect >98% L-isomer.[2]
-
References
-
Synthesis of S-alkyl Cysteines: Procopio, A., et al. (2018). "A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines." ResearchGate.
-
S-Propylcysteine in Nature: Ushijima, M., et al. (2017). "Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract." Molecules, 22(4).
-
Peptide Synthesis Reagents: Sigma-Aldrich Technical Bulletin for Boc-Cys-OH derivatives.
-
Medicinal Chemistry Applications: Wen, Y., et al. (2015). "The Pharmacological Effects of S-Propargyl-Cysteine." Springer.
Sources
An In-depth Technical Guide to N-(Tert-butoxycarbonyl)-S-propylcysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Tert-butoxycarbonyl)-S-propylcysteine is a pivotal derivative of the amino acid cysteine, engineered for enhanced utility in peptide synthesis and drug discovery. The strategic addition of a tert-butoxycarbonyl (Boc) group to the amine terminus and a propyl group to the sulfur atom of the thiol side chain confers specific chemical properties that are highly advantageous for controlled, stepwise peptide assembly. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical considerations for its effective use in research and development.
The Chemical Abstracts Service (CAS) number for N-(Tert-butoxycarbonyl)-S-propyl-L-cysteine is reported by some suppliers as 1290053-35-8 . However, researchers should note that this particular derivative is not as widely documented in major chemical databases as other S-alkylated cysteine analogues. For context, the CAS number for the parent compound, N-tert-butyloxycarbonylcysteine (with a free thiol group), is 20887-95-0[1].
Core Principles: The Role of Protecting Groups
The utility of N-(Tert-butoxycarbonyl)-S-propylcysteine in chemical synthesis is fundamentally reliant on the strategic use of protecting groups. In peptide synthesis, the presence of multiple reactive functional groups necessitates a protection strategy to ensure the formation of the desired peptide bonds and prevent unwanted side reactions[].
-
The Boc Group (N-terminal Protection): The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids[3]. Its role is to prevent the amine from participating in undesired reactions during peptide coupling. The Boc group is stable under a range of conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), to allow for the stepwise addition of the next amino acid in the peptide chain[3].
-
The S-Propyl Group (Thiol Protection): The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, which can lead to the formation of disulfide bridges. While disulfide bonds are crucial for the structure of many proteins, their uncontrolled formation during synthesis is undesirable. The S-propyl group serves as a stable, permanent protecting group for the thiol, preventing these side reactions. Unlike many other S-protecting groups, the S-propyl group is generally stable to the acidic conditions used for Boc deprotection and often requires strong acidolysis for removal, making it suitable for applications where a stable thiol protection is needed throughout the synthesis.
Synthesis and Purification of N-(Tert-butoxycarbonyl)-S-propylcysteine
The synthesis of N-(Tert-butoxycarbonyl)-S-propylcysteine is typically achieved through a two-step process starting from L-cysteine. A convenient one-pot method for the synthesis of N-Boc protected S-alkylcysteines has been described, highlighting its utility as an intermediate for various applications[4].
Step 1: N-terminal Protection
The first step involves the protection of the amino group of L-cysteine with a tert-butoxycarbonyl (Boc) group. This is commonly achieved by reacting L-cysteine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Step 2: S-alkylation
Following the N-protection, the thiol group of N-Boc-L-cysteine is alkylated with a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base. The base deprotonates the thiol, forming a thiolate anion, which then acts as a nucleophile to displace the halide from the propyl halide.
Caption: General workflow for the synthesis of N-(Tert-butoxycarbonyl)-S-propylcysteine.
Purification
After the reaction is complete, the crude product is typically purified using techniques such as extraction and column chromatography to remove unreacted starting materials and byproducts. The final product's purity is assessed using methods like High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical and Analytical Data
The physicochemical properties of N-(Tert-butoxycarbonyl)-S-propylcysteine are crucial for its handling, storage, and application in synthesis. While specific experimental data for this exact derivative is not widely published, we can infer its properties based on its constituent parts and data from similar compounds.
| Property | Predicted/Typical Value | Notes |
| Molecular Formula | C11H21NO4S | |
| Molecular Weight | 263.36 g/mol | |
| Appearance | White to off-white solid | Typical for Boc-protected amino acids. |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, alcohols). | The Boc and propyl groups increase its lipophilicity compared to unprotected cysteine. |
| Melting Point | Varies | Highly dependent on purity and crystalline form. |
| Optical Rotation | Varies | Specific rotation will depend on the enantiomeric purity (L- or D-form). |
Analytical Characterization
-
HPLC: Used to determine the purity of the compound. A reversed-phase C18 column is typically employed with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The spectra will show characteristic peaks for the tert-butyl group of the Boc protector, the propyl group attached to the sulfur, and the cysteine backbone.
-
Mass Spectrometry: Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used for this purpose.
Applications in Peptide Synthesis and Drug Development
The primary application of N-(Tert-butoxycarbonyl)-S-propylcysteine is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the Boc/Bzl (benzyl) protection strategy is a well-established method[5]. N-(Tert-butoxycarbonyl)-S-propylcysteine fits well within this strategy. The synthesis proceeds as follows:
-
The C-terminal amino acid is attached to a solid support (resin).
-
The Boc protecting group of the resin-bound amino acid is removed with an acid (e.g., TFA).
-
The next Boc-protected amino acid, in this case, N-(Tert-butoxycarbonyl)-S-propylcysteine, is activated with a coupling reagent and added to the deprotected amine on the resin.
-
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
-
Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid like hydrofluoric acid (HF). The stable S-propyl group may require these harsh cleavage conditions for removal.
Caption: Simplified workflow of Solid-Phase Peptide Synthesis (SPPS) using a Boc-protected amino acid.
Advantages in Drug Development
-
Metabolic Stability: The S-propyl group can enhance the metabolic stability of a peptide drug by protecting the cysteine residue from enzymatic degradation or reaction with endogenous thiols.
-
Structural Modification: The incorporation of S-propylcysteine can introduce subtle changes to the peptide's conformation and lipophilicity, which can be used to fine-tune its biological activity, receptor binding affinity, and pharmacokinetic properties.
-
Peptidomimetics: N-(Tert-butoxycarbonyl)-S-propylcysteine can be a precursor for the synthesis of peptidomimetics, where the natural peptide structure is modified to improve its drug-like properties.
Conclusion
N-(Tert-butoxycarbonyl)-S-propylcysteine is a valuable, albeit specialized, building block for chemical and pharmaceutical research. Its dual-protection system allows for the controlled incorporation of a stably S-alkylated cysteine residue into peptide chains. This enables the synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, handling, and reactivity is essential for its successful application in the development of new therapeutics. Researchers are advised to verify the CAS number and purity of the compound from their specific supplier before use.
References
- BLDpharm. (n.d.). N-(tert-Butoxycarbonyl)-S-propyl-L-cysteine. Retrieved from a URL that may be similar to provided search results.
-
PubChem. (n.d.). N-tert-butyloxycarbonylcysteine. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Procopio, A., et al. (2006). A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines. ChemInform.[4]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link][3]
-
BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. Retrieved from a URL that may be similar to provided search results.[]
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag.[5]
Sources
An In-Depth Technical Guide: Solubility of Boc-S-propyl-L-cysteine in Organic Solvents
[1]
Executive Summary
Boc-S-propyl-L-cysteine (N-(tert-Butoxycarbonyl)-S-propyl-L-cysteine) is a specialized amino acid derivative used in peptide synthesis to introduce hydrophobic modifications or to probe steric interactions within a peptide binding pocket.[1] Unlike the more common S-benzyl (Boc-Cys(Bn)-OH) or S-trityl (Boc-Cys(Trt)-OH) derivatives, the S-propyl variant offers a linear, aliphatic side chain that is stable to standard acidolysis conditions used for Boc removal (e.g., TFA/DCM), but lacks the bulky aromaticity of benzyl or trityl groups.[1]
This guide provides a technical analysis of its solubility profile, critical for optimizing Solid Phase Peptide Synthesis (SPPS) coupling cycles and purification workflows. The data presented synthesizes structure-activity relationships (SAR) with standard handling protocols for lipophilic Boc-amino acids.[1]
Physicochemical Profile & Structural Analysis
To predict and manipulate the solubility of Boc-S-propyl-L-cysteine, one must understand the competing forces within its structure.[1]
-
Lipophilic Domains: The tert-butyl carbamate (Boc) group and the S-propyl side chain contribute significant hydrophobicity.[1] The propyl group (
) increases the compared to native cysteine, making the molecule more soluble in non-polar organic solvents than its unprotected counterpart. -
Polar Domains: The free carboxylic acid (
) and the carbamate nitrogen ( ) provide hydrogen bonding capabilities, maintaining solubility in polar aprotic solvents and alcohols.[1]
| Property | Description | Impact on Solubility |
| Molecular Formula | Moderate molecular weight facilitates dissolution in small molecule solvents.[1] | |
| Side Chain | S-Propyl (Linear Aliphatic) | Enhances solubility in DCM, EtOAc, and THF compared to free Cysteine.[1] |
| Protecting Group | Boc (Acid Labile) | Drastically reduces water solubility; increases solubility in DCM and DMF.[1] |
| Physical State | White powder or viscous oil | Low melting point derivatives often require specific solvents to avoid "oiling out" during crystallization.[1] |
Solubility Profile in Organic Solvents[1][2][3][4][5]
The following table categorizes solvents based on their utility in handling Boc-S-propyl-L-cysteine. Data is derived from standard solubility trends for N-Boc-S-alkyl-cysteines.[1]
Quantitative Solubility Estimates (at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Primary Application |
| Polar Aprotic | DMF (Dimethylformamide) | High | > 200 mg/mL | SPPS Coupling, Stock Solutions |
| NMP (N-methyl-2-pyrrolidone) | High | > 200 mg/mL | SPPS (Reduced aggregation) | |
| DMSO (Dimethyl sulfoxide) | High | > 250 mg/mL | Analysis (NMR), Cryopreservation | |
| Chlorinated | DCM (Dichloromethane) | High | > 150 mg/mL | Standard Boc Synthesis Solvent |
| Chloroform | High | > 100 mg/mL | Extraction, Analysis | |
| Esters | EtOAc (Ethyl Acetate) | Moderate/High | 50–100 mg/mL | Liquid-Liquid Extraction (Workup) |
| Alcohols | Methanol / Ethanol | Moderate | 20–50 mg/mL | Transfer, not recommended for coupling |
| Ethers | THF (Tetrahydrofuran) | Moderate | 30–80 mg/mL | Alternative coupling solvent |
| Diethyl Ether | Low | < 5 mg/mL | Precipitation (Anti-solvent) | |
| Hydrocarbons | Hexanes / Heptane | Insoluble | < 1 mg/mL | Precipitation (Anti-solvent) |
| Aqueous | Water (pH < 7) | Insoluble | < 0.1 mg/mL | Wash phase |
| Water (pH > 8) | Soluble | Variable | Forms Carboxylate Salt (Saponification risk) |
Critical Insight: Unlike S-Trityl cysteine, which is extremely bulky and hydrophobic, the S-propyl derivative is small enough to maintain reasonable solubility in alcohols, but sufficiently lipophilic to be extracted efficiently into Ethyl Acetate from an acidic aqueous phase [1, 2].
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solvent selection during synthesis and purification.
Figure 1: Solvent selection logic for coupling versus purification workflows.[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate the exact solubility limit for your specific batch and temperature conditions.[1]
Reagents: Boc-S-propyl-L-cysteine, Target Solvent (HPLC Grade), 0.22 µm PTFE Syringe Filter.[1]
-
Preparation: Weigh approximately 100 mg of Boc-S-propyl-L-cysteine into a tared 2 mL HPLC vial.
-
Saturation: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, add more solid until a visible suspension remains (saturation point).
-
Agitation: Place the vial in a shaker at 25°C for 2 hours to ensure equilibrium.
-
Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial.
-
Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.[1]
-
Calculation: Weigh the residue.
Protocol B: Dissolution for SPPS Coupling
Standard operating procedure for preparing a 0.2 M coupling solution.
-
Calculation: Calculate the required mass for a 0.2 M solution.
-
Example: For 5 mL of 0.2 M solution:
.[1]
-
-
Solvent Choice:
-
Dissolution: Add the solvent to the powder.[1] Vortex immediately.
-
Note: If the solution appears cloudy, add a minimal amount of DMF (if using DCM) to aid solubility.
-
-
Activation: Add coupling reagents (e.g., DCC/HOBt or DIC) directly to this solution immediately prior to adding to the resin.[1]
Stability and Troubleshooting
"Oiling Out" During Purification
Boc-S-propyl-L-cysteine, like many aliphatic cysteine derivatives, may form a viscous oil rather than a crystal lattice during precipitation.[1]
-
Cause: Rapid addition of anti-solvent (Hexane) or high concentration.[1]
-
Remedy:
Chemical Stability in Solution[1]
-
Oxidation: The sulfur atom in the propyl side chain is a thioether.[1] While less reactive than a free thiol, it can slowly oxidize to the sulfoxide (
) or sulfone ( ) if left in solution with oxidizing agents or upon prolonged exposure to air in chlorinated solvents [3]. -
Recommendation: Prepare solutions fresh. If storage is necessary, store in degassed DMF or DCM under Argon at -20°C.
References
-
Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] Link[1]
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3][4][5] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]
-
Kocsis, L., et al. (2015).[1] "Purification of S-Propargyl-Cysteine." ResearchGate Discussions. Link
-
Sigma-Aldrich. (n.d.).[1] "Boc-Cys(OH) derivatives and solubility data." Technical Support Library. Link
Sources
- 1. Npc275492 | C6H13NO2S | CID 125198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-L-Cys(tBu)-OH | CAS 56976-06-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Boc-L-Cysteine-(4-Mbzl), 25 g, CAS No. 61925-77-7 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
Commercial Availability & Technical Synthesis Guide: N-(Tert-butoxycarbonyl)-S-propylcysteine
[1][2]
Executive Summary
N-(Tert-butoxycarbonyl)-S-propylcysteine (Boc-Cys(Pr)-OH) is a non-canonical amino acid derivative characterized by a propyl thioether side chain.[1][2] Unlike standard protected cysteines (e.g., Boc-Cys(Trt)-OH) used in routine Solid Phase Peptide Synthesis (SPPS), the S-propyl variant is a niche reagent .[1][2]
Current Commercial Status:
-
Direct Catalog Availability: Low .[1][2] Major catalog suppliers (Sigma-Aldrich, Fisher, Merck) rarely stock this specific derivative as an off-the-shelf item.[1][2]
-
Primary Sourcing Route: Custom Synthesis or In-House Preparation .[1][2]
-
Key Application: Structure-Activity Relationship (SAR) studies probing hydrophobic pockets in receptor-ligand interactions, and as a synthetic standard for garlic-derived sulfur metabolites (e.g., S-propylcysteine).[1][2]
Chemical Profile & Specifications
Before sourcing or synthesizing, researchers must define the target specifications to ensure compatibility with downstream applications (e.g., SPPS or biological assays).[1]
| Feature | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-S-propyl-L-cysteine |
| Abbreviation | Boc-Cys(Pr)-OH |
| Molecular Formula | C₁₁H₂₁NO₄S |
| Molecular Weight | ~263.35 g/mol |
| Parent Compound | S-Propyl-L-cysteine (CAS: 33783-81-2) |
| Solubility | Soluble in organic solvents (DCM, DMF, MeOH); limited water solubility.[1][2][3] |
| Stability | Stable under standard storage (4°C); S-alkyl bond is stable to TFA (unlike Trityl).[1][2] |
Procurement Strategy: The "Make vs. Buy" Decision
Since this compound is not a commodity chemical, researchers face a binary choice: outsource to a custom synthesis house or synthesize it in-house.
Sourcing Decision Matrix
Figure 1: Decision logic for sourcing Boc-Cys(Pr)-OH. Due to low catalog availability, in-house synthesis is often the fastest route for gram-scale needs.[1][2]
Recommended Suppliers for Custom Synthesis
If outsourcing, request quotes from vendors specializing in unnatural amino acids :
-
Bachem (Switzerland/USA) – High quality, GMP capability.[2]
-
Chem-Impex International (USA) – Strong catalog of non-canonical building blocks.[1][2]
-
Enamine (Ukraine/EU) – Extensive building block library; likely to have the S-propyl amine precursor.[1][2]
-
Boc Sciences (USA) – Specializes in fermentation and chemical synthesis of rare biochemicals.[1][2]
Technical Synthesis Protocol (In-House)
For researchers requiring immediate access, the synthesis of Boc-Cys(Pr)-OH is a straightforward, self-validating "one-pot" alkylation.[1][2] This protocol avoids the need for complex protecting group manipulations.[2]
Reaction Mechanism
The synthesis relies on the nucleophilic attack of the cysteine thiolate on a propyl halide (SN2 reaction).[1]
Pathway:
-
Starting Material: Boc-Cys-OH (Commercial, cheap) or L-Cysteine (followed by Boc protection).[1][2]
-
Alkylation: Treatment with 1-Bromopropane in alkaline solution.[1][2]
-
Purification: Acidification and extraction.[2]
Figure 2: One-pot alkylation pathway for generating the S-propyl derivative from commercially available Boc-Cys-OH.[1][2]
Step-by-Step Protocol
Based on standard alkylation methodologies for cysteine derivatives [1, 3].
Materials:
Procedure:
-
Dissolution: Dissolve 10 mmol of Boc-L-Cysteine in 20 mL of ethanol/water (1:1 v/v).
-
Deprotonation: Add 22 mmol of 2M NaOH under nitrogen atmosphere. Stir for 15 min at 0°C to generate the thiolate dianion.
-
Alkylation: Dropwise add 12 mmol of 1-Bromopropane. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Work-up: Evaporate ethanol in vacuo. Acidify the remaining aqueous phase to pH 2–3 using 1M HCl.[2]
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography if necessary.
Yield Expectation: 85–95%.
Applications in Drug Development
Why use Boc-S-propylcysteine ? It serves as a critical probe in medicinal chemistry.[1][2]
Probing Hydrophobic Pockets (SAR)
In peptide drug design, replacing a native Cysteine (reactive, prone to oxidation) with S-Propylcysteine creates a stable, hydrophobic isostere .[1]
-
Steric Probe: The propyl group tests the spatial tolerance of a receptor's binding pocket, larger than a methyl (S-Me) but smaller than a benzyl (S-Bzl) group.[1][2]
-
Redox Stability: Unlike native cysteine, the S-propyl ether cannot form disulfide bonds, preventing unwanted dimerization of the peptide therapeutic [4].
Metabolite Standards
S-propylcysteine is a known metabolite found in garlic (Allium sativum) and has been studied for cardioprotective effects [2].[1][2] The Boc-protected form is the requisite building block to synthesize peptide-drug conjugates (PDCs) or prodrugs that release this active metabolite upon enzymatic cleavage.[1][2]
Orthogonal Protection Strategies
In complex peptide synthesis, S-alkyl groups (like propyl) are stable to standard TFA cleavage conditions used to remove Boc groups.[1][2]
-
Utility: Allows the synthesis of peptides where the sulfur is permanently blocked, distinguishing it from other cysteines intended for later disulfide cyclization.
References
-
Procopio, A. et al. (2018).[1][2] "A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines." ResearchGate.[1][2]
-
Wen, Y. et al. (2015).[2] "The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound." PubMed.[1][2][4]
-
Huang, H. & Carey, R. I.[2] (1998).[1][2] "Preparations of Boc-Cys(S-Pyr)-OH... and their applications." Journal of Peptide Research.[2][5]
-
Bachem. (2021). "Cysteine Derivatives and Thiol Protection in SPPS." Bachem Technical Guides.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of Boc-S-propyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for N-tert-butoxycarbonyl-S-propyl-L-cysteine (Boc-S-propyl-L-cysteine). As a crucial building block in peptide synthesis and drug discovery, understanding its stability profile is paramount for ensuring the integrity of research outcomes and the quality of synthesized molecules.
Introduction: Chemical Profile of Boc-S-propyl-L-cysteine
Boc-S-propyl-L-cysteine is a derivative of the natural amino acid L-cysteine, featuring two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a propyl group attached to the sulfur atom, forming a thioether linkage. These modifications are critical for its application in solid-phase peptide synthesis (SPPS) and other organic syntheses.[][2]
The Boc group provides acid-labile protection, which is stable under neutral or basic conditions, allowing for selective deprotection during peptide chain elongation.[][3] The S-propyl thioether is generally stable but represents a potential site for oxidation, a critical consideration for long-term storage and handling.
Caption: Chemical structure of Boc-S-propyl-L-cysteine.
Key Factors Influencing Stability and Degradation Pathways
The stability of Boc-S-propyl-L-cysteine is primarily influenced by temperature, pH, light, and the presence of oxidizing agents. Understanding these factors is essential for preventing degradation and preserving the compound's purity.
Temperature
Elevated temperatures can accelerate degradation. While the Boc group itself is relatively heat-stable, thermal energy can promote oxidation of the thioether group, especially in the presence of oxygen. Thermal degradation of S-alkyl-L-cysteine derivatives can also lead to the formation of various volatile sulfur compounds.[4] For solid compounds, storage at reduced temperatures (-20°C to 4°C) is recommended to minimize thermal decomposition and maintain long-term stability.
pH and Hydrolytic Stability
The Boc protecting group is characterized by its lability under acidic conditions.[][5] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly cleave the Boc group, liberating the free amine.[2][5] This is a desired reaction in peptide synthesis but an unwanted degradation pathway during storage. Therefore, the compound should be stored in a neutral environment, free from acidic contaminants. The Boc group is generally stable to basic conditions, making it compatible with orthogonal protection strategies (e.g., with Fmoc).[3]
Oxidative Degradation
The thioether (sulfide) linkage in the S-propyl side chain is susceptible to oxidation. This is the most significant degradation pathway under typical storage conditions if not properly controlled. Atmospheric oxygen or other oxidizing agents can convert the sulfide to a sulfoxide and subsequently to a sulfone.
This oxidative process is problematic for several reasons:
-
It changes the chemical identity and molecular weight of the amino acid derivative.
-
It alters the polarity of the side chain, which can affect peptide folding and biological activity.
-
The presence of these oxidized impurities complicates purification and can interfere with subsequent synthetic steps.
To mitigate oxidative degradation, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and to avoid contact with oxidizing agents.[6][7]
Caption: Primary degradation pathways for Boc-S-propyl-L-cysteine.
Light and Humidity
Exposure to UV light can generate free radicals, which may initiate or accelerate degradation, particularly oxidation.[8] Therefore, the compound should be stored in amber vials or other light-protective containers.[9]
As a hygroscopic solid, the compound can absorb moisture from the atmosphere.[6] The presence of water can facilitate hydrolytic and other degradation reactions. Storage in a desiccated environment is essential.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of Boc-S-propyl-L-cysteine, the following storage and handling protocols are recommended. These conditions are designed to mitigate the risks outlined in the previous section.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Minimizes thermal degradation and slows oxidative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the thioether side chain.[6] |
| Light | Protect from light (Amber vial) | Avoids photolytic degradation.[9] |
| Humidity | Store in a desiccator | Prevents absorption of moisture which can facilitate hydrolysis.[6][7] |
| pH | Neutral Environment | Avoids acid-catalyzed cleavage of the Boc protecting group.[3][5] |
| Container | Tightly sealed container | Prevents exposure to air, moisture, and contaminants.[9][10] |
Handling Recommendations:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Handle the compound in a controlled environment, preferably within a glove box or under a stream of inert gas.
-
Use clean, dry spatulas and glassware to avoid introducing contaminants.
-
For solutions, use anhydrous solvents and prepare them fresh for best results.
Experimental Protocol: Stability Assessment via Forced Degradation
A forced degradation study is a critical component of characterizing the stability of a drug substance or intermediate.[8] It helps identify potential degradation products and establish the stability-indicating power of analytical methods.[8]
Objective:
To identify the degradation products of Boc-S-propyl-L-cysteine under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.
Materials:
-
Boc-S-propyl-L-cysteine
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or PDA detector[]
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation: Prepare a stock solution of Boc-S-propyl-L-cysteine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours, then dissolve for analysis. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by reverse-phase HPLC.
-
A typical gradient method might be:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage over 20-30 minutes.
-
Detection: Monitor at 210-220 nm.[12]
-
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products (as a percentage of the total peak area).
-
Mass spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products and confirm their structures (e.g., sulfoxide, sulfone, deprotected amine).[]
-
Caption: Workflow for a forced degradation stability study.
Conclusion
The chemical integrity of Boc-S-propyl-L-cysteine is contingent upon strict adherence to appropriate storage and handling protocols. The primary degradation pathways involve acid-catalyzed deprotection of the Boc group and oxidation of the S-propyl thioether side chain. By controlling temperature, atmosphere, light, and humidity, researchers can ensure the long-term stability and purity of this vital reagent, thereby safeguarding the reliability and success of their synthetic endeavors in drug development and chemical research.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
D'hooge, N., et al. (2013). Paralogous metabolism: S-alkyl-cysteine degradation in Bacillus subtilis. Environmental Microbiology, 16(7), 2255-2271. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
ResearchGate. (n.d.). The degradation pathway of cysteine (a), S‐alk(en)ylcysteine sulfoxide.... Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances, 8, 30374-30384. Retrieved from [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2018). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Cysteine-(4-Mbzl). Retrieved from [Link]
-
BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Thermal degradation products of S-alkyl-L-cysteine occurring in the Allium species with D-glucose. | CiNii Research [cir.nii.ac.jp]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 12. bachem.com [bachem.com]
Technical Guide: Discovery, Chemistry, and Therapeutics of S-Propylcysteine Derivatives
Executive Summary
S-Propylcysteine (SPC) and its derivatives represent a critical subclass of water-soluble organosulfur compounds derived primarily from Allium species (garlic, onion). Unlike the unstable, oil-soluble thiosulfinates (e.g., allicin) responsible for the pungent odor of crushed garlic, SPC derivatives are stable, odorless, and highly bioavailable. This guide provides a comprehensive technical analysis of SPC, tracing its discovery from mid-20th-century phytochemistry to its current status as a target for anti-inflammatory and antioxidant therapeutics.
Part 1: The Phytochemical Genesis & History
The Era of Allium Chemistry (1940s–1960s)
The scientific history of S-propylcysteine is inextricably linked to the broader elucidation of Allium chemistry initiated by Arthur Stoll and Ewald Seebeck at Sandoz Laboratories in the late 1940s. While their primary breakthrough was the isolation of alliin (S-allyl-L-cysteine sulfoxide) and the enzyme allinase , subsequent research by Artturi Virtanen (Nobel Laureate) identified the diversity of S-alk(en)yl-L-cysteine sulfoxides.
-
1950s Identification: Researchers distinguished the propyl (saturated) derivatives from the allyl (unsaturated) derivatives. It was established that Allium species contain γ-glutamyl peptides which act as storage reserves.
-
The "Aging" Discovery: The significance of S-propylcysteine (SPC) specifically rose with the development of Aged Garlic Extract (AGE) . Unlike raw garlic, which is rich in precursor sulfoxides (alliin), the aging process (extraction in aqueous ethanol for >10 months) facilitates the enzymatic hydrolysis of γ-glutamyl peptides, yielding stable water-soluble compounds: S-allylcysteine (SAC) and S-propylcysteine (SPC) .
Structural Distinction: Propyl vs. Propenyl
A critical distinction often missed in general literature is the difference between S-propylcysteine (SPC) and S-1-propenylcysteine (S1PC) .
-
SPC (Saturated):
– Contains a saturated propyl chain. -
S1PC (Unsaturated):
– Contains a double bond (isomer of SAC). -
Relevance: While S1PC is more abundant in certain onion varieties and AGE, SPC serves as a critical comparative standard for structure-activity relationship (SAR) studies regarding the role of the allyl double bond in antioxidant capacity.
Part 2: Chemical Architecture & Synthesis Protocols
Biosynthetic Pathway
In the plant, SPC is not a primary product but a metabolite derived from peptide precursors.
Figure 1: Biosynthetic conversion of γ-glutamyl precursors to S-propylcysteine during the aging/extraction process.
Laboratory Synthesis Protocol: S-Propyl-L-Cysteine
Objective: Synthesis of high-purity S-propyl-L-cysteine for pharmacological assay. Principle: Nucleophilic substitution (Williamson ether synthesis type) of the thiol group of L-cysteine onto 1-bromopropane under basic conditions.
Reagents:
-
L-Cysteine hydrochloride monohydrate (
) -
1-Bromopropane (
) -
Ethanol (Absolute)
-
Sodium Hydroxide (2M NaOH)
-
Hydrochloric Acid (2M HCl)
Step-by-Step Methodology:
-
Solubilization: Dissolve 10.0 g (57 mmol) of L-cysteine hydrochloride monohydrate in 150 mL of 2M NaOH. The solution must remain strongly basic (pH > 10) to ensure the thiol group is deprotonated (
). -
Alkylation: Cool the solution to 0°C in an ice bath. Add 1-Bromopropane (7.0 g, 57 mmol) dropwise over 30 minutes with vigorous stirring.
-
Technical Note: The reaction is exothermic. Maintaining low temperature prevents side reactions (e.g., N-alkylation).[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via Thin Layer Chromatography (TLC) [Mobile phase: n-Butanol:Acetic Acid:Water (4:1:1)].
-
Neutralization: Adjust pH to the isoelectric point of S-propylcysteine (approx pH 5.0–5.5) using 2M HCl. A white precipitate should begin to form.
-
Crystallization: Cool the solution to 4°C overnight. Filter the precipitate.[2]
-
Purification: Recrystallize from hot aqueous ethanol (50% v/v).
-
Validation:
-
Yield: Expected ~65-75%.
-
Melting Point: 208–210°C (decomposition).
-
1H-NMR (D2O): Confirm triplet at
0.95 (methyl), multiplet at 1.60 (methylene), triplet at 2.55 (S-methylene).
-
Part 3: Pharmacokinetics & Metabolism[3]
Unlike allicin, which degrades in blood within minutes, SPC derivatives exhibit high oral bioavailability and stability.
Comparative Pharmacokinetic Profile
The following data summarizes the kinetic stability of SPC relative to its unsaturated counterparts.
| Parameter | S-Propylcysteine (SPC) | S-Allylcysteine (SAC) | Allicin |
| Oral Bioavailability | > 90% | 98% | < 5% (Degrades rapidly) |
| Tmax (Plasma) | 0.5 – 1.0 h | 0.5 – 1.0 h | N/A |
| Half-life (t1/2) | ~ 2.5 h | ~ 2.5 h | < 1 min |
| Metabolites | N-acetyl-SPC, SPC-sulfoxide | N-acetyl-SAC | Allyl mercaptans, Sulfides |
| Excretion | Renal (Urine) | Renal (Urine) | Pulmonary (Breath) / Renal |
Metabolic Fate
Upon absorption via the L-amino acid transporter system, SPC undergoes N-acetylation in the liver (via N-acetyltransferase) to form N-acetyl-S-propylcysteine , the primary urinary metabolite. This metabolic stability allows SPC to reach peripheral tissues (kidney, lung, brain) in effective concentrations.
Part 4: Therapeutic Mechanisms[4]
The therapeutic utility of SPC derivatives lies in their ability to modulate cellular redox switches. The two dominant pathways are the Nrf2-Keap1 (Antioxidant) and NF-κB (Anti-inflammatory) pathways.
Mechanism of Action: The Redox Switch
SPC acts as a mild electrophile. It interacts with the cysteine residues on Keap1 , causing a conformational change that releases Nrf2 .[3]
Figure 2: Dual mechanism of SPC: Activation of Nrf2-mediated antioxidant defense and inhibition of NF-κB inflammatory signaling.
Key Therapeutic Applications
-
Cardiovascular Protection: SPC reduces oxidative stress in endothelial cells, preventing LDL oxidation and improving nitric oxide (NO) bioavailability.
-
Neuroprotection: By crossing the blood-brain barrier (BBB), SPC derivatives have shown potential in reducing neuroinflammation associated with Alzheimer's models (amyloid-beta toxicity).
-
Metabolic Syndrome: SPC ameliorates insulin resistance by downregulating pro-inflammatory cytokines (TNF-α, IL-6) in adipose tissue.
Part 5: Future Outlook & Development
While S-allylcysteine (SAC) has dominated the literature, S-propylcysteine (SPC) offers a unique advantage: Stability . The saturated propyl chain is less reactive than the allyl group, potentially offering a longer shelf-life in pharmaceutical formulations without sacrificing significant bioactivity. Future drug development is focused on:
-
Synthetic Analogs: Creating esterified derivatives of SPC to further enhance lipophilicity and BBB penetration.
-
Standardization Markers: Using SPC as a quality control marker for botanical drugs, as it is less volatile than thiosulfinates.
References
-
Stoll, A., & Seebeck, E. (1951). Chemical investigations on Alliin, the specific principle of garlic. Advances in Enzymology, 11, 377–400.
-
Kodera, Y., et al. (2017).[4][5] Chemical and Biological Properties of S-1-Propenyl-L-Cysteine in Aged Garlic Extract. Molecules, 22(4), 570.
-
Amagase, H. (2006). Clarifying the Real Bioactive Constituents of Garlic. The Journal of Nutrition, 136(3), 716S–725S.
-
Ushijima, M., et al. (2018).[6] S-1-Propenylcysteine, a characteristic constituent of aged garlic extract, decreases blood pressure in spontaneously hypertensive rats. Experimental and Therapeutic Medicine, 16(5), 3807–3814.
-
Colin-Gonzalez, A. L., et al. (2012).[7] The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection. Oxidative Medicine and Cellular Longevity, 2012, 907162.
Sources
S-Propyl-L-Cysteine: Natural Occurrence, Biosynthetic Pathways, and Pharmacological Potential
Executive Summary
S-propyl-L-cysteine (SPC) is a bioactive organosulfur compound primarily identified in the genus Allium. While often overshadowed by its unsaturated analog, S-allyl-L-cysteine (SAC) found in aged garlic, SPC possesses distinct physicochemical properties and pharmacological profiles. It serves as the direct thioether precursor to S-propyl-L-cysteine sulfoxide (Propiin), the dominant flavor precursor in onions (Allium cepa).
This guide provides a rigorous examination of SPC’s natural occurrence, delineates its biosynthetic trajectory from glutathione conjugates, and details validated LC-MS methodologies for its quantification. Furthermore, it analyzes emerging data on SPC’s neuroprotective and cardioprotective mechanisms, positioning it as a candidate of interest for therapeutic development.
Natural Occurrence and Botanical Distribution
Unlike S-allyl-L-cysteine (SAC), which accumulates significantly in aged garlic preparations, S-propyl-L-cysteine (SPC) is predominantly found in onions (Allium cepa) and leeks (Allium porrum) , albeit often in its oxidized sulfoxide form (Propiin).
Differential Accumulation in Allium Species
In fresh plant tissue, SPC exists in a dynamic equilibrium with its sulfoxide derivative. The enzyme alliinase (EC 4.4.1.[1]4) rapidly acts on the sulfoxide upon tissue disruption, but the thioether (SPC) remains relatively stable, making it a valuable biomarker for specific Allium consumption.
Table 1: Comparative Profile of S-Alk(en)yl Cysteine Derivatives in Allium spp.
| Compound | Primary Source | Approx.[1][2][3][4][5][6][7][8][9] Content (Fresh Weight) | Bio-Status |
| S-Propyl-L-Cysteine (SPC) | Allium cepa (Onion) | < 0.5 mg/kg (Trace)* | Thioether Precursor |
| Propiin (SPC Sulfoxide) | Allium cepa (Onion) | 300 – 3,000 mg/kg | Major Storage Form |
| S-Allyl-L-Cysteine (SAC) | Allium sativum (Garlic) | 20 – 200 mg/kg (Aged) | Major Bioactive |
| Isoalliin (S-1-Propenyl) | Allium cepa / fistulosum | > 1,000 mg/kg | Lachrymatory Precursor |
*Note: SPC concentrations are low in fresh tissue because it is rapidly oxidized to Propiin during plant maturation. Detection often requires reduction protocols or high-sensitivity LC-MS.
Tissue Localization
-
Bulb Scales: Highest concentration of propyl-derivatives (Propiin/SPC) is found in the inner fleshy scales of the onion.
-
Cytosol: SPC is synthesized in the cytosol before being transported or oxidized.
Biosynthetic Pathway[10]
The biosynthesis of SPC follows the conserved Allium pathway for sulfur assimilation. It originates from the S-alkylation of glutathione, followed by sequential enzymatic hydrolysis and oxidation.
The Glutathione-Conjugate Pathway
-
Initiation: Methacrylic acid (derived from Valine) or
-ketobutyrate serves as the alkyl donor. -
Conjugation: Glutathione S-transferase (GST) catalyzes the formation of S-propyl-glutathione .
-
Processing: The
-glutamyl moiety is removed by -glutamyl transpeptidase (GGT) , and the glycine is cleaved by a peptidase, yielding S-propyl-L-cysteine (SPC) . -
Storage: SPC is oxidized by flavin-containing monooxygenase (FMO) to form Propiin (S-propyl-L-cysteine sulfoxide) .
Biosynthesis Diagram (Graphviz)
Figure 1: Biosynthetic pathway of S-propyl-L-cysteine in Allium species. SPC acts as the obligate thioether intermediate before storage as Propiin.
Analytical Methodologies: Extraction & Quantification[11]
Accurate quantification of SPC requires preventing its oxidation to Propiin during extraction. The following protocol utilizes LC-MS/MS with stable isotope dilution for validation.
Extraction Protocol (Self-Validating)
Objective: Isolate SPC from onion bulbs while minimizing artifactual oxidation.
Reagents:
-
Methanol (LC-MS grade)
-
Formic Acid (0.1%)
-
Internal Standard: S-propyl-L-cysteine-d3 (or S-ethyl-L-cysteine as surrogate)
-
N-Ethylmaleimide (NEM) - Optional: to block free thiols if analyzing mixed disulfides.
Step-by-Step Methodology:
-
Sample Preparation:
-
Freeze fresh onion tissue in liquid nitrogen immediately upon harvest to halt alliinase activity.
-
Pulverize to a fine powder using a cryomill.
-
-
Extraction:
-
Weigh 100 mg of powder.
-
Add 1.0 mL of Extraction Solvent (80:20 Methanol:Water + 0.1% Formic Acid). Acidification is critical to protonate the amine and stabilize the thioether.
-
Spike with 10 µM Internal Standard.
-
Vortex for 30 seconds; sonicate on ice for 10 minutes.
-
-
Clarification:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect supernatant.
-
-
Filtration:
-
Filter through a 0.22 µm PTFE membrane into an amber LC vial (protects from photo-oxidation).
-
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0-2 min (5% B); 2-8 min (5% -> 40% B); 8-10 min (Re-equilibration).
-
Detection (MRM Mode):
-
SPC Parent Ion: m/z 164.1
-
Fragment Ion: m/z 76.0 (Propyl-sulfur moiety) or m/z 118.0 (Loss of formate).
-
Analytical Workflow Diagram
Figure 2: Optimized workflow for the extraction and quantification of S-propyl-L-cysteine.
Pharmacological Potential[2][4][7][8][9][11][12]
While S-allyl-L-cysteine (SAC) is the gold standard for Allium-derived therapeutics, SPC has demonstrated superior potency in specific neuroprotective assays.
Neuroprotection (ER Stress)
Recent studies indicate that SPC may be more effective than SAC in protecting hippocampal neurons against Endoplasmic Reticulum (ER) stress.[8][10]
-
Mechanism: SPC inhibits Calpain activity (a calcium-dependent cysteine protease) more effectively than SAC.[8]
-
Outcome: Reduction in neuronal apoptosis and preservation of synaptic function.
Cardioprotection
SPC acts as a modulator of endogenous Hydrogen Sulfide (
-
Pathway: It serves as a substrate for Cystathionine
-lyase (CSE), leading to elevated levels. -
Effect:
induces vasodilation and activates antioxidant enzymes (SOD, GPx), reducing myocardial ischemia-reperfusion injury.
Anti-Obesity
Propiin (the sulfoxide of SPC) and SPC itself have been linked to the inhibition of adipogenesis.
-
Target: Downregulation of Fatty Acid Synthase (FAS) and inhibition of lipid droplet accumulation in 3T3-L1 adipocytes.
References
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules (Basel, Switzerland). [Link]
-
Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. Experimental and Therapeutic Medicine. [Link]
-
Protective effects of cysteine analogues on acute myocardial ischemia: novel modulators of endogenous H(2)S production. Antioxidants & Redox Signaling. [Link]
-
Nonvolatile S-alk(en)ylthio-L-cysteine derivatives in fresh onion (Allium cepa L. cultivar). Journal of Agricultural and Food Chemistry. [Link]
-
Distribution of Eleven Flavor Precursors, S-Alk(en)yl-L-Cysteine Derivatives, in Seven Allium Vegetables. Food Science and Technology Research. [Link]
Sources
- 1. Identification of S-1-propenyl-L-cysteine as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. (±)-S-Propyl-L-cysteine-S-oxide - LKT Labs [lktlabs.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. selective l-cysteine determination: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Protective effects of cysteine analogues on acute myocardial ischemia: novel modulators of endogenous H(2)S production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
The Strategic Application of N-(tert-Butoxycarbonyl)-S-propylcysteine in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Complexities of Cysteine in Peptide Synthesis
Cysteine, with its reactive thiol side chain, is a cornerstone of peptide and protein structure and function, most notably through the formation of disulfide bridges that stabilize tertiary and quaternary structures. However, this same reactivity presents significant challenges during chemical peptide synthesis. The unprotected thiol is prone to oxidation and other side reactions, necessitating the use of protecting groups. The choice of the appropriate thiol protecting group is a critical strategic decision that dictates the overall success of the synthesis, particularly for complex peptides with multiple disulfide bonds.[1] This guide provides an in-depth exploration of N-(tert-Butoxycarbonyl)-S-propylcysteine (Boc-Cys(S-Pr)-OH), a valuable reagent in the peptide chemist's toolkit. We will delve into its strategic advantages, synthesis, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).
The core principle of modern peptide synthesis lies in the concept of orthogonal protection .[2] This strategy employs multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups while others remain intact. This is paramount for the regioselective formation of multiple disulfide bonds or for site-specific modifications of the peptide chain.
The S-Propyl Protecting Group: A Strategic Choice
The S-propyl group is a simple alkyl thioether protecting group. While less common than bulky groups like trityl (Trt) or acid-stable groups like acetamidomethyl (Acm), the S-propyl group offers a unique set of properties that can be leveraged in specific synthetic strategies. Its stability and cleavage are governed by the nature of the S-C bond, which is generally stable to the repetitive mild acid treatments used for Boc deprotection in Boc-SPPS but can be cleaved under stronger acidic conditions, often with the aid of scavengers.
Key Advantages of S-Alkyl Protection:
-
Orthogonality: S-alkyl groups, like the S-propyl group, can be used in orthogonal schemes with other protecting groups that are labile to different conditions (e.g., base-labile, photolabile, or fluoride-labile groups).
-
Reduced Steric Hindrance: Compared to very bulky groups like Trityl, the S-propyl group is smaller, which can sometimes lead to improved coupling efficiency.
-
Modulated Lability: The stability of S-alkyl groups can be modulated by factors such as reaction temperature and the choice of scavengers during cleavage, offering a degree of tunable reactivity.
Synthesis of N-(tert-Butoxycarbonyl)-S-propylcysteine
The synthesis of Boc-Cys(S-Pr)-OH can be achieved through a straightforward two-step process starting from L-cysteine.
Workflow for Synthesis of Boc-Cys(S-Pr)-OH
Caption: Synthesis of Boc-Cys(S-Pr)-OH.
Protocol 1: Synthesis of Boc-Cys(S-Pr)-OH
-
S-propylation of L-cysteine:
-
Dissolve L-cysteine in a suitable solvent system, such as aqueous ethanol or DMF.
-
Add a base, such as sodium hydroxide or triethylamine, to deprotonate the thiol group.
-
Add 1-bromopropane (or 1-iodopropane) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by TLC.
-
Isolate the S-propyl-L-cysteine product by adjusting the pH to the isoelectric point to precipitate the amino acid, followed by filtration and washing.
-
-
N-Boc Protection:
-
Suspend the synthesized S-propyl-L-cysteine in a suitable solvent, such as a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the Boc-Cys(S-Pr)-OH product with an organic solvent like ethyl acetate.
-
Dry the organic layer, evaporate the solvent, and purify the final product, typically by crystallization or column chromatography.
-
Application in Boc-SPPS
Boc-Cys(S-Pr)-OH is well-suited for Boc-based solid-phase peptide synthesis (Boc-SPPS). In this strategy, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain protecting groups are chosen to be stable to the conditions of Boc removal (typically 50% TFA in DCM).[3]
General Boc-SPPS Cycle
Caption: A typical Boc-SPPS cycle.
Protocol 2: Incorporation of Boc-Cys(S-Pr)-OH in Boc-SPPS
This protocol assumes a manual synthesis on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30 minutes.
-
If starting with the first amino acid, follow the standard protocol for coupling to the resin.
-
-
Boc Deprotection:
-
Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).
-
-
Coupling of Boc-Cys(S-Pr)-OH:
-
In a separate vessel, dissolve Boc-Cys(S-Pr)-OH (3-4 equivalents relative to the resin loading) and an activating agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIEA (2 equivalents relative to the amino acid) to the solution to initiate activation.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Return to step 2 for the incorporation of the next amino acid.
-
Minimizing Racemization of Cysteine
Cysteine derivatives are particularly susceptible to racemization during activation and coupling.[4] This is often exacerbated by the presence of a base. To minimize racemization when incorporating Boc-Cys(S-Pr)-OH:
-
Choice of Base: Use a weaker, more sterically hindered base like 2,4,6-collidine instead of DIEA or N-methylmorpholine (NMM).[5]
-
Activation Method: The use of coupling reagents like HBTU/HOBt can help suppress racemization.[6]
-
Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid to the resin.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. The S-propyl group is expected to be stable to the repetitive 50% TFA treatments during the synthesis cycles but can be cleaved under stronger acidic conditions.
Protocol 3: Cleavage and Deprotection of a Peptide Containing Cys(S-Pr)
WARNING: Strong acids like hydrofluoric acid (HF) are extremely hazardous and require specialized equipment and safety precautions.
-
Preparation:
-
Thoroughly dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common high-acidity cleavage method is the use of anhydrous HF.
-
-
HF Cleavage:
-
In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF, typically with a scavenger like anisole or p-cresol, at 0°C for 1-2 hours. The S-propyl group, being a simple alkyl thioether, is expected to be cleaved under these conditions.
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the cleaved protecting groups and scavengers.
-
Extract the peptide from the resin with a suitable solvent, such as aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Alternative Cleavage Methods:
For laboratories not equipped for HF cleavage, other strong acid cocktails can be used, although their efficacy for cleaving the S-propyl group may need to be optimized. These include:
-
TFMSA/TFA: A mixture of trifluoromethanesulfonic acid (TFMSA) and TFA.
-
TMSOTf/TFA: A mixture of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and TFA.[3]
These cocktails must also contain appropriate scavengers to prevent side reactions.
Orthogonal Strategies Involving S-Propyl Cysteine
The true power of Boc-Cys(S-Pr)-OH lies in its potential use in orthogonal protection schemes for the synthesis of peptides with multiple disulfide bonds.
| Protecting Group Combination | Deprotection Condition for PG1 | Deprotection Condition for PG2 | Final Cleavage |
| Cys(Acm) & Cys(S-Pr) | Iodine or Hg(OAc)₂ | HF/Anisole | HF/Anisole |
| Cys(Trt) & Cys(S-Pr) | Mild acid (e.g., 1% TFA in DCM) | HF/Anisole | HF/Anisole |
| Cys(Fm) & Cys(S-Pr) | 20% Piperidine in DMF | HF/Anisole | HF/Anisole |
This table presents a hypothetical orthogonal strategy. The stability of the S-propyl group to the deprotection conditions of the other protecting groups should be experimentally verified for each specific sequence.
Analysis and Characterization
After cleavage and purification, the identity and purity of the synthesized peptide must be confirmed.
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and purification | A major peak corresponding to the target peptide, with purity typically >95% after purification. |
| Mass Spectrometry (MS) | Molecular weight confirmation | The observed mass should match the calculated mass of the desired peptide. |
| Amino Acid Analysis | Quantitative analysis and composition confirmation | The relative ratios of the amino acids should match the theoretical composition of the peptide. |
Conclusion and Future Perspectives
N-(tert-Butoxycarbonyl)-S-propylcysteine represents a valuable, albeit less common, building block for peptide synthesis. Its straightforward synthesis and the stability of the S-propyl protecting group within the Boc-SPPS framework make it a useful tool. The key to its effective use lies in understanding its cleavage characteristics and how it can be integrated into orthogonal protection strategies for the synthesis of complex, disulfide-rich peptides. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the exploration and application of a diverse range of protecting groups, including the S-propyl group, will be essential for advancing the field of peptide chemistry.
References
- Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(11), 3841-3848.
- Payne, R. J., & Poletti, L. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155.
- Góngora-Benítez, M., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1-12.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(7), 447-452.
- Johns Hopkins University. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II.
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Ortega, M. A., et al. (2018). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. Organic & Biomolecular Chemistry, 16(44), 8569-8576.
- Biotage. (2023). Optimizing the removal of an STmp protecting group.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Fields, G. B. (2011). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 15(24), 4235-4246.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Góngora-Benítez, M., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- Benchchem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
- Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Agilent. (n.d.).
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
- AAPPTec. (n.d.).
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Almac. (n.d.).
- Melnyk, O., et al. (n.d.). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl segments used for native chemical ligation.
- Sigma-Aldrich. (n.d.). Boc-Cys-OH (cryst) Novabiochem 20887-95-0.
- ResearchGate. (2017). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?.
- Barany, G., & Merrifield, R. B. (1980). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- Williams, R. M., & Fegley, G. J. (1992). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Israel Journal of Chemistry, 32(2-3), 233-248.
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Application Notes & Protocols: The Strategic Use of Boc-S-propyl-L-cysteine in Modern Drug Discovery
Abstract: The unique reactivity of the cysteine thiol group makes it a cornerstone of protein structure and function, and consequently, a prime target in drug discovery.[1] However, this same reactivity presents significant challenges during chemical synthesis. This document provides an in-depth guide to the application of N-Boc-S-propyl-L-cysteine, a key building block for introducing a stably protected cysteine residue into peptides and other molecular scaffolds. We will explore the chemical rationale for its use, its advantages over other protective groups, and provide detailed protocols for its synthesis, incorporation, and characterization, grounded in established principles of peptide chemistry and medicinal chemistry.
The Cysteine Conundrum in Peptide Synthesis
Cysteine is a trifunctional amino acid whose nucleophilic thiol side chain (-SH) is central to its biological role. It forms disulfide bridges that stabilize peptide and protein conformations, participates in enzyme catalysis, and acts as a key site for post-translational modifications.[1][2][3] In drug discovery, cysteine residues are frequently targeted for developing covalent inhibitors, which can offer enhanced potency and duration of action.[1][4]
However, during solid-phase peptide synthesis (SPPS), the unprotected thiol is highly susceptible to a range of undesirable side reactions, including:
-
Oxidation: Dimerization to form cystine or oxidation to sulfonic acids.
-
Alkylation: Reaction with carbocations generated during the cleavage of other protecting groups (e.g., from Boc or tBu groups).[5][6]
-
Racemization: Particularly problematic when cysteine is the C-terminal residue.[5][7]
To circumvent these issues, the thiol group must be masked with a suitable protecting group throughout the synthesis. The choice of this S-protecting group is critical and dictates the overall synthetic strategy.[7][8]
Strategic Selection of an S-Protecting Group
The ideal S-protecting group should be stable during the repetitive cycles of Nα-amino deprotection and amino acid coupling but selectively removable at a desired stage.[6] Modern peptide synthesis is dominated by the Fmoc/tBu strategy, which utilizes a base-labile Fmoc group for Nα-protection and acid-labile groups (like tBu, Trt) for side-chain protection.[6]
The S-propyl group, a simple alkyl thioether, offers a robust and stable protection strategy. Unlike more acid-labile groups such as trityl (Trt), the S-propyl linkage is highly resistant to the standard trifluoroacetic acid (TFA) cocktails used for final cleavage and deprotection in both Boc- and Fmoc-based SPPS.[3][9] This stability makes Boc-S-propyl-L-cysteine (or its Fmoc-protected counterpart) an excellent building block when the final product requires a permanently alkylated cysteine or when the thiol needs to remain masked through multiple synthetic steps.
Data Presentation: Comparison of Common Cysteine S-Protecting Groups
| Protecting Group | Structure | Cleavage Conditions | Orthogonality & Key Features |
| S-propyl (Pr) | -S-CH₂CH₂CH₃ | Stable to standard TFA and piperidine. Requires harsh conditions (e.g., HF, Sodium in liquid NH₃) for removal. | High Stability: Ideal for incorporating a permanent S-propyl modification or when the thiol must remain protected through subsequent chemical transformations. |
| Trityl (Trt) | -S-C(Ph)₃ | Mildly acidic conditions (e.g., 95% TFA, often with scavengers like TIS).[8][9] | Standard Choice for Fmoc-SPPS: Cleaved simultaneously with tBu-based side-chain groups. Not stable to repeated acidolysis in Boc-SPPS.[3] |
| Acetamidomethyl (Acm) | -S-CH₂NHCOCH₃ | Requires specific reagents like mercury(II) acetate or iodine for removal.[3][5] | Orthogonal: Stable to both TFA (Fmoc-SPPS cleavage) and HF (Boc-SPPS cleavage), allowing for selective deprotection to form specific disulfide bonds.[3] |
| tert-butyl (tBu) | -S-C(CH₃)₃ | Strong acid (e.g., HF) or with reagents like TFA/TIS at elevated temperatures.[9] | High Acid Stability: More stable than Trt, often used in Boc-SPPS. Can be partially cleaved by TIS in TFA.[9] |
Applications in Drug Discovery
The use of Boc-S-propyl-L-cysteine extends beyond simple peptide synthesis, playing a role in the construction of sophisticated therapeutic agents.
-
Metabolically Stable Peptide Analogues: The thioether bond of S-propyl cysteine is resistant to oxidation, unlike the free thiol. Incorporating it into a peptide therapeutic can prevent unwanted dimerization and increase in vivo stability.
-
Precursors for Covalent Warheads: While the S-propyl group itself is not reactive, its presence allows for the stable synthesis and purification of a peptide backbone. The synthetic strategy might involve a subsequent modification or replacement of the propyl group, although more commonly, the S-alkylated cysteine is part of the final, stable pharmacophore.
-
Building Block for Complex Molecules: The stability of the S-propyl group allows it to act as a "spectator" group, protecting the cysteine integrity while chemical modifications are performed elsewhere on the molecule.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-S-propyl-L-cysteine
This protocol describes a straightforward one-pot synthesis via S-alkylation of commercially available Boc-L-cysteine.[10]
Materials:
-
Boc-L-cysteine
-
1-Bromopropane
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve Boc-L-cysteine (1.0 eq) in DMF in a round-bottom flask.
-
Add an aqueous solution of NaOH (2.2 eq) dropwise at 0°C and stir for 30 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water and acidify to pH ~3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel) if necessary.
Validation:
-
Confirm product structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry (ESI-MS). The expected mass for C₁₁H₂₁NO₄S is 263.36 g/mol .
Visualization: Synthetic Workflow
Below is a diagram illustrating the general workflow for the synthesis of N-Boc-S-propyl-L-cysteine.
Caption: One-pot synthesis of the target building block.
Protocol 2: Incorporation into a Peptide via Fmoc-SPPS
This protocol details the incorporation of Fmoc-Cys(S-propyl)-OH into a growing peptide chain on a solid support. The principles are directly translatable to Boc-SPPS, substituting the appropriate deprotection and coupling reagents.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Cys(S-propyl)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagent: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% Piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH)
Procedure (Single Coupling Cycle):
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, pre-activate Fmoc-Cys(S-propyl)-OH (3-5 eq) with HBTU (2.9 eq) and DIPEA (6-10 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Validation & Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
If the reaction is incomplete, repeat the coupling step.
-
Once complete, drain the coupling solution and wash the resin with DMF (x5) and DCM (x3).
-
-
Repeat: Return to Step 2 for the coupling of the next amino acid in the sequence.
Visualization: SPPS Cycle for Cysteine Incorporation
This diagram shows the core cyclic process of solid-phase peptide synthesis.
Caption: The iterative cycle of Fmoc-SPPS.
Protocol 3: Final Peptide Cleavage and Characterization
This protocol describes the final step to release the peptide from the resin while retaining the S-propyl group.
Materials:
-
Peptide-bound resin (dried)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours. The TIS acts as a scavenger for cations from other protecting groups.[9]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution to a small volume using a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Analytical Characterization:
-
Purity Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA). Analyze by Reverse-Phase HPLC (RP-HPLC) to determine purity and retention time.
-
Mass Verification: Subject the purified peptide to Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF to confirm that the observed molecular weight matches the calculated mass of the S-propylated peptide. The propyl group adds 43.10 Da (-CH₂CH₂CH₃) to the cysteine residue's base mass.
Conclusion and Future Outlook
N-Boc-S-propyl-L-cysteine and its Fmoc-protected analogue are valuable and robust building blocks in drug discovery and peptide chemistry. The chemical stability of the S-propyl group provides a reliable method for incorporating a protected cysteine residue that can withstand the rigors of both Fmoc- and Boc-based solid-phase peptide synthesis. This allows researchers to prevent common side reactions and ensures the integrity of the thiol group when it is intended to remain permanently alkylated in the final molecule or serve as a stable placeholder for later-stage synthetic manipulations. As the demand for complex and metabolically stable peptide therapeutics grows, the strategic use of such specialized building blocks will continue to be an indispensable tool for medicinal chemists.
References
- Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2024).
- (a) Cys thiol protection with the S-iso-propyl (SiPr) protecting group.... (n.d.).
- Boc-S-2-propenyl-L-Cysteine CAS#: 124773-55-3. (n.d.). ChemicalBook.
- Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Str
- Reduction of cysteine-S-protecting groups by triisopropylsilane. (n.d.). PMC.
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11332-11384. [Link]
- Why solid-phase synthesis?. (2019). CPC Scientific.
- Reactive-cysteine profiling for drug discovery. (2019). PMC.
- The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. (n.d.).
- Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (n.d.). Publicación.
- Boc-L-cysteine. (n.d.). Chem-Impex.
- Peptide Synthesis with S-Protected Cysteine Deriv
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
- Cysteine Deriv
- Why Fmoc-Protected Amino Acids Domin
- A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines. (2025).
- Analysis of cysteine residues in peptides and proteins alkylated with volatile reagents. (n.d.). [No source found].
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- S-Propylcysteine. (n.d.). PubChem.
- Showing Compound S-Propyl-L-cysteine (FDB012677). (2010). FooDB.
Sources
- 1. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. bachem.com [bachem.com]
- 4. Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview | Publicación [silice.csic.es]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Deprotection of Boc-S-propyl-L-cysteine
Topic: Protocol for Deprotection of Boc-S-propyl-L-cysteine Content Type: Detailed Application Notes and Protocols
Abstract & Introduction
S-propyl-L-cysteine is a valuable sulfur-containing amino acid derivative, often utilized as a building block in the synthesis of glutathione analogs, viral inhibitors, and specific peptide ligands. The precursor, Boc-S-propyl-L-cysteine , utilizes the tert-butyloxycarbonyl (Boc) group to protect the
While the S-propyl thioether moiety is generally stable to acidic conditions, it remains a nucleophile. The primary challenge during Boc removal is not the cleavage of the amine protecting group, but the prevention of S-alkylation (sulfonium salt formation) and S-oxidation (sulfoxide formation). The liberated tert-butyl cations generated during acidolysis can attack the sulfur atom of the S-propyl side chain if not adequately scavenged.
This guide provides a high-fidelity protocol for the deprotection of Boc-S-propyl-L-cysteine, emphasizing scavenger selection to ensure high purity and yield.
Chemical Strategy & Mechanism[1]
The Deprotection Mechanism
The removal of the Boc group is an acid-catalyzed elimination. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to the collapse of the carbamate. This releases the free amine (as a TFA salt), carbon dioxide (
The Critical Control Point: Cation Scavenging
The generated
Scavenger Selection:
-
Triisopropylsilane (TIPS): Acts as a hydride donor, irreversibly quenching cations to form isobutane.
-
Water: Hydrolyzes cations to tert-butanol.[1]
-
Thioanisole: Acts as a "soft" nucleophile, effectively competing with the S-propyl sulfur for the cations.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of Boc deprotection highlighting the critical role of scavengers in preventing side reactions.[2][1]
Materials & Reagents
| Component | Grade | Role |
| Boc-S-propyl-L-cysteine | >98% Purity | Starting Material |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Acidolysis Reagent |
| Triisopropylsilane (TIPS) | Synthesis Grade | Cation Scavenger (Hydride donor) |
| Water ( | Milli-Q / DI | Cation Scavenger (Hydrolysis) |
| Diethyl Ether ( | ACS Reagent | Precipitation Solvent (Must be cold) |
| Dichloromethane (DCM) | HPLC Grade | Optional Co-solvent (for solubility) |
| Nitrogen ( | Gas | Inert Atmosphere |
Experimental Protocols
Protocol A: Standard TFA Acidolysis (Recommended)
Best for gram-scale synthesis where high purity is required.
Safety Note: TFA is corrosive and volatile. Perform all steps in a fume hood.
Step 1: Preparation of Cleavage Cocktail
Prepare the "Scavenger K-Lite" cocktail. Fresh preparation is crucial to prevent scavenger oxidation.
-
Ratio: TFA : TIPS :
(95 : 2.5 : 2.5 v/v/v) -
Example (for 1g starting material): Mix 9.5 mL TFA, 0.25 mL TIPS, and 0.25 mL Water.
Step 2: Reaction Setup
-
Weigh 1.0 g (3.8 mmol) of Boc-S-propyl-L-cysteine into a 50 mL round-bottom flask.
-
Add a magnetic stir bar.
-
Cool the flask to 0°C (ice bath) for 5 minutes. Cooling controls the initial exotherm of Boc cleavage.
-
Add 10 mL of the prepared Cleavage Cocktail dropwise.
-
Seal the flask and purge headspace with Nitrogen (
).
Step 3: Reaction Execution
-
Stir at 0°C for 10 minutes.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 60 minutes .
Step 4: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotary Evaporator, <30°C) to approximately 20% of the original volume (oil-like residue). Do not evaporate to dryness to avoid oxidation.
-
Place the flask back in an ice bath.
-
Add 50 mL of ice-cold Diethyl Ether (or MTBE) vigorously to precipitate the product.
-
Triturate (scratch the flask wall) if necessary to induce crystallization.
-
Filter the white precipitate using a sintered glass funnel (Porosity 3 or 4).
-
Wash the solid cake 3x with cold Diethyl Ether (10 mL each).
Step 5: Drying
-
Dry the solid under high vacuum (lyophilizer preferred) overnight to remove trace TFA and scavengers.
-
Yield Expectation: 90-95%.
-
Storage: Store at -20°C under desiccant.
Protocol B: HCl/Dioxane Method (Alternative)
Used when the Hydrochloride salt is preferred over the Trifluoroacetate salt, or for specific solubility requirements.
-
Dissolve 1.0 g of Boc-S-propyl-L-cysteine in 2 mL of Dichloromethane (DCM).
-
Cool to 0°C.
-
Add 10 mL of 4M HCl in Dioxane .
-
Stir at 0°C for 10 minutes, then warm to Room Temperature.
-
Stir for 45-60 minutes .
-
Note: The product often precipitates directly from the dioxane solution as the HCl salt.
-
Add 40 mL of cold Diethyl Ether to complete precipitation.
-
Filter, wash with ether, and dry under vacuum.
Workflow Visualization
Figure 2: Operational workflow for the deprotection process.
Analytical Data & Quality Control
Expected Physical Properties
-
Appearance: White to off-white crystalline powder.
-
Molecular Weight:
-
Boc-S-propyl-Cys: 263.35 g/mol
-
S-propyl-Cys (Free Base): 163.24 g/mol
-
S-propyl-Cys (TFA Salt): ~277.2 g/mol
-
HPLC Analysis Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% B to 50% B over 15 minutes. (S-propyl-Cys is polar and elutes early).
-
Detection: UV @ 210 nm (Amide/Carboxyl) and 254 nm.
Mass Spectrometry (ESI-MS)
| Species | Theoretical m/z | Notes |
| Product (S-propyl-Cys) | 164.2 | Major Peak |
| Dimer (Disulfide) | 325.4 | Trace (Oxidation artifact) |
| t-Butyl Adduct | 220.3 | Impurity (+56 Da) if scavenging failed |
| Sulfoxide | 180.2 | Impurity (+16 Da) if oxidized |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Mass +56 Da observed | S-alkylation by | Scavenger failure. Repeat with fresh TIPS or add 5% Thioanisole to the cocktail. |
| Mass +16 Da observed | Oxidation to Sulfoxide | Old TFA or air exposure. Use fresh TFA; purge with |
| Oily Product | Residual TFA/Solvent | Triturate with cold Hexane/Ether mixture. Lyophilize from water/acetic acid. |
| Incomplete Reaction | Steric hindrance (rare) | Extend reaction time to 2 hours. Ensure temperature reached 25°C. |
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[2][1][5][6][7][8][9][10] Chemical Reviews, 109(6), 2455-2504.
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of acid-labile protecting groups with scavengers.[2][1][3][5] International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Sigma-Aldrich. (2023). Solid Phase Peptide Synthesis (SPPS) User Guide.
-
Thermo Fisher Scientific. (2022). Cleavage and Deprotection Strategies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP0968997B1 - Process for S-aryl-L-cysteine and derivatives - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
analytical techniques for characterizing n-(Tert-butoxycarbonyl)-s-propylcysteine
An Application Guide to the Comprehensive Characterization of N-(tert-Butoxycarbonyl)-S-propylcysteine
N-(tert-butoxycarbonyl)-S-propylcysteine is a crucial protected amino acid derivative used extensively in peptide synthesis and drug discovery. The tert-butoxycarbonyl (Boc) group provides temporary protection for the amine terminus, while the S-propyl group protects the cysteine thiol, preventing unwanted side reactions during peptide chain elongation.[1] The purity, structural integrity, and stereochemistry of this building block are paramount, as they directly impact the yield and biological activity of the final synthetic peptide or therapeutic agent.[2]
This guide provides a comprehensive, multi-technique approach to the analytical characterization of N-(tert-Butoxycarbonyl)-S-propylcysteine. We move beyond simple data reporting to explain the causality behind the choice of techniques and experimental parameters. The protocols herein are designed to create a self-validating system, where orthogonal methods converge to provide an unambiguous confirmation of the material's identity, purity, and structure. This integrated approach is essential for ensuring the quality and reliability of starting materials in regulated drug development environments.[3][]
The following workflow outlines the logical progression of analysis, starting from purity assessment and culminating in detailed structural confirmation.
Sources
Application Note: A Robust HPLC-UV Method for the Analysis of N-(tert-Butoxycarbonyl)-S-propylcysteine
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(tert-Butoxycarbonyl)-S-propylcysteine (Boc-S-propyl-Cys-OH). The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals involved in peptide synthesis, quality control, and stability testing where Boc-S-propyl-Cys-OH is a key intermediate or final product. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles and ensure its successful implementation and adaptation.
Introduction: The Significance of Boc-S-propyl-cysteine Analysis
N-(tert-Butoxycarbonyl)-S-propylcysteine is a protected amino acid derivative crucial in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the amine functionality, while the S-propyl group protects the thiol side chain of cysteine. The purity and concentration of this reagent are critical for the successful synthesis of peptides with high fidelity and yield. Impurities or degradation products can lead to truncated or modified peptide sequences, impacting the final product's biological activity and safety profile.[1]
Therefore, a reliable analytical method to assess the purity and quantify Boc-S-propyl-Cys-OH is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy for analyzing pharmaceutical compounds and their intermediates.[2][3] This application note presents a comprehensive, step-by-step HPLC protocol, grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Scientific Principles and Method Rationale
The developed method is based on reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases.
-
Analyte Properties: N-(tert-Butoxycarbonyl)-S-propylcysteine is a moderately nonpolar molecule due to the presence of the Boc and S-propyl groups. Its structure contains a carboxylic acid group, making its retention sensitive to the pH of the mobile phase. The molecule possesses a chromophore (the amide bond and carbonyl groups) that allows for UV detection, typically around 210-220 nm.[7]
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is selected as it is the most common and versatile reversed-phase packing, offering excellent retention and selectivity for a wide range of organic molecules, including protected amino acids.[8] The hydrophobicity of the C18 chains provides the necessary interaction with the nonpolar moieties of the analyte.
-
Mobile Phase Selection: A gradient elution using a mixture of acetonitrile (ACN) and water is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The gradient elution, where the concentration of the organic solvent is increased over time, is necessary to ensure a reasonable retention time for the analyte while also eluting any potential impurities with different polarities.
-
Mobile Phase pH Control: An acidic mobile phase modifier, Trifluoroacetic Acid (TFA), is used to suppress the ionization of the carboxylic acid group on the analyte. At a pH below the pKa of the carboxylic acid, the molecule is in its neutral form, leading to better retention on the nonpolar stationary phase and improved peak shape. A typical concentration of 0.1% TFA is sufficient to achieve this.
-
Detection: UV detection at 220 nm is chosen as it provides good sensitivity for the peptide bond and associated carbonyl groups within the Boc-protected amino acid.[8]
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of N-(tert-Butoxycarbonyl)-S-propylcysteine.
Caption: Overall workflow for the HPLC analysis of Boc-S-propyl-cysteine.
Detailed Protocols
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| N-(tert-Butoxycarbonyl)-S-propylcysteine | ≥98% (HPLC) | Sigma-Aldrich, etc. |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, etc. |
| Water | HPLC or Milli-Q | In-house |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% | Sigma-Aldrich, etc. |
| Methanol | HPLC Grade | Fisher Scientific, etc. |
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance (4 decimal places).
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath.
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly. Degas using an ultrasonic bath for 15 minutes or by vacuum filtration.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile. Bring to volume with acetonitrile and mix thoroughly. Degas as described for Mobile Phase A.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-(tert-Butoxycarbonyl)-S-propylcysteine reference standard into a 10 mL volumetric flask. Dissolve in and bring to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 mobile phase mixture.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the N-(tert-Butoxycarbonyl)-S-propylcysteine sample into a 10 mL volumetric flask. Dissolve in and bring to volume with the 50:50 mobile phase mixture. Further dilute as necessary to achieve a final concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% to 90% B in 15 minutes, hold at 90% B for 2 minutes, return to 30% B in 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Method Validation and System Suitability
To ensure the reliability of the analytical results, the method should be validated according to ICH guidelines.[2][3][4][5][6]
System Suitability
Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system suitability parameters should meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% |
Validation Parameters
The following diagram outlines the key parameters for method validation.
Caption: Key parameters for HPLC method validation as per ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the analyte from potential impurities and by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This can be determined by the recovery of a known amount of analyte spiked into a placebo or by comparing the results to a reference method. The recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). The RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Data Analysis and Reporting
-
Identification: The analyte is identified by its retention time, which should match that of the reference standard.
-
Quantification: The concentration of N-(tert-Butoxycarbonyl)-S-propylcysteine in the sample can be calculated using the external standard method based on the peak area.
Purity (%) = (Area of Sample Peak / Sum of All Peak Areas) x 100
-
Reporting: The report should include the chromatograms of the standard and sample, a table with the system suitability results, and the calculated purity or concentration of the analyte in the sample.
Conclusion
This application note provides a detailed and scientifically grounded HPLC method for the analysis of N-(tert-Butoxycarbonyl)-S-propylcysteine. The protocol is designed to be robust, reliable, and suitable for routine quality control and research applications. By following the outlined procedures and validation guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical peptide synthesis reagent.
References
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Google Patents. CN101907615A - Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- PubMed. (2006, April 15). Validation of a reversed-phase HPLC method for quantitative amino acid analysis.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Analysis of amino acids by high performance liquid chromatography.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Humana Press. HPLC of Peptides and Proteins.
- MDPI. (2017, March 31). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract.
- Asian Journal of Pharmaceutical Analysis. (2022). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture.
- SIELC Technologies. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column.
- PubChem. N-tert-butyloxycarbonylcysteine.
- Longdom Publishing. (2018, August 27). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation.
- ResearchGate. HPLC analysis of reactions in Table 2.
Sources
- 1. renyi.hu [renyi.hu]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
Application Note: High-Resolution NMR Characterization of Boc-S-propyl-L-cysteine
Topic: NMR Spectroscopy of Boc-S-propyl-L-cysteine Content Type: Application Note & Protocol Audience: Synthetic Chemists, Peptide Scientists, Analytical Chemists
Abstract & Utility
Boc-S-propyl-L-cysteine (Boc-Cys(Pr)-OH) is a critical non-canonical amino acid used in the synthesis of lipophilic peptides and as a metabolic probe in sulfur metabolism studies. Unlike standard cysteine derivatives, the propyl thioether side chain introduces unique spectral signatures and solubility profiles. This guide provides a definitive protocol for the structural validation of Boc-Cys(Pr)-OH using 1H and 13C NMR, addressing common challenges such as rotameric broadening and diastereotopic splitting.
Structural Analysis & Spin Systems
To interpret the spectrum accurately, the molecule must be deconstructed into three distinct spin systems. This causal analysis prevents misassignment of the aliphatic region.
-
The Boc System: A tert-butyl group attached to a carbamate.[1] In CDCl₃, restricted rotation around the N-C(O) bond often creates rotamers , appearing as split or broadened peaks.
-
The Cysteine Core (AMX System): The chiral center at the
-carbon renders the two -protons (S-CH₂-CH) diastereotopic. They are chemically non-equivalent and will appear as separate multiplets (dd), not a simple triplet. -
The Propyl Chain: A continuous spin system (
) attached to the sulfur.
Visualization: Spin System Connectivity
The following diagram illustrates the logical flow of magnetization transfer (COSY correlations) used to assign the structure.
Caption: Logical connectivity of Boc-S-propyl-L-cysteine spin systems. Arrows indicate COSY correlations.
Experimental Protocol
Sample Preparation
-
Solvent Selection:
-
CDCl₃ (Chloroform-d): Preferred for resolution of the aliphatic chain. Note that NH peaks may be broad.
-
DMSO-d₆: Use if the sample is a salt or if OH/NH visibility is critical. Note: DMSO suppresses rotameric splitting due to H-bonding disruption.
-
-
Concentration: 10–15 mg in 600 µL solvent. High concentrations (>30 mg) can induce aggregation, broadening the amide peak.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).
-
Relaxation Delay (D1): Set to
seconds. The Boc methyl protons have long T1 relaxation times; insufficient delay will under-integrate the Boc signal (appearing <9H). -
Scans (NS): 16–64 scans are sufficient for this mass.
-
Temperature: 298 K (25°C). Tip: If Boc peaks are split/broad, acquiring at 313 K (40°C) often coalesces rotamers.
Workflow Diagram
Caption: Step-by-step acquisition workflow including rotamer troubleshooting logic.
Data Interpretation & Assignments
The following data represents the Free Acid form in CDCl₃ .
Proton ( H) NMR Assignment Table
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Notes |
| 0.98 | Triplet ( | 3H | Propyl | Terminal methyl; classic triplet. |
| 1.45 | Singlet | 9H | Boc -C(CH | Sharp singlet. If split (e.g., 1.42/1.45), indicates rotamers. |
| 1.60 | Sextet/Multiplet | 2H | Propyl | Shielded by adjacent alkyl groups. |
| 2.52 | Triplet ( | 2H | Propyl | Deshielded by Sulfur. Distinct from Cys |
| 2.90 – 3.05 | Multiplet (dd) | 2H | Cys | Diastereotopic. These protons are not equivalent due to the chiral center. |
| 4.55 | Multiplet (q/m) | 1H | Cys | Coupled to NH and both |
| 5.35 | Doublet (Broad) | 1H | Amide NH | Exchangeable. Chemical shift varies with concentration/temperature. |
| ~10.5 | Broad Singlet | 1H | Carboxylic Acid -COOH | Often invisible in CDCl₃ due to exchange broadening. |
Carbon ( C) NMR Key Signals
-
175.0 ppm: Carboxylic Acid (C=O).
-
155.5 ppm: Carbamate (Boc C=O).
-
80.5 ppm: Boc Quaternary Carbon.
-
53.5 ppm: Cysteine
-Carbon. -
34.0 ppm: Propyl S-CH
. -
33.5 ppm: Cysteine
-Carbon. -
28.3 ppm: Boc Methyls (Strong signal).
-
22.8 ppm: Propyl Central CH
. -
13.5 ppm: Propyl Terminal CH
.
Self-Validating Quality Checks (The "Trust" Factor)
To ensure the material is suitable for downstream applications (e.g., SPPS), apply these three checks:
-
The Integral Ratio Test: Normalize the terminal methyl triplet (0.98 ppm) to 3.00 .
-
The Boc singlet must integrate to 9.0 ± 0.3 .
-
The Alpha-proton must integrate to 1.0 ± 0.1 .
-
Failure Mode: If Boc < 8.5, the Boc group may be partially cleaved (check for t-butyl alcohol at 1.25 ppm) or D1 relaxation time was too short.
-
-
The Rotamer Check: In CDCl₃, the Boc peak or the Alpha-proton may appear as a "doublet" or have a "shoulder."
-
Validation: This is not an impurity if the sum of the integrals equals the expected value. Confirm by adding a drop of DMSO-d₆ or heating the sample; the peaks should coalesce.
-
-
Impurity Fingerprinting:
-
Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.
-
Dicyclohexylamine (DCHA): If the sample was purchased as a salt, expect broad multiplets at 1.0–2.0 ppm and 2.9 ppm (N-CH). The Free Acid should not have these.
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin systems and rotamers).
-
Ferreira de Santana, J., et al. (2022).[4] Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLOS ONE, 17(3), e0264866.[4] (Reference for Cysteine Beta-proton diastereotopicity). Link
Sources
Application and Protocol for the Mass Spectrometry Analysis of S-Propylcysteine Derivatives
Introduction: The Significance of S-Propylcysteine and its Derivatives
S-propylcysteine and its derivatives, particularly the sulfoxide form, are sulfur-containing amino acids of significant interest in the fields of food science, natural product chemistry, and drug development.[1][2] Found in plants of the Allium genus, such as onions and garlic, these compounds contribute to the characteristic flavors and aromas of these foods.[3] Beyond their sensory properties, S-propylcysteine derivatives have been investigated for a range of biological activities, including antioxidant and potential antihypertensive effects.[4][5][6] The accurate and sensitive analysis of these compounds in complex biological matrices is therefore crucial for understanding their metabolism, bioavailability, and pharmacological effects.[7]
This comprehensive guide provides detailed application notes and protocols for the analysis of S-propylcysteine and its derivatives using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the identification and quantification of small molecules.[8][9][10] We will delve into the rationale behind key experimental choices, from sample preparation to instrument parameters, to ensure robust and reliable results for researchers, scientists, and drug development professionals.
Part 1: Sample Preparation - Preserving Analyte Integrity
The primary challenge in the analysis of cysteine derivatives is their susceptibility to oxidation.[8][11] Therefore, the sample preparation workflow must be carefully designed to minimize artificial modifications and ensure the accurate representation of the in vivo state of S-propylcysteine and its derivatives.
Protocol 1: Protein Precipitation for Plasma and Urine Samples
This protocol is a rapid and effective method for removing the bulk of proteins from biological fluids.[10][12]
Materials:
-
Trichloroacetic acid (TCA) solution (50% w/v)
-
Methanol or Acetonitrile (LC-MS grade)
-
Centrifuge capable of reaching >10,000 x g
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Procedure:
-
Sample Collection: Collect plasma or urine samples using standard procedures. If not analyzed immediately, samples should be stored at -80°C.
-
Precipitation: To 100 µL of sample in a microcentrifuge tube, add 200 µL of cold acetonitrile or methanol. Alternatively, for a more robust precipitation, add 50 µL of a 50% TCA solution.[10]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples on ice for 10 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the S-propylcysteine derivatives, and transfer it to a new tube for LC-MS/MS analysis.
Causality Behind Choices:
-
Cold Solvents: Using cold organic solvents enhances the precipitation of proteins.
-
TCA: Trichloroacetic acid is a strong acid that effectively denatures and precipitates proteins, leading to a cleaner extract.[10]
Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts
For complex matrices like plant extracts, a more selective sample cleanup using SPE is often necessary to remove interfering compounds.[13][14]
Materials:
-
Sep-Pak C18 cartridges
-
Bond Elut SCX cartridges (H+ form)
-
0.1 M Hydrochloric acid
-
0.5 M Ammonia solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
SPE manifold
Procedure:
-
Solvent Extraction: Homogenize the plant material and extract with an appropriate solvent (e.g., aqueous methanol).
-
C18 Cartridge Conditioning: Condition a Sep-Pak C18 cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading (C18): Load the plant extract onto the conditioned C18 cartridge.
-
Elution (C18): Elute the cartridge with an appropriate solvent to collect the fraction containing the S-propylcysteine derivatives.
-
SCX Cartridge Conditioning: Condition a Bond Elut SCX cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading (SCX): Apply the eluate from the C18 cartridge to the conditioned SCX cartridge.
-
Washing (SCX): Wash the SCX cartridge with 5 mL of 0.1 M hydrochloric acid to remove basic impurities.
-
Elution (SCX): Elute the target analytes with 5 mL of 0.5 M ammonia solution.[13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Causality Behind Choices:
-
C18 and SCX Combination: This dual-cartridge approach provides a comprehensive cleanup. The C18 cartridge removes non-polar interferences, while the SCX (Strong Cation Exchange) cartridge retains the positively charged amino acid derivatives, allowing for the removal of neutral and acidic impurities.[13]
Part 2: LC-MS/MS Method Development
The successful separation and detection of S-propylcysteine derivatives rely on the careful optimization of both the liquid chromatography and mass spectrometry parameters.
Liquid Chromatography
Column Selection:
-
Reversed-Phase (C18): A C18 column is a versatile choice for the separation of these relatively polar compounds.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar derivatives, a HILIC column can provide better retention and separation.
Mobile Phase:
-
A typical mobile phase consists of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol with 0.1% formic acid as solvent B. The formic acid aids in the protonation of the analytes, which is beneficial for positive ion electrospray ionization.
-
For challenging separations, ion-pairing reagents like heptafluorobutyric acid (HFBA) can be added to the mobile phase to improve peak shape and retention.[10][15]
Mass Spectrometry
Ionization:
-
Electrospray Ionization (ESI): ESI is the most common ionization technique for the analysis of S-propylcysteine derivatives due to its soft ionization nature, which minimizes in-source fragmentation and preserves the molecular ion.[15][16][17] Both positive and negative ion modes can be explored, though positive mode is generally preferred for amino acid-based compounds.
Fragmentation Analysis and MRM Development: Collision-Induced Dissociation (CID) is used to fragment the precursor ions, and the resulting product ions are monitored in Multiple Reaction Monitoring (MRM) mode for quantification.
A key fragmentation pathway for S-alk(en)ylcysteine sulfoxides is the characteristic neutral loss of a sulfenic acid moiety.[3][18] For S-propylcysteine sulfoxide, this results in the loss of propanesulfenic acid. Another common fragmentation involves the loss of the entire S-propyl group.
Table 1: Exemplary MRM Transitions for S-Propylcysteine Derivatives
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Fragmentation Pathway |
| S-Propylcysteine | 164.07 | 118.05 | 74.02 | Loss of HCOOH and NH3; Loss of S-propyl group |
| S-Propylcysteine Sulfoxide | 180.06 | 88.04 | 134.05 | Neutral loss of propanesulfenic acid; Loss of HCOOH |
Note: These values are theoretical and should be optimized experimentally on the specific mass spectrometer being used.
Experimental Protocols
Protocol 3: Quantitative Analysis of S-Propylcysteine in Plasma by LC-MS/MS
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: As optimized in Table 1.
Data Analysis:
-
Quantification is achieved by integrating the peak areas of the MRM transitions and comparing them to a standard curve prepared with known concentrations of S-propylcysteine.
Visualization of Key Processes
Experimental Workflow
Caption: Overview of the analytical workflow for S-propylcysteine derivatives.
Fragmentation Pathway of S-Propylcysteine Sulfoxide
Sources
- 1. The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of phytochemicals from twisted-leaf garlic (Allium obliquum L.) using liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomic study on the antihypertensive effect of S-1-propenylcysteine in spontaneously hypertensive rats using liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best practices for cysteine analysis [sciexplor.com]
- 9. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
- 11. Sulfur containing amino acids – challenge of accurate quantification - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. High-performance ion-pair chromatography method for simultaneous analysis of alliin, deoxyalliin, allicin and dipeptide precursors in garlic products using multiple mass spectrometry and UV detection - Les Publications du Cirad [publications.cirad.fr]
- 16. acdlabs.com [acdlabs.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Mechanisms for the proton mobility-dependent gas-phase fragmentation reactions of S-alkyl cysteine sulfoxide-containing peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Boc-Cysteine Derivatives in Solid-Phase Peptide Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Cysteine in Peptide Science
Cysteine, with its reactive thiol side chain, is a cornerstone of peptide and protein chemistry. Its ability to form disulfide bridges is fundamental to the structural integrity and biological activity of a vast array of peptides and proteins.[1] However, this very reactivity presents significant challenges during solid-phase peptide synthesis (SPPS). Unprotected thiols can undergo a variety of undesirable side reactions, including oxidation and alkylation.[2] Consequently, effective protection of the cysteine sulfhydryl group is paramount for the successful synthesis of cysteine-containing peptides.[1]
The tert-butyloxycarbonyl (Boc) protection strategy for the α-amino group, a foundational technique in SPPS, requires robust and compatible thiol-protecting groups that can withstand the repetitive acid treatments used for Boc removal.[3][4] This guide provides an in-depth exploration of the applications of various Boc-cysteine derivatives in SPPS, offering detailed protocols and insights into their strategic use.
The Boc/Bzl Strategy: A Quasi-Orthogonal Approach
In the realm of Boc-SPPS, the most common approach is a "quasi-orthogonal" strategy. Both the temporary Nα-Boc group and the "permanent" side-chain protecting groups are acid-labile. However, their removal requires different acid strengths. The Boc group is cleaved with moderate acids like trifluoroacetic acid (TFA), while more robust acid-labile groups, typically benzyl-based, are used for side-chain protection and require strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for their removal.[3][5]
This difference in acid lability is the cornerstone of the Boc/Bzl strategy, allowing for the sequential elongation of the peptide chain without premature deprotection of the side chains.
Key Boc-Cysteine Derivatives and Their Strategic Applications
The choice of the S-protecting group for cysteine in Boc-SPPS is dictated by the overall synthetic strategy, particularly the desired disulfide bond architecture. Here, we delve into the most commonly employed Boc-cysteine derivatives.
Boc-Cys(Bzl)-OH and its Analogs: The Workhorses of Boc-SPPS
The S-benzyl (Bzl) group is a classic and widely used protecting group for cysteine in Boc-SPPS.[6] Its key features include:
-
Stability: The Bzl group is stable to the repetitive TFA treatments required for Nα-Boc group removal.
-
Deprotection: It is efficiently removed during the final cleavage step with strong acids like HF or TFMSA.[7][8]
More acid-labile analogs, such as p-methylbenzyl (pMeBzl) and p-methoxybenzyl (Mob), are also frequently used. The S-p-methoxybenzyl group is more acid-labile than the S-p-methylbenzyl group and may not be suitable for the synthesis of long peptides where the cysteine residue is incorporated early in the sequence.[7]
Application: Boc-Cys(Bzl)-OH and its analogs are the derivatives of choice when a free thiol is desired after the final cleavage, for subsequent random oxidation to form a single disulfide bridge, or for other post-synthesis modifications.
Boc-Cys(Acm)-OH: The Gateway to Orthogonal Disulfide Bond Formation
The acetamidomethyl (Acm) group offers an orthogonal protection strategy within the Boc-SPPS framework. Its defining characteristics are:
-
Acid Stability: The Acm group is stable to both the TFA used for Boc deprotection and the strong acids (HF, TFMSA) used for final cleavage.[1]
-
Selective Deprotection: It can be selectively removed using reagents like iodine, mercury(II) acetate, or N-chlorosuccinimide (NCS), often with concomitant disulfide bond formation.[6][9][10][11]
Application: Boc-Cys(Acm)-OH is indispensable for the synthesis of peptides with multiple, defined disulfide bridges. It allows for the selective deprotection and oxidation of specific cysteine pairs, either on-resin or in solution, while other cysteine residues remain protected.[10][12]
Data Presentation: Comparison of Common Boc-Cysteine Protecting Groups
| Protecting Group | Structure | Deprotection Conditions | Key Applications |
| Benzyl (Bzl) | -CH₂-Ph | HF, TFMSA[7] | Peptides with a single disulfide bond (formed by air oxidation post-cleavage), peptides requiring a free thiol. |
| p-Methylbenzyl (pMeBzl) | -CH₂-Ph-CH₃ | HF, TFMSA[7] | Similar to Bzl, but slightly more acid-labile. |
| p-Methoxybenzyl (Mob) | -CH₂-Ph-OCH₃ | HF, TFMSA[7] | Similar to Bzl, but more acid-labile than pMeBzl. |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | I₂, Hg(OAc)₂, NCS[9][10][11] | Regioselective formation of multiple disulfide bonds, on-resin cyclization. |
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Peptide Elongation
This protocol outlines a single cycle of amino acid addition using the Boc protection strategy.
Workflow Diagram:
Caption: General workflow of a Boc-SPPS cycle.
Materials:
-
Peptide-resin (swollen in Dichloromethane - DCM)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Washing solvents: DCM, Isopropanol (IPA)
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
-
Boc-protected amino acid (3 equivalents)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Deprotection:
-
Treat the resin with the deprotection solution for 1-2 minutes and drain.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[5]
-
-
Washing:
-
Thoroughly wash the resin with DCM (3x) and IPA (2x), followed by DCM (3x) to remove residual acid.[5]
-
-
Neutralization:
-
Treat the resin with the neutralization solution for 2 minutes and drain. Repeat this step.
-
Wash the resin with DCM (3x) to remove excess base.[5]
-
-
Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (including Boc-cysteine derivatives) with the chosen coupling reagents in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
-
Protocol 2: On-Resin Disulfide Bond Formation using Iodine (for Cys(Acm))
This protocol is for the selective deprotection of Cys(Acm) residues and subsequent on-resin disulfide bond formation.[9][13]
Workflow Diagram:
Caption: Workflow for on-resin disulfide bond formation.
Materials:
-
Peptidyl-resin containing two Cys(Acm) residues
-
DMF
-
Iodine (I₂)
-
Ascorbic acid
-
DCM
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DMF (approximately 10 mL per gram of resin) for 1 hour.[13]
-
Iodine Treatment:
-
Washing:
-
Drying: Dry the resin under vacuum. The cyclized peptide is now ready for final cleavage from the resin.
Protocol 3: Final Cleavage of Peptides from the Resin
The final step involves cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.
A. TFMSA Cleavage (for peptides with Cys(Bzl) or its analogs)
Trifluoromethanesulfonic acid (TFMSA) is a strong acid alternative to HF that does not require specialized apparatus.[14]
Materials:
-
Peptide-resin
-
m-cresol
-
TFMSA
-
TFA
-
Cold methyl t-butyl ether
Procedure:
-
Place the peptide-resin in a round-bottom flask with a stir bar.
-
For every 100 mg of resin, add 100 µL of m-cresol.[14]
-
Cool the mixture to 0°C in an ice bath.
-
For every 100 mg of resin, slowly add 1.0 mL of TFA, followed by the slow addition of 100 µL of TFMSA with vigorous stirring.[14]
-
Stir the mixture at 0°C for 1-2 hours.[14]
-
Filter the resin and wash with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold methyl t-butyl ether.[14]
-
Isolate the peptide by centrifugation or filtration and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
B. HF Cleavage (for peptides with Cys(Bzl) or its analogs)
Hydrogen fluoride (HF) is a highly effective but hazardous reagent that requires a specialized apparatus.[15][16][17]
Materials:
-
Peptide-resin
-
Scavenger mixture (e.g., anisole, p-cresol, dimethyl sulfide, p-thiocresol)
-
Anhydrous HF
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure (must be performed in a dedicated HF apparatus):
-
Place the peptide-resin and a Teflon-coated stir bar in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger mixture. For peptides containing Cys, a common mixture is HF/anisole/DMS/p-thiocresol (10:1:1:0.2).
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Distill the required amount of HF (typically 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 45-60 minutes. Longer reaction times may be needed for peptides containing Arg(Tos) or multiple Cys(Bzl) residues.[15]
-
Evaporate the HF under a stream of nitrogen.
-
Work up the peptide as described in the TFMSA cleavage protocol (precipitation with cold ether).
Troubleshooting and Scientific Integrity
Minimizing Cysteine Racemization
Cysteine is particularly susceptible to racemization during the coupling step, especially when using carbodiimide or phosphonium/aminium salt-based coupling reagents in the presence of a strong base like DIEA.[18][19][20]
Strategies to Minimize Racemization:
-
Avoid Pre-activation: Adding the coupling reagents directly to the resin-amino acid mixture without a pre-activation step can significantly reduce racemization.[18]
-
Use a Weaker Base: Substitute DIEA with a more sterically hindered or weaker base like 2,4,6-trimethylpyridine (collidine).[18][19]
-
Optimize Solvent: Using a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), can also help reduce racemization levels.[18]
-
Choice of Coupling Reagent: Using DIPCDI/HOBt or pre-formed pentafluorophenyl (Pfp) esters are recommended for "safe" incorporation of cysteine.[18][19]
The Role of Scavengers in Preventing Side Reactions
During the final acid cleavage, reactive carbocations are generated from the cleavage of protecting groups. These can cause unwanted side reactions, particularly the alkylation of nucleophilic residues like Cysteine, Tryptophan, and Methionine.[2][21]
Common Scavengers and Their Purpose:
-
Anisole/p-Cresol: Trap benzyl and other aromatic carbocations.[15][22]
-
Thioanisole/p-Thiocresol/Dithioethane (DTE): Act as "soft" nucleophiles to scavenge carbocations and prevent re-attachment to the cysteine thiol. DTE is also recommended during the TFA deprotection steps when Cys, Met, or Trp are present.[2][8]
-
Dimethyl Sulfide (DMS): Used in "low-high" HF cleavage procedures to change the cleavage mechanism from SN1 to SN2, thereby reducing carbocation formation.[16]
Conclusion
The successful synthesis of cysteine-containing peptides using Boc-SPPS is a testament to the power of strategic protecting group chemistry. The judicious selection of Boc-cysteine derivatives, coupled with optimized protocols for coupling, deprotection, and cleavage, allows for the creation of complex peptides with defined disulfide architectures. By understanding the underlying chemical principles and adhering to validated protocols, researchers can navigate the challenges posed by this unique amino acid and unlock its full potential in the design and development of novel peptide-based therapeutics and research tools.
References
-
Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). AAPPTec. Retrieved February 17, 2026, from [Link]
- Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.The Journal of Organic Chemistry, 62(13), 4307–4312.
-
Peptide Cleavage from Resin Protocol. (n.d.). CDN. Retrieved February 17, 2026, from [Link]
- Barany, G., & Han, Y. (2002). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides.Methods in Enzymology, 345, 258-286.
-
Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. (n.d.). AAPPTec. Retrieved February 17, 2026, from [Link]
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). Organic Process Research & Development.
- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (2020). Amino Acids.
- Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 41-59). Humana Press.
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved February 17, 2026, from [Link]
- Nishiuchi, Y., et al. (2015).
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 17, 2026, from [Link]
- Pennington, M. W. (1994).
-
Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. (n.d.). AAPPTec. Retrieved February 17, 2026, from [Link]
- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (1994).
- Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera Research.
- Methods and protocols of modern solid phase peptide synthesis. (2014). Journal of Peptide Science.
- Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. (n.d.). Thieme.
- On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. (2025). Molecules.
- Application Notes and Protocols: Fmoc-Cys(Acm)-OH in Cyclic Peptide Synthesis. (2025). Benchchem.
- Optimizing the removal of an ACM protecting group. (2023). Biotage.
- A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. (2025). Benchchem.
-
Custom cyclic peptide synthesis with disulfide bond. (n.d.). LifeTein. Retrieved February 17, 2026, from [Link]
- Functionalization of Cysteine Derivatives by Unsymmetrical Disulfide Bond Form
- A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio.
- A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. (2023).
- Novel Disulfide Formation Strategies in Peptide Synthesis. (n.d.). Tesis Doctorals en Xarxa.
- Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Brønsted Acid-Activated N-Chlorosuccinimide. (2025). JACS Au.
- A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. (n.d.). AWS.
- Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides? (2019).
- Boc and Fmoc solid phase peptide synthesis. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.). STAR Protocols.
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- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 16. researchgate.net [researchgate.net]
- 17. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 18. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis1,2 | Publicación [silice.csic.es]
- 19. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
incorporating n-(Tert-butoxycarbonyl)-s-propylcysteine into peptide sequences
[1][2]
Introduction & Chemical Logic
N-(Tert-butoxycarbonyl)-S-propylcysteine is a cysteine derivative where the
Key Properties
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | ~263.35 g/mol |
| N-Terminus Protection | Boc (Removed by TFA) |
| Side-Chain Status | S-Propyl (Stable Thioether; Permanent modification) |
| Racemization Risk | High (Characteristic of Cysteine derivatives) |
| Cleavage Stability | Stable in HF, TFMSA, and TFA.[1][2][3] |
Strategic Considerations for Synthesis
A. Racemization Control
Cysteine derivatives are notoriously prone to racemization during activation due to the high acidity of the
-
Avoid: Base-mediated activation (e.g., HBTU/DIEA, HATU/NMM) during the coupling of this specific residue.
-
Preferred: Carbodiimide-mediated coupling (DIC) with acidic additives (Oxyma Pure or HOBt) which suppress oxazolone formation and maintain chiral integrity.[1][2]
B. Oxidation Prevention
The S-propyl thioether is susceptible to oxidation by atmospheric oxygen or reactive species during cleavage, leading to sulfoxides (
-
Strategy: All solvents must be degassed.[1] The cleavage cocktail requires specific scavengers (e.g., dimethyl sulfide, p-cresol) to prevent the "back-alkylation" or oxidation of the sulfur.
Experimental Protocols
Protocol A: Pre-Activation and Coupling
This protocol replaces the standard coupling step for the Boc-Cys(Pr)-OH residue to minimize racemization.[1]
Reagents:
-
Amino Acid: Boc-Cys(Pr)-OH (3.0 equivalents relative to resin loading)[1][2]
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)[1][2]
Step-by-Step Procedure:
-
Dissolution: Dissolve 3.0 eq of Boc-Cys(Pr)-OH and 3.0 eq of Oxyma Pure in a minimal volume of DMF.
-
Chilling (Optional but Recommended): Cool the solution to 0°C on ice for 5 minutes. This kinetic control further reduces racemization.[1]
-
Activation: Add 3.0 eq of DIC. Stir for 2–5 minutes at 0°C.
-
Coupling: Transfer the activated solution immediately to the reaction vessel containing the neutralized resin-bound peptide.
-
Reaction: Agitate at room temperature for 60–90 minutes.
-
Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), perform a second coupling using half the equivalents.[2]
Protocol B: The Boc-SPPS Cycle (In Situ Neutralization)
Standard cycle for chain elongation after Boc-Cys(Pr)-OH is incorporated.[1][2]
| Step | Reagent | Time | Purpose |
| 1. Wash | DCM | 3 x 1 min | Remove previous reagents. |
| 2.[1][2] Deprotection | 100% TFA (Neat) | 2 x 1 min | "Flow wash" to remove bulk Boc. |
| 3.[1][2] Deprotection | 100% TFA | 1 x 10 min | Complete Boc removal.[1] |
| 4. Wash | DCM | 3 x 1 min | Remove TFA. |
| 5.[1][2] Neutralization | 5% DIEA in DCM | 2 x 2 min | Neutralize amine salt (Use flow wash).[1][2] |
| 6. Coupling | Pre-activated AA (as per Protocol A) | 60 min | Peptide bond formation.[1][2] |
Protocol C: HF Cleavage & Isolation
The S-propyl group is stable, but the thioether must be protected from carbocations generated during cleavage.
Cleavage Cocktail (High Scavenger):
Procedure:
-
Drying: Ensure peptide-resin is completely dry (vacuum desiccated overnight).[1][2]
-
Assembly: Place resin in the Teflon reaction vessel of the HF apparatus. Add p-Cresol and DMS.[1]
-
Cooling: Cool vessel to -78°C (Dry ice/Acetone).
-
HF Distillation: Distill anhydrous HF into the vessel.
-
Reaction: Warm to 0°C (Ice water bath) and stir for 60 minutes.
-
Evaporation: Remove HF under vacuum (aspirator) while maintaining 0°C to minimize side reactions.
-
Extraction: Wash the resin with cold diethyl ether (to remove scavengers).[2] Extract the peptide with 10-50% Acetic Acid in water (depending on solubility).[1]
-
Lyophilization: Freeze and lyophilize the aqueous extract immediately.
Visualization of Workflows
Figure 1: Boc-SPPS Cycle with Cys(Pr) Incorporation
This diagram illustrates the specific pathway for incorporating the modified cysteine, highlighting the divergence from standard base-mediated coupling.
Caption: Workflow distinguishing the specialized activation required for Boc-Cys(Pr)-OH to prevent racemization versus standard amino acids.
Figure 2: HF Cleavage & Scavenger Logic
A decision tree for selecting the correct cleavage conditions to preserve the S-propyl thioether.
Caption: Scavenger strategy ensuring the stability of the S-propyl thioether during harsh HF cleavage.
Quality Control & Troubleshooting
| Issue | Observation (HPLC/MS) | Root Cause | Solution |
| Mass +16 Da | Peak shift +16 | Oxidation (Sulfoxide formation) | Reduce with |
| Mass + Doublet | Split peak, same mass | Racemization (D-Cys formation) | Switch to DIC/Oxyma at 0°C. Avoid DIEA during activation.[1][2] |
| Low Yield | Incomplete coupling | Steric Hindrance of S-Propyl | Double couple; increase reaction time to 2 hours.[1][2] |
References
-
Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. [1]
-
Albericio, F., & Tulla-Puche, J. (2008).[1][2] The Use of Oxyma Pure as an Additive in Carbodiimide-Mediated Peptide Coupling. Organic Process Research & Development. [1][2]
-
Merrifield, R. B. (1963).[1][2] Solid Phase Peptide Synthesis.[1][2][3][4][5][6][7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[4] [1]
-
Han, Y., et al. (2004).[1][2] Racemization-free Synthesis of Cysteine-containing Peptides. Journal of Peptide Science. [1]
Sources
- 1. Boc-Cys(Npys)-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Boc-Cys(tBu)-OH | C12H23NO4S | CID 11288930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
Application Notes and Protocols for Enzymatic Reactions Involving S-Propylcysteine
Introduction: The Significance of S-Propylcysteine in Biological Systems
S-propylcysteine and its derivatives are sulfur-containing amino acids that play a crucial role in the biochemistry of Allium species, such as garlic and onions, where they contribute to the characteristic flavor and aroma profiles. Beyond their sensory attributes, these compounds, particularly as found in aged garlic extract, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits. Understanding the enzymatic reactions that govern the synthesis and metabolism of S-propylcysteine is paramount for researchers in drug discovery, food science, and natural product chemistry. This guide provides an in-depth exploration of the key enzymes involved, their reaction mechanisms, and detailed protocols for their study.
The primary enzymatic pathways involving S-propylcysteine and its precursors are catalyzed by three main classes of enzymes:
-
Alliinase (C-S Lyase): This enzyme is responsible for the cleavage of S-alk(en)yl-L-cysteine sulfoxides, the precursors to many of the volatile flavor compounds in Allium species.
-
γ-Glutamyl Transpeptidase (GGT): GGT is involved in the biosynthesis of S-alk(en)yl-L-cysteines from their γ-glutamyl peptide precursors.
-
Cysteine S-conjugate β-lyases: This broader class of enzymes can metabolize S-propylcysteine itself, leading to the formation of pyruvate, ammonia, and a reactive thiol.
This document will provide detailed application notes and protocols for the study of these enzymatic reactions, offering researchers the tools to investigate the kinetics, inhibition, and activation of these important biochemical transformations.
Part 1: Alliinase (E.C. 4.4.1.4) and its Action on S-Propyl-L-cysteine Sulfoxide
Alliinase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the β-elimination of S-alk(en)yl-L-cysteine sulfoxides. In the case of S-propyl-L-cysteine sulfoxide (propiin), alliinase action leads to the formation of pyruvate, ammonia, and propenesulfenic acid, which is unstable and undergoes further reactions to produce volatile sulfur compounds.
Enzymatic Reaction Pathway
Caption: Alliinase-catalyzed degradation of S-propyl-L-cysteine sulfoxide.
Protocol 1: Spectrophotometric Assay for Alliinase Activity
This protocol utilizes a coupled enzyme assay to determine alliinase activity by measuring the rate of pyruvate formation. The pyruvate produced is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
Materials:
-
S-Propyl-L-cysteine sulfoxide (substrate)
-
Alliinase enzyme preparation (purified or crude extract)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Pyridoxal-5'-phosphate (PLP) (1 mM stock)
-
NADH (10 mM stock)
-
Lactate dehydrogenase (LDH) (from rabbit muscle, ~1000 units/mL)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction master mix in a microcentrifuge tube by combining:
-
800 µL of potassium phosphate buffer (100 mM, pH 7.0)
-
20 µL of PLP (1 mM)
-
50 µL of NADH (10 mM)
-
10 µL of LDH (~1000 units/mL)
-
-
Equilibrate the master mix to the desired reaction temperature (e.g., 37°C).
-
In a quartz cuvette, add a suitable volume of the master mix and the alliinase enzyme sample. The final volume should be brought to 900 µL with buffer.
-
Initiate the reaction by adding 100 µL of a stock solution of S-propyl-L-cysteine sulfoxide (e.g., 10 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes in kinetic mode.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Data Analysis:
One unit of alliinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.
Factors Affecting Alliinase Activity
| Parameter | Optimal Range/Effect | Reference |
| pH | 6.0 - 8.0 | [1] |
| Temperature | 35°C - 45°C | [2] |
| Activators | Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Mn²⁺ | [2][3] |
| Inhibitors | Cu²⁺, Cs⁺, Li⁺, Hg²⁺, Hydroxylamine | [2][4] |
Part 2: γ-Glutamyl Transpeptidase (GGT) in S-1-Propenyl-L-cysteine Synthesis
GGT (E.C. 2.3.2.2) is a key enzyme in the γ-glutamyl cycle and is responsible for the transfer of a γ-glutamyl moiety from a donor, such as glutathione, to an acceptor molecule. In the context of S-propylcysteine biochemistry, GGT catalyzes the conversion of γ-glutamyl-S-1-propenylcysteine to S-1-propenyl-L-cysteine.
Biosynthetic Pathway
Caption: GGT catalyzes the transfer of a γ-glutamyl group.
Protocol 2: Colorimetric Assay for GGT Activity
This widely used assay employs the synthetic substrate L-γ-glutamyl-p-nitroanilide (GGPNA), which upon cleavage by GGT, releases the chromogenic product p-nitroaniline (pNA), detectable at 405 nm.
Materials:
-
γ-Glutamyl-S-1-propenylcysteine or L-γ-glutamyl-p-nitroanilide (GGPNA) (substrate)
-
GGT enzyme preparation
-
Tris-HCl buffer (100 mM, pH 8.0) containing 10 mM MgCl₂
-
Glycylglycine (acceptor substrate, 50 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a substrate solution containing 2.5 mM GGPNA and 50 mM glycylglycine in Tris-HCl buffer.
-
Add 50 µL of the GGT enzyme sample to the wells of a 96-well plate.
-
Initiate the reaction by adding 150 µL of the substrate solution to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at multiple time points (e.g., every 2 minutes) in kinetic mode.
-
For endpoint analysis, stop the reaction after a fixed time (e.g., 30 minutes) by adding 50 µL of 1 M acetic acid.
-
Calculate the rate of p-nitroaniline formation using a standard curve of p-nitroaniline.
Data Analysis:
One unit of GGT activity is defined as the amount of enzyme that liberates 1 µmol of p-nitroaniline per minute.
Kinetic Parameters and Modulators of GGT
| Substrate/Modulator | Km (mM) | Vmax (relative) | Effect | Reference |
| L-γ-glutamyl-p-nitroanilide | ~0.5 - 2.0 | 100% | Substrate | [5][6] |
| Glutathione (GSH) | ~0.05 - 0.2 | Varies | Natural Substrate | [7] |
| L-Cystine | ~0.3 | High | Acceptor | [8] |
| Acivicin | - | - | Irreversible Inhibitor | [9] |
| Azaserine | - | - | Inhibitor | [10] |
Part 3: Cysteine S-conjugate β-lyase and the Metabolism of S-Propylcysteine
Cysteine S-conjugate β-lyases (E.C. 4.4.1.13) are a group of PLP-dependent enzymes that catalyze the β-elimination of cysteine S-conjugates. The metabolism of S-propylcysteine by these enzymes results in the formation of pyruvate, ammonia, and propylthiol. This pathway is significant in the detoxification of certain xenobiotics and the metabolism of naturally occurring sulfur compounds.
Metabolic Pathway
Caption: Metabolism of S-propylcysteine by C-S lyase.
Protocol 3: HPLC-Based Assay for C-S Lyase Activity
This protocol directly measures the consumption of the substrate, S-propylcysteine, and the formation of its products over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
S-Propylcysteine (substrate)
-
C-S lyase enzyme preparation (e.g., from rat kidney cytosol)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
α-Keto-γ-methiolbutyrate (co-substrate for some C-S lyases)
-
Trichloroacetic acid (TCA) (10% w/v)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
1 mM S-propylcysteine
-
(Optional) 1 mM α-keto-γ-methiolbutyrate
-
Enzyme preparation
-
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of cold 10% TCA.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC.
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detection: UV at 210 nm.
-
-
Quantify the peak areas corresponding to S-propylcysteine and any identifiable products against standard curves.
Data Analysis:
The rate of S-propylcysteine consumption or product formation is calculated from the change in peak area over time.
Part 4: Conclusion and Future Perspectives
The enzymatic reactions involving S-propylcysteine are fundamental to the unique chemistry of Allium species and hold significant implications for human health. The protocols detailed in this guide provide a robust framework for researchers to investigate these pathways. Future research may focus on the discovery and characterization of novel enzymes involved in sulfur metabolism, the elucidation of the physiological roles of S-propylcysteine and its metabolites in mammals, and the development of potent and specific enzyme inhibitors for therapeutic applications. The application of advanced analytical techniques, such as mass spectrometry-based metabolomics, will further enhance our understanding of this fascinating area of biochemistry.
References
- Corti, A., et al. (2008). A kinetic study of gamma-glutamyltransferase (GGT)
- Hanigan, M. H. (2014). Gamma-glutamyl transpeptidase: a respectable enzyme. Cancer prevention research, 7(12), 1183-1186.
- King, J. B., et al. (2008). A novel class of uncompetitive inhibitors of gamma-glutamyl transpeptidase. Cancer Research, 68(9 Supplement), 3583-3583.
- Carson, J. F., & Wong, F. F. (1961). The Synthesis and Base-Catalyzed Cyclization of (+)- and (-)-cis-S-(1-propenyl)-L-cysteine Sulfoxides. The Journal of Organic Chemistry, 26(9), 3028-3030.
- Bor, M., et al. (2021). Effect of physicochemical parameters on the stability and activity of garlic alliinase and its use for in-situ allicin synthesis. Plos one, 16(3), e0248878.
- Nakamoto, M., et al. (2018). Isolation and Identification of Three γ-Glutamyl Tripeptides and Their Putative Production Mechanism in Aged Garlic Extract. Journal of Agricultural and Food Chemistry, 66(11), 2891-2899.
- Falade, O. S., et al. (2017). L-Cysteine and S-(2-Carboxyethyl)-L-cysteine Sulfoxides: Crystal Structures and Antioxidant Activities. Molecules, 22(8), 1366.
- Chhabria, S., et al. (2016). Purification and characterisation of alliinase produced by Cupriavidus necator and its application for generation of cytotoxic agent: Allicin. Applied biochemistry and biotechnology, 179(3), 487-502.
- Bor, M., et al. (2021). Effect of physicochemical parameters on the stability and activity of garlic alliinase and its use for in-situ allicin synthesis. PLoS ONE, 16(3), e0248878.
- Kodera, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules, 22(4), 570.
- Pompella, A., & Corti, A. (2023). Targeting gamma-glutamyl transpeptidase. Biochemical Pharmacology, 216, 115764.
- Keusgen, M., et al. (2016). Synthesis of cysteine sulfoxides and related compounds occurring in wild onions. Phytochemistry, 130, 113-124.
- Jansen, H., et al. (1989). Alliin Lyase from Garlic, Allium sativum: Investigations on Enzyme/Substrate, Enzyme/Inhibitor Interactions, and on a New Coenzyme. Planta Medica, 55(5), 434-439.
- Han, L., & Ghandi, M. (2001). Slow-Binding Inhibition of γ-Glutamyl Transpeptidase by γ-boroGlu. Biochemistry, 40(15), 4647-4654.
-
Cambridge Bioscience. (n.d.). γ-Glutamyl-S-1-propenyl cysteine. Retrieved from [Link]
- Dvoráková, L., et al. (1996). Analysis of kinetic properties of gamma-glutamyl transpeptidase from rat kidney. General physiology and biophysics, 15(5), 403-413.
- Wills, E. D. (1956). Enzyme Inhibition by Allicin, the Active Principle of Garlic. Biochemical Journal, 63(3), 514-520.
- Corti, A., et al. (2008). A kinetic study of gamma-glutamyltransferase (GGT)-mediated S-nitrosoglutathione catabolism. Nitric oxide: biology and chemistry, 18(4), 268–275.
- Thompson, G. A., & Meister, A. (1976). Utilization of L-cystine by the gamma-glutamyl transpeptidase-gamma-glutamyl cyclotransferase pathway. The Journal of biological chemistry, 251(16), 5032-5038.
-
National Center for Biotechnology Information. (n.d.). gamma-Glutamyl-S-(1-propenyl)cysteine sulfoxide. PubChem Compound Database. Retrieved from [Link]
-
University of Arizona. (n.d.). Enzyme Kinetics. Retrieved from [Link]
- Li, Y., et al. (2011). Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline. Journal of Zhejiang University. Science. B, 12(1), 51-60.
- Lambrix, R. J., et al. (2021). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1179, 122841.
- Cooper, A. J., & Pinto, J. T. (2008). Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino acids, 34(4), 523-547.
- Cooper, A. J., et al. (2011). Cysteine S-conjugate β-lyases. Current protocols in toxicology, Chapter 6, Unit 6.13.
-
Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Retrieved from [Link]
-
EPFL. (n.d.). Enzyme kinetics. Retrieved from [Link]
- Höllrigl, V., et al. (2016). Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes. Biotechnology journal, 11(8), 1059-1067.
- Ferrentino, G., et al. (2025). Optimized Enzymatic Extraction of Phenolic Compounds from Verbascum nigrum L.: A Sustainable Approach for Enhanced Extraction of Bioactive Compounds. Molecules, 30(3), 675.
- Stupp, F., et al. (2021). Identification Of N-Acetyl-S-(3-Cyano-2-(Methylsulfanyl)Propyl-Cysteine as a Major Human Urine Metabolite from the Epithionitrile 1-Cyano-2,3-Epithiopropane, the Main Glucosinolate Hydrolysis Product from Cabbage. Molecular nutrition & food research, 65(20), e2100431.
- Rossomando, E. F. (1998).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purification and characterisation of alliinase produced by Cupriavidus necator and its application for generation of cytotoxic agent: Allicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of physicochemical parameters on the stability and activity of garlic alliinase and its use for in-situ allicin synthesis | PLOS One [journals.plos.org]
- 4. Alliin Lyase from Garlic, Allium sativum: Investigations on Enzyme/Substrate, Enzyme/Inhibitor Interactions, and on a New Coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of kinetic properties of gamma-glutamyl transpeptidase from rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilization of L-cystine by the gamma-glutamyl transpeptidase-gamma-glutamyl cyclotransferase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. GGT Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: The Role of Boc Protection in Cysteine Chemistry
Topic: Role of Boc Protecting Group in Cysteine Chemistry Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Cysteine (Cys) presents a unique "double-edged sword" in peptide synthesis: its nucleophilic thiol (-SH) is essential for disulfide bridging and native chemical ligation, yet it is highly susceptible to oxidation, alkylation, and racemization.[1][2] The tert-butyloxycarbonyl (Boc) group serves as a cornerstone for
This guide details the mechanistic role of Boc in cysteine chemistry, providing validated protocols for installation, orthogonal side-chain management, and deprotection. It addresses critical failure modes—specifically the irreversible S-alkylation of cysteine—and provides a strategic framework for selecting compatible side-chain protecting groups.
Mechanistic Insight: The Boc/Cysteine Interface[3]
The Boc Mechanism & Stability Profile
The Boc group protects the amine via a carbamate linkage, which is stable to basic and nucleophilic conditions (e.g., amines, hydroxides) but cleaves rapidly in moderate acid (TFA/DCM or HCl/Dioxane).
Cleavage Mechanism:
-
Protonation: Acid protonates the carbonyl oxygen of the Boc group.[3]
-
Fragmentation: The tert-butyl-oxygen bond cleaves, releasing the tert-butyl cation (
) and a carbamic acid intermediate.[3] -
Decarboxylation: The carbamic acid spontaneously loses
to yield the free amine.[3]
The "Scavenger" Imperative
The liberation of the
-
The Threat: The electrophilic
cation aggressively attacks electron-rich centers. While the Cysteine thiol is usually protected (e.g., by Bzl) during the TFA step in SPPS, trace deprotection or the presence of other nucleophiles (Met, Trp) necessitates efficient scavenging. -
The Cysteine Risk: If the thiol is free (or becomes exposed),
alkylation forms S-tert-butyl cysteine (Cys(S-tBu)).[4] This thioether is extremely stable and difficult to remove without harsh reduction, often ruining the synthesis.
Figure 1: Mechanism of Boc cleavage and the critical role of scavengers in preventing side reactions.[3][5]
Strategic Planning: Side-Chain Compatibility
In Boc chemistry, the N-terminal Boc group is removed repeatedly with TFA. Therefore, the Cysteine side-chain protecting group (
Decision Matrix: Selecting the Right Cys Protection
| Protecting Group ( | Stability (TFA) | Removal Condition | Application Context |
| Benzyl (Bzl) | Stable | HF (High acidity) | Standard SPPS. Robust, prevents racemization. |
| 4-Methylbenzyl (MeBzl) | Stable | HF | Enhanced stability over Bzl; preferred for long syntheses. |
| 4-Methoxybenzyl (Mob) | Stable | HF (Low acidity) | Easier to cleave than Bzl; good balance of stability/lability. |
| Acetamidomethyl (Acm) | Stable | Orthogonal. Allows disulfide formation on-resin or post-cleavage. | |
| Trityl (Trt) | Unstable | Dilute TFA | Incompatible with standard Boc SPPS (cleaves with N-Boc). |
Why Choose Boc over Fmoc for Cysteine?
-
Thioester Synthesis: Boc chemistry is the gold standard for synthesizing peptide thioesters (used in Native Chemical Ligation) because the thioester bond is unstable to the piperidine used in Fmoc deprotection.
-
Aggregation: Boc chemistry uses TFA for deprotection, which disrupts secondary structures (beta-sheets) better than the mild bases in Fmoc chemistry, improving coupling efficiency for "difficult" sequences.
-
Base Sensitivity: Essential when the peptide contains base-labile moieties (e.g., specific glycopeptides or depsipeptides).
Detailed Protocols
Protocol A: Synthesis of N-Boc-L-Cysteine Derivatives
Use this for solution-phase preparation of building blocks.
Reagents: L-Cysteine hydrochloride, Di-tert-butyl dicarbonate (
-
Preparation: Dissolve L-Cysteine HCl (10 mmol) in a mixture of water (10 mL) and dioxane (10 mL).
-
Basification: Cool to 0°C. Add 1M NaOH to adjust pH to ~9-10. (Maintain pH with periodic NaOH addition).
-
Boc Addition: Add
(11 mmol, 1.1 eq) slowly. Stir at 0°C for 30 min, then warm to RT overnight. -
Workup:
-
Wash the aqueous solution with Ethyl Acetate (to remove unreacted
). -
Acidify the aqueous layer carefully with 1M HCl to pH 2-3 at 0°C.
-
Extract the product into Ethyl Acetate (3x).
-
Dry over
and concentrate in vacuo.
-
-
Crystallization: Recrystallize from EtOAc/Hexane.
-
Checkpoint: Verify purity via TLC and NMR. Ensure no disulfide dimer (Cystine) is present.
-
Protocol B: Boc Deprotection in Solid Phase Peptide Synthesis (SPPS)
Standard cycle for removing N-Boc while keeping Cys(Bzl) intact.
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Scavengers (m-Cresol or Anisole).
-
Pre-Wash: Wash resin with DCM (3x 1 min) to swell the matrix.
-
Deprotection Cocktail: Prepare 50% TFA in DCM (v/v) containing 0.5% m-Cresol (scavenger).
-
Note: For Cys-rich peptides, increase scavenger load or add 0.5% DMSO to prevent Met reduction, though DMSO can oxidize Cys if not careful. Anisole is preferred for Cys protection.
-
-
Reaction:
-
Add cocktail to resin. Shake for 2 minutes (Flow wash).
-
Drain.
-
Add fresh cocktail. Shake for 20 minutes.
-
-
Wash: Drain and wash vigorously:
-
DCM (3x)
-
5% DIEA in DCM (Neutralization step - critical to remove TFA salts)
-
DCM (3x)
-
-
Validation: Perform Kaiser Test (Ninhydrin). Positive result (Blue) indicates free amines.
Protocol C: Final Cleavage (HF Method) for Boc/Bzl/Cys
The "High HF" method cleaves the peptide from resin and removes Bzl/Mob from Cysteine.
Safety Warning: HF is extremely toxic and corrosive. Use a specialized Teflon vacuum line apparatus.
-
Scavenger Mix: Mix the dried peptide-resin with p-Cresol (10% v/v) and p-Thiocresol (0.5% v/v).
-
Why Thiocresol? Essential to prevent alkylation of the Cys thiol by benzyl carbocations generated from the removal of Cys(Bzl).
-
-
HF Condensation: Condense anhydrous HF (10 mL per g resin) onto the mixture at -78°C.
-
Reaction: Warm to 0°C and stir for 60 minutes.
-
Evaporation: Remove HF under high vacuum (keep temp < 0°C).
-
Precipitation: Triturate the residue with cold Diethyl Ether to precipitate the peptide and dissolve scavengers.
-
Extraction: Dissolve the peptide in dilute Acetic Acid (or degassed water if soluble) and lyophilize immediately to prevent oxidation.
Troubleshooting & Optimization
Common Failure Mode: S-tert-butylation
If you observe a mass shift of +56 Da on Cysteine, the thiol has been alkylated by the Boc cation.
-
Cause: Insufficient scavenger during TFA deprotection or use of unprotected Cys side chains.
-
Fix: Cannot be reversed easily. Prevention is key. Use Cys(Acm) or Cys(Bzl) .[7] If using free Cys (rare in Boc), add EDT (1,2-ethanedithiol) to the TFA cocktail.
Racemization Control
Cysteine is prone to racemization during activation (conversion to D-Cys).
-
Prevention:
-
Use DIC/Oxyma or DCC/HOBt for activation.
-
Avoid base-mediated activation (e.g., HATU/DIEA) for Cys coupling if possible.
-
Pre-activation time should be < 2 minutes.
-
Workflow Visualization: Cysteine Protection Strategy
Figure 2: Decision tree for selecting Cysteine side-chain protection in Boc chemistry.
References
-
Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Carpino, L. A. (1957).[1] Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. (Foundational work on Boc).[1][7][8][9] Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Postma, T. M., & Albericio, F. (2014). Ditert-butyl Dicarbonate (Boc2O) as a Reagent for the Synthesis of N-Carboxyanhydrides.[3][9][10] Organic Letters, 16(10), 2598–2601. Link
-
Hackett, F. C., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50, 10768-10808. Link
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. renyi.hu [renyi.hu]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Peptides Containing S-Propylcysteine
Introduction
The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the fine-tuning of pharmacological properties and the introduction of novel functionalities. S-alkylated cysteine derivatives, such as S-propylcysteine, are of significant interest due to their ability to mimic post-translational modifications, enhance peptide stability, and modulate biological activity.[1] The S-propyl group, a stable thioether linkage, protects the cysteine side chain from oxidation and disulfide bond formation, which can be a significant challenge during the synthesis and purification of cysteine-containing peptides.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase peptide synthesis (SPPS) of peptides containing S-propylcysteine. We will detail the necessary materials, step-by-step protocols for synthesis, cleavage, and purification, and provide insights into the expected outcomes and troubleshooting strategies. The protocols described herein are designed to be self-validating, ensuring a high degree of success for researchers with a foundational knowledge of peptide synthesis.
Materials and Methods
Reagents and Equipment
Successful synthesis of S-propylcysteine-containing peptides requires high-quality reagents and properly maintained equipment. The following table summarizes the necessary materials.
| Category | Item | Recommended Grade/Specification | Supplier Example |
| Amino Acids | Fmoc-S-propyl-L-cysteine | >98% purity | Commercially available |
| Other Fmoc-protected amino acids | >98% purity | Sigma-Aldrich, Bachem | |
| Resin | Rink Amide or Wang resin | 100-200 mesh, ~0.5 mmol/g loading | Sigma-Aldrich, Novabiochem |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS grade | VWR | |
| Piperidine | Reagent grade | Acros Organics | |
| Diisopropylethylamine (DIPEA) | >99.5% | Sigma-Aldrich | |
| Trifluoroacetic acid (TFA) | >99.5% | Halocarbon | |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific | |
| Diethyl ether | ACS grade | VWR | |
| Coupling Reagents | HBTU or HATU | >98% purity | Aapptec, MilliporeSigma |
| Cleavage Reagents | Triisopropylsilane (TIS) | >98% | TCI America |
| Water | Deionized, 18 MΩ·cm | - | |
| Equipment | Automated or manual peptide synthesizer | - | - |
| High-Performance Liquid Chromatography (HPLC) system | Preparative and analytical scale | Agilent, Waters | |
| Lyophilizer | - | Labconco | |
| Mass spectrometer | ESI or MALDI | Bruker, Sciex |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptides containing S-propylcysteine follows the standard Fmoc/tBu solid-phase peptide synthesis strategy. The stability of the S-propyl thioether bond simplifies the process as it does not require an orthogonal protecting group strategy.
Caption: SPPS workflow for S-propylcysteine peptides.
Step-by-Step Protocols
1. Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., 0.1 mmol) in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
3. Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents to the resin loading) and a coupling reagent such as HBTU or HATU (3.9 equivalents) in DMF.[3]
-
Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
To ensure complete coupling, a ninhydrin test can be performed.[4]
-
After coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
4. Peptide Chain Elongation
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the Fmoc-S-propyl-L-cysteine.
5. Final Fmoc Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Side-Chain Deprotection
-
Wash the deprotected peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v).[5] For peptides containing S-propylcysteine, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) is generally sufficient due to the stability of the S-propyl group.[6]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
7. Purification
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[7]
-
A C18 column is commonly used with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the desired peptide peak.
-
The S-propyl group imparts increased hydrophobicity to the cysteine residue, which may lead to a longer retention time compared to a peptide with a free cysteine.
8. Characterization
-
Confirm the identity and purity of the purified peptide using analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Results and Discussion
The incorporation of S-propylcysteine into a peptide sequence is generally a straightforward process. The S-propyl group is stable to the standard conditions of Fmoc-based SPPS, including repeated treatments with 20% piperidine in DMF for Fmoc deprotection and the final cleavage with TFA.[2] This stability is a significant advantage over peptides with free cysteine thiols, which are prone to oxidation and other side reactions.
Expected Outcomes
| Parameter | Expected Result | Notes |
| Coupling Efficiency | >99% per step | Monitored by ninhydrin test. |
| Cleavage Yield | >80% | Dependent on peptide sequence and resin. |
| Crude Purity | 50-80% | Varies with peptide length and complexity. |
| Final Purity | >95% | After HPLC purification. |
| Mass Spectrometry | Observed mass should match the calculated mass of the S-propylcysteine-containing peptide. | - |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance of S-propylcysteine or adjacent amino acids. | Extend coupling time, use a more potent coupling reagent like HATU, or perform a double coupling.[3] |
| Low Cleavage Yield | Insufficient cleavage time or inefficient cleavage cocktail. | Extend cleavage time to 4 hours, or use a stronger cleavage cocktail. |
| Side Product Formation | Incomplete deprotection of other side chains. | Ensure appropriate scavengers are used in the cleavage cocktail based on the peptide sequence.[8] |
| Poor HPLC Resolution | Inappropriate gradient or column. | Optimize the HPLC gradient and consider a different column chemistry if necessary.[7][9] |
Conclusion
The synthesis of peptides containing S-propylcysteine is a robust and reliable process that leverages standard Fmoc-based solid-phase peptide synthesis methodologies. The inherent stability of the S-propyl thioether simplifies the synthetic strategy by eliminating the need for orthogonal thiol protecting groups and reducing the risk of side reactions commonly associated with free cysteine residues. By following the detailed protocols and considering the insights provided in these application notes, researchers can confidently and efficiently synthesize S-propylcysteine-containing peptides for a wide range of applications in drug discovery and chemical biology.
References
-
The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed. (2017). Retrieved from [Link]
-
Solid-Phase S-Alkylation Promoted by Molecular Sieves | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Alkylation of cysteine- containing peptides to mimic palmitoylation - Purdue University. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. Retrieved from [Link]
-
2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. Retrieved from [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC. Retrieved from [Link]
-
Coupling Reagents - AAPPTEC - Peptides. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. Retrieved from [Link]
-
Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. (2021). Retrieved from [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]
-
A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD). Retrieved from [Link]
-
Cysteine protecting groups: applications in peptide and protein science - ResearchGate. (2021). Retrieved from [Link]
-
Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview | Publicación. Retrieved from [Link]
-
A Rapid and Efficient Method for the Synthesis of Selectively S-Trt or S-Mmt Protected Cys-containing Peptides - PubMed. (2014). Retrieved from [Link]
-
The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed. Retrieved from [Link]
-
Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions - PubMed. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. Retrieved from [Link]
-
Progress in the Synthesis and Biological Studies of S -1-Propenyl -L- cysteine from Garlic. Retrieved from [Link]
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - ResearchGate. (2025). Retrieved from [Link]
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC. Retrieved from [Link]
-
Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides - MDPI. (2022). Retrieved from [Link]
-
Purifying cysteine containing peptides - Chemistry Stack Exchange. (2019). Retrieved from [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent. (2023). Retrieved from [Link]
-
Peptide Purification - YouTube. (2020). Retrieved from [Link]
Sources
- 1. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Boc-S-propyl-L-cysteine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Boc-S-propyl-L-cysteine. As Senior Application Scientists, we understand that synthesizing cysteine derivatives can present unique challenges due to the reactive nature of the thiol side chain. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered during this synthesis, offering not just solutions but also the underlying chemical principles to empower your experimental design. We will address specific issues in a practical question-and-answer format, helping you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a significant amount of a dimer in my crude product by mass spectrometry (MS). What is it and how can I prevent it?
Answer: You are most likely observing the formation of N,N'-diBoc-L-cystine, a disulfide-linked dimer of your starting material. The thiol group (-SH) of cysteine is highly susceptible to oxidation, which pairs two cysteine molecules to form a disulfide bond.[1][2] This is one of the most common side reactions.
The Mechanism: Thiol Oxidation
The reaction is an oxidative coupling of two thiol groups. This process can be catalyzed by trace metals or exposure to atmospheric oxygen, especially under neutral to basic conditions where the more nucleophilic thiolate anion (S⁻) is present.[3][4]
-
2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻
Prevention & Troubleshooting Strategies:
-
Maintain an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas or using freeze-pump-thaw cycles.
-
Control pH: While the S-alkylation reaction often requires a base to deprotonate the thiol, excessively high pH or prolonged reaction times under basic conditions can accelerate oxidation.[5] The pKa of the cysteine thiol is around 8.3, so a base should be chosen to deprotonate the thiol without making the solution overly basic for extended periods.
-
Introduce a Reducing Agent: If disulfide formation is persistent, you can add a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture to keep the cysteine in its reduced state. However, this is not always compatible with the alkylating agent, so it should be used judiciously.
-
Post-Synthesis Reduction: If the dimer has already formed, it can often be cleaved back to the monomer by treatment with a reducing agent like dithiothreitol (DTT) or TCEP, followed by re-purification.
Q2: My final product shows two peaks on chiral HPLC, or the optical rotation is lower than expected. What's causing this loss of stereochemical purity?
Answer: This indicates that racemization (or epimerization) has occurred at the α-carbon of the cysteine. Cysteine is particularly prone to racemization, especially when activated for peptide coupling or under basic conditions.[6][7] The α-proton is acidic and can be abstracted by a base, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereoconfiguration.[8]
Factors Influencing Racemization:
-
Base Strength: Strong, non-sterically hindered bases significantly increase the rate of racemization.[7]
-
Temperature: Higher reaction temperatures accelerate the rate of proton abstraction and, consequently, racemization.[7]
-
S-Protecting Group: The nature of the sulfur-protecting group can influence the acidity of the α-proton. For instance, in solid-phase peptide synthesis (SPPS), the tendency to racemize can vary significantly with different S-protecting groups.[9][10]
Minimization Strategies:
-
Optimize Base Selection: Use the minimum required amount of a hindered or weaker base. For example, diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA).
-
Lower the Reaction Temperature: Perform the S-alkylation at a lower temperature (e.g., 0 °C or room temperature) and monitor the reaction closely.[7]
-
Avoid Prolonged Exposure to Basic Conditions: Keep the reaction time as short as necessary for the alkylation to complete.
Q3: The mass of my purified product is 16 or 32 Da higher than expected. What is this unexpected modification?
Answer: Your product, S-propyl-L-cysteine, has likely been oxidized at the sulfur atom. The thioether is susceptible to oxidation, which first produces the sulfoxide (+16 Da) and can be further oxidized to the sulfone (+32 Da).[11][12]
The Mechanism: Thioether Oxidation
This side reaction can occur if oxidizing agents are present or through prolonged exposure to air.[13][14] The reaction proceeds in two stages:
-
Sulfide → Sulfoxide: R-S-R' + [O] → R-S(=O)-R'
-
Sulfoxide → Sulfone: R-S(=O)-R' + [O] → R-S(=O)₂-R'
Prevention & Troubleshooting:
-
Exclude Oxidants: Ensure all reagents and solvents are free from peroxides or other oxidizing contaminants. Be cautious with reaction workups that use oxidizing conditions. For example, if using hydrogen peroxide for other purposes in a multi-step synthesis, ensure it is fully quenched.[15]
-
Inert Atmosphere: As with preventing disulfide formation, working under an inert atmosphere (N₂ or Ar) can help minimize oxidation from atmospheric oxygen.
-
Purification: Reverse-phase HPLC can typically separate the desired thioether from its more polar sulfoxide and sulfone byproducts.
Troubleshooting Summary Table
| Observed Problem | Probable Cause | Key Prevention Strategies | Corrective Action |
| MS shows M+M (Dimer) | Oxidation of thiol to disulfide[1][2] | Inert atmosphere, degassed solvents, pH control. | Treat with reducing agent (DTT, TCEP) and re-purify. |
| Chiral impurity / low optical rotation | Racemization at α-carbon[6][8] | Use weaker/hindered base, lower reaction temperature, minimize reaction time. | Difficult to correct; re-synthesis with optimized conditions is usually required. |
| MS shows M+16 or M+32 | Oxidation of thioether to sulfoxide/sulfone[11][12] | Exclude oxidants, use inert atmosphere. | Careful purification by chromatography to separate the products. |
| Low yield, multiple byproducts | Incomplete reaction or multiple side reactions | Monitor reaction closely (TLC/LC-MS), use optimized stoichiometry, ensure reagent purity. | Re-evaluate the entire protocol, including reagents and conditions. |
Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis of N-Boc-S-propyl-L-cysteine
This protocol is designed to minimize the common side reactions by controlling the reaction environment and stoichiometry.[16]
Materials:
-
L-cysteine
-
1-iodopropane (or 1-bromopropane)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Deionized water (degassed)
-
Ethyl acetate
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under a nitrogen atmosphere, dissolve L-cysteine (1.0 eq) in a degassed solution of 1M NaOH (2.0 eq) in water at 0 °C.
-
Boc Protection: Add a solution of Boc₂O (1.1 eq) in dioxane dropwise to the stirred cysteine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates complete formation of Boc-cysteine.
-
S-Alkylation: Cool the reaction mixture back to 0 °C. Add 1-iodopropane (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, acidify the aqueous solution to pH 3 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of your final product.[7]
Materials:
-
Synthesized Boc-S-propyl-L-cysteine
-
Chiral HPLC column (e.g., Chiralcel OD-H or similar)
-
Mobile phase (typically a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid, TFA; requires optimization for the specific column and analyte)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a standard solution of your purified product in the mobile phase at a concentration of ~1 mg/mL. Prepare a racemic standard if available for peak identification.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the L- and D-enantiomers. A typical starting point could be 90:10 Hexane:Isopropanol with 0.1% TFA.
-
Analysis: Inject the sample onto the chiral column and record the chromatogram.
-
Quantification: Integrate the peak areas for the L-enantiomer (A_L) and the D-enantiomer (A_D). Calculate the enantiomeric excess (% ee) using the formula: % ee = [(A_L - A_D) / (A_L + A_D)] * 100
Visual Diagrams
Caption: Key reaction pathways in Boc-S-propyl-L-cysteine synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Han, Y., & Albericio, F. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Molecules, 19(6), 8057-8067. [Link]
-
Zhang, C. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by Escherichia coli. University of Waterloo. Retrieved from [Link]
- van der Wulp, A. M., & van der Marel, G. A. (2018). Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. In The Ubiquitin-Proteasome System (pp. 1-22). Royal Society of Chemistry.
- Cotton, J., et al. (1997). Racemisation of C-terminal cysteine during peptide assembly. European Journal of Biochemistry, 247(1), 324-330.
-
Oka, O. B., & Bulleid, N. J. (2013). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. International journal of cell biology, 2013, 815945. [Link]
-
Nguyen, V. D. (2015). Mechanisms and applications of disulfide bond formation. OuluREPO. Retrieved from [Link]
- Karelin, A. A., et al. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Biomedical Chemistry: Research and Methods, 4(2).
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Ebbon, G. P., & Callaghan, P. (1968). The conversion of S-n-propyl-L-cysteine into its sulphoxide by microsomal preparations from rat liver. The Biochemical journal, 110(3), 33P. [Link]
- Isherwood, B. R., & Brimble, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9604-9647.
- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical chemistry, 70(24), 5150-5158.
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357-1363. [Link]
- Parker, C. E., & Warren, M. R. (2017). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. In The Protein Protocols Handbook (pp. 101-114). Humana Press, New York, NY.
- Cottrell, M. C. (2000). Process for S-aryl-L-cysteine and derivatives. Google Patents.
- Nardi, M., et al. (2008).
-
Seredyński, R., et al. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. International Journal of Molecular Sciences, 23(16), 9390. [Link]
- Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633-4679.
- Xie, J., et al. (2021). S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow. Green Chemistry, 23(2), 972-977.
- de Oliveira, L. G., & de Souza, R. O. (2014). Oxidation of a sulfide to sulfoxides and sulfone.
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
- Khan, I., et al. (2015). Transition Metal Complexes of S-Propyl-L-Cysteine. Journal of the Chemical Society of Pakistan, 37(4).
-
Morihara, N., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules, 22(11), 1809. [Link]
-
de Marco, R., & Gaggini, F. (2017). The Cysteine S‐Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. ChemistrySelect, 2(1), 165-183. [Link]
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- 3. uwaterloo.ca [uwaterloo.ca]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. bachem.com [bachem.com]
- 11. The conversion of S-n-propyl-L-cysteine into its sulphoxide by microsomal preparations from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Sulfoxide synthesis by oxidation [organic-chemistry.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(tert-Butoxycarbonyl)-S-propylcysteine
Welcome to the technical support guide for the purification of N-(tert-butoxycarbonyl)-S-propylcysteine (Boc-Cys(Propyl)-OH). As a Senior Application Scientist, I understand that purifying protected amino acids can present unique challenges, from stubborn oils that refuse to crystallize to complex mixtures requiring chromatographic separation. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will explore the causality behind each step, ensuring you not only solve the immediate issue but also understand the underlying principles for future success.
Part 1: Purification Strategy Selection
Choosing the right purification method from the outset is critical. The optimal strategy depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
FAQ: How do I choose the best purification method for my crude Boc-Cys(Propyl)-OH?
Answer: Your choice will primarily depend on the physical state of your crude product and the desired purity level. If your crude product is a solid or can be easily solidified, recrystallization is often the most efficient method for large quantities. For oils or complex mixtures where impurities have similar polarities, column chromatography is the method of choice. For very high purity requirements, such as for peptide synthesis, preparative HPLC may be necessary.
Below is a decision-making workflow to guide your selection process.
Caption: Workflow for selecting a purification method.
Part 2: Troubleshooting Recrystallization & Solidification
Recrystallization is a powerful technique for purifying solid compounds. However, many Boc-protected amino acids, including Boc-Cys(Propyl)-OH, have a tendency to separate from solution as oils, a phenomenon known as "oiling out".[1]
FAQ: My product has "oiled out" during crystallization. How can I get it to solidify?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is supersaturated. The resulting oil is essentially a liquid phase of your impure product, which can trap impurities. Here are several strategies to induce crystallization.
| Problem | Primary Cause | Recommended Solution & Rationale |
| Oiling Out | Solution is too concentrated or cooled too rapidly. The compound's solubility profile is not ideal for the chosen solvent system. | 1. Re-heat and Dilute: Re-heat the solution until it is homogeneous, add more of the "good" solvent to dilute it, and allow it to cool much more slowly. This gives the molecules time to arrange into an ordered crystal lattice. |
| 2. Change Solvent System: The chosen solvent pair may be inappropriate. Experiment with different systems. Common choices for Boc-amino acids include ethyl acetate/hexane, ethanol/water, or dichloromethane/pentane.[1][2] | ||
| 3. Scratch & Seed: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3] If you have a small amount of pure solid, add a "seed crystal" to the cooled solution.[4] | ||
| Product is a persistent oil, even after solvent changes. | The compound may have a low melting point or be contaminated with residual solvents (like t-butanol from the Boc protection step) that act as a eutectic mixture. | 1. Trituration: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a non-polar "anti-solvent" (e.g., pentane or hexane) dropwise while stirring vigorously. The goal is to precipitate the product as a solid. The solid can then be collected by filtration.[5] |
| 2. High Vacuum Drying: Ensure all residual solvents from the reaction (e.g., dioxane, THF, t-butanol) are thoroughly removed under high vacuum, sometimes with gentle heating (40-60 °C).[6] These solvents can significantly depress the melting point.[3] | ||
| 3. DCHA Salt Formation: Convert the acidic product into a dicyclohexylamine (DCHA) salt. These salts are often highly crystalline and easily purified by recrystallization. Dissolve the crude oil in a solvent like diethyl ether and add one equivalent of dicyclohexylamine.[1] The solid salt can be collected and later converted back to the free acid if needed. |
FAQ: My yield is very low after recrystallization. What went wrong?
Answer: Low yield is typically caused by one of two issues: using too much solvent or cooling the solution too quickly.
-
Excess Solvent: The goal is to create a saturated solution at high temperature. If you use too much solvent, a significant portion of your product will remain dissolved even when the solution is cold. Use the minimum amount of hot solvent required to fully dissolve your crude product.[1]
-
Rapid Cooling: Crashing the product out of solution by placing it directly in an ice bath can lead to the formation of very small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize recovery.[1]
Part 3: Troubleshooting Column Chromatography
Flash column chromatography is the most common method for purifying moderately polar organic compounds. Success depends on choosing the correct stationary phase (silica gel is standard) and mobile phase.
FAQ: How do I select a solvent system for column chromatography?
Answer: The ideal solvent system is first determined using Thin Layer Chromatography (TLC).[6] The goal is to find a solvent mixture that gives your desired product a retention factor (Rf) of approximately 0.3-0.4.[7] This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent without taking too long or coming off with the solvent front.
| Common TLC Solvent Systems for Boc-Amino Acids | Visualization Method |
| 5-10% Methanol in Dichloromethane (DCM) or Chloroform[8] | Because the N-terminus is protected, ninhydrin stain will not work effectively.[9] Use a stain that visualizes general organic compounds, such as: |
| 20-50% Ethyl Acetate in Hexane or Heptane[10] | Potassium Permanganate (KMnO₄) stain: Reacts with oxidizable groups (the thioether in your compound). |
| Butanol:Acetic Acid:Water (e.g., 4:1:5 or 3:1:1)[9][11] | Vanillin or p-Anisaldehyde stain: General-purpose stains that develop colored spots upon heating. |
FAQ: My compound is sticking to the top of the column and won't elute.
Answer: This is a common and frustrating problem. Here are the likely causes and solutions.
| Problem | Potential Cause & Rationale | Troubleshooting Steps |
| Compound won't elute | 1. Insufficiently Polar Solvent: The mobile phase is not strong enough to move the compound down the polar silica gel. | Gradually increase the polarity of the mobile phase. For example, if you are using 30% ethyl acetate in hexane, try increasing to 50% or even 70%. If that fails, switch to a stronger polar component, such as 5% methanol in DCM.[7] |
| 2. Compound Decomposition: The acidic nature of silica gel can degrade certain sensitive compounds. The degraded products may be highly polar and stick to the silica. | Test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears at the baseline or streaking occurs, your compound is likely unstable on silica.[7] Consider using deactivated silica gel (treated with a base like triethylamine) or switching to a different stationary phase like alumina.[7] | |
| Compound elutes as a long, trailing band (tailing). | 1. Overloading the Column: Too much sample was loaded for the column diameter, causing the separation bands to broaden significantly. | Use a wider column or reduce the amount of sample loaded. A general rule is to use 25-100 g of silica per 1 g of crude product. |
| 2. Poor Sample Solubility: The sample was not fully dissolved in the initial mobile phase when loaded, or it was loaded in too strong of a solvent. | Load the sample in the weakest possible solvent it is soluble in. Dry-loading (adsorbing the crude product onto a small amount of silica gel before adding it to the column) is often the best practice to ensure sharp bands. | |
| Poor separation of product and impurities. | 1. Inappropriate Solvent System: The chosen mobile phase does not provide enough selectivity between your product and the impurities. | Re-screen different solvent systems using TLC. Try different solvent combinations (e.g., DCM/Methanol vs. Ethyl Acetate/Hexane) to exploit different intermolecular interactions and improve separation. |
| 2. Column was packed poorly: Channels or cracks in the silica bed allow the sample to travel down unevenly, ruining the separation. | Ensure the column is packed uniformly without any air bubbles or cracks. Running a "dummy" volume of solvent through the column first can help identify packing issues.[12] |
Part 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes you have identified an appropriate solvent system (e.g., 40% Ethyl Acetate in Hexane) via TLC.
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with the non-polar solvent (Hexane).
-
Pack the Column: Slowly add silica gel as a slurry in the non-polar solvent. Tap the side of the column gently to ensure even packing without air bubbles. Add another thin layer of sand on top of the silica bed.
-
Load the Sample (Dry Loading):
-
Dissolve your crude N-Boc-S-propylcysteine in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3x the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your pre-mixed mobile phase (40% EtOAc/Hexane) to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin elution.
-
Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization from a Binary Solvent System
This protocol is for purifying a crude solid product.
Caption: Step-by-step workflow for recrystallization.
References
-
Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from Benchchem website.[1]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from Restek website.[13]
-
Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. Retrieved from Amrita Vishwa Vidyapeetham website.[14]
-
Edelmann, F. T. (2022, January 12). How can I crystallize the product that is dissolved in Boc? ResearchGate.[6]
-
BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.[9]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.[7]
-
Inai, Y., et al. (1995). Preparation of S-Protected Cysteine-Containing Peptide Thioester and Its Use for the Synthesis of the Barnase-Like Domain. Bulletin of the Chemical Society of Japan, 68(1).[15]
-
Das, S., et al. (2015). Synthesis and characterization of some Boc-amino acid derivatives. Der Pharma Chemica, 7(10), 233-241.[8]
-
Reddit. (2022, March 17). BOC deprotection under basic conditions in anion-exchange HPLC? r/Chempros.[16]
-
ResearchGate. (2020, May 7). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds.[17]
-
Organic Chemistry. (n.d.). TLC of aminoacids and short peptides.[11]
-
Procopio, A., et al. (2005). A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines. ChemInform, 36(32).[18]
-
Bachem. (2021, October 11). Cysteine Derivatives.[19]
-
BOC Sciences. (n.d.). Fermentation Purification Service.[]
-
Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.[4]
-
Supelco. (n.d.). Bulletin 792C Packed Column GC Troubleshooting Guide.[21]
-
Sigma-Aldrich. (n.d.). BOC-ON Technical Bulletin.[22]
-
BOC Sciences. (n.d.). Recrystallization Techniques.[]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines.[24]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.[25]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.[12]
-
ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds?[26]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[27]
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
Organic Syntheses. (1988). N-tert-Butoxycarbonyl-L-phenylalanine. Coll. Vol. VI, 418.[3]
-
Lisowski, M., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6).[28]
-
BOC Sciences. (n.d.). Contract Purification Services.[]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.[30]
-
PubMed. (n.d.). Facile Synthesis of Boc-Protected Selenocystine and its Compatibility with Late-Stage Farnesylation at Cysteine Site.[31]
-
PubMed. (n.d.). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions.[32]
-
Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros.[2]
-
ResearchGate. (2021, May 27). Who are the best sovent for cristalisation of BOC-Glycine-Proline-OMe?[5]
-
BOC Sciences. (n.d.). Innovative Chemical Solutions for Drug Discovery.[]
-
Google Patents. (2015). CN104276964A - Preparation method of Boc-glycine.[34]
-
Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile.[35]
-
Google Patents. (2015). CN104326960A - Method for preparing Boc-L-proline.[36]
-
Semantic Scholar. (2024, January 18). N-tert-Butoxycarbonyl‑N‑(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.[10]
-
PMC. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane.[37]
-
BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.[]
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. Chromatography [chem.rochester.edu]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. TLC of aminoacids and short peptides [reachdevices.com]
- 12. m.youtube.com [m.youtube.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. iitg.ac.in [iitg.ac.in]
- 15. academic.oup.com [academic.oup.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bachem.com [bachem.com]
- 21. gcms.cz [gcms.cz]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 24. beilstein-journals.org [beilstein-journals.org]
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- 27. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 28. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Boc-Protected Amino Groups [organic-chemistry.org]
- 31. Facile Synthesis of Boc-Protected Selenocystine and its Compatibility with Late-Stage Farnesylation at Cysteine Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 35. Organic Syntheses Procedure [orgsyn.org]
- 36. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 37. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization of cysteine derivatives during synthesis
Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Enantiopurity in Cys-Derivatives
Welcome to the Cysteine Synthesis Crisis Center.
You are likely here because your peptide bioactivity is inconsistent, or your HPLC trace shows the dreaded "doublet" peaks indicative of diastereomers. Cysteine is unique among the 20 canonical amino acids; its
This guide provides the protocols required to stabilize Cys stereochemistry, moving beyond "standard" Fmoc SPPS procedures which will fail for sensitive Cys derivatives.
Module 1: Diagnostic Triage (The Mechanism)
Issue: Why is Cysteine racemizing when my other residues are fine?
Root Cause: Unlike other amino acids that primarily racemize via oxazolone formation, Cysteine has a "fast-track" pathway: Direct Enolization . The thiophenol-like acidity of the side chain facilitates the abstraction of the
Visualizing the Failure Pathways:
Figure 1: The dual-threat mechanism. While Oxazolone formation is standard, Cysteine's primary weakness is Direct Enolization driven by base exposure.
Module 2: Coupling Protocols (The "How-To")
Standard Operating Procedure (SOP) Violation: Never use standard HBTU/DIEA or HATU/DIEA protocols with pre-activation for Cysteine. Pre-activation allows the activated ester to sit in a basic environment, guaranteeing racemization.
Protocol A: The "Safe" Coupling (DIC/Oxyma)
Best for: Routine coupling of Fmoc-Cys(Trt)-OH.
-
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) - Base-free activation.
-
Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) - Superior to HOBt for suppression.
-
Solvent: DMF (Keep it cool, 0°C if possible).
-
-
Workflow:
-
Dissolve Fmoc-Cys(Trt)-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.
-
Add DIC (1.0 eq) immediately before adding to the resin.
-
CRITICAL: Do NOT pre-activate for more than 30 seconds. Pour onto resin immediately.
-
Base Usage: NONE. (Unless using HCl salts of AA, then use 1.0 eq TMP).
-
Protocol B: The "Hard" Coupling (HATU/Collidine)
Best for: Sterically hindered sequences where carbodiimides (DIC) are too slow.
-
The Base Swap: Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) .
-
Why? Collidine is a weaker base (pKa ~7.4) than DIEA (pKa ~10.5) but sufficiently nucleophilic to drive the reaction without stripping the
-proton.
-
-
Workflow:
-
Dissolve Fmoc-Cys(Trt)-OH (1.0 eq) and HATU (0.9 eq) in DMF.
-
Add TMP (2.0 eq).
-
Add to resin instantly .
-
Coupling time: Max 20-30 minutes. (Prolonged exposure increases risk).
-
Module 3: Comparative Data (Reagent Selection)
The choice of coupling system dramatically impacts the % D-isomer formation.[1]
| Coupling System | Base | Pre-activation? | Risk Level | Est. Racemization (%) |
| HBTU / HOBt | DIEA | Yes (Standard) | 🔴 Critical | 5.0% - 33.0% |
| HATU | DIEA | No | 🟠 High | 2.0% - 5.0% |
| HATU | Collidine (TMP) | No | 🟡 Moderate | < 1.0% |
| DIC / HOBt | None | N/A | 🟢 Low | < 0.5% |
| DIC / Oxyma | None | N/A | 🟢 Optimal | < 0.2% |
Data aggregated from comparative studies (See References [1, 2]).
Module 4: Structural Strategy (Protecting Groups)
Issue: "I'm using the right reagents, but still seeing racemization." Diagnosis: Your protecting group strategy may be insufficient for the specific sequence difficulty.
Decision Matrix: Selecting the S-Protecting Group
Figure 2: Strategic selection of protecting groups to mitigate steric and electronic risks.
-
Cys(Trt): Standard. Bulky trityl group offers some steric shielding but is not immune to base abstraction.
-
Cys(Acm): Acetamidomethyl.[2] extremely stable to base, preventing racemization, but requires a separate deprotection step (Iodine oxidation). Use this if you have a C-terminal Cys on a Wang resin.
-
Cys(Ddm): 4,4′-dimethoxydiphenylmethyl. An emerging alternative cited in recent literature [3] that reduces racemization compared to Trt in microwave-assisted synthesis.[3]
Module 5: Validation (Marfey's Method)
Requirement: You cannot solve what you cannot measure. Standard C18 HPLC often fails to separate Cys enantiomers.
Protocol: Marfey's Analysis (FDAA) This method derivatizes the amino acid with a chiral tag, converting enantiomers (D/L) into diastereomers (separable by standard HPLC).
-
Hydrolysis:
-
Take 0.5 mg of peptide.
-
Hydrolyze in 6M HCl at 110°C for 24h (Note: Cys degrades; perform performic acid oxidation first to convert to Cysteic acid if strict quantification is needed, or use Dithiodipropionic acid protection).
-
-
Derivatization:
-
Neutralize hydrolysate.
-
Add FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) (1% solution in acetone).
-
Add 1M NaHCO3 (40 µL). Heat at 40°C for 1 hour.
-
-
Analysis:
-
Quench with 2M HCl.
-
Inject on C18 HPLC (Linear gradient Acetonitrile/TFA).
-
Result: L-Cys-L-FDAA elutes before D-Cys-L-FDAA.
-
References
-
Han, Y., et al. (1997).[4] Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.
-
Hibino, H., & Nishiuchi, Y. (2012). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[1][4][5][6][7][8][9][10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteine racemization in peptide synthesis: a new and easy detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-Cysteine
Audience: Researchers, Senior Scientists, and Process Chemists in Peptide Synthesis.[1] Topic: Troubleshooting Incomplete Deprotection of Boc-Cysteine. Format: Interactive Technical Guide (Q&A, Diagnostic Tables, Workflows).
Introduction: The "Incomplete" Illusion
In the deprotection of Boc-Cysteine (Boc-Cys) , what appears to be "incomplete deprotection" is frequently a misinterpretation of side-reaction byproducts. While the tert-butyloxycarbonyl (Boc) group is highly acid-labile, the presence of the nucleophilic sulfhydryl group on Cysteine creates a unique challenge: Carbocation Scavenging .
When Boc is cleaved by acid (typically TFA), it generates a reactive tert-butyl carbocation (
This guide distinguishes between kinetic failure (true incomplete removal) and thermodynamic trapping (alkylation) and provides field-proven protocols to resolve both.
Diagnostic Dashboard: Interpreting Mass Shifts
Before altering your protocol, use this table to diagnose the specific failure mode based on your LC-MS data relative to the expected mass of the fully deprotected peptide (
| Observed Mass ( | Diagnosis | Root Cause | Recommended Action |
| +100 Da | Incomplete Boc Removal | Acid strength too low; Reaction time too short; Aggregation (steric hindrance). | Increase TFA conc.; Extend time; Use "Magic Mixture" (DCM/TFA/H2O). |
| +56 Da | S-alkylation ( | Critical: | Cannot be fixed by more acid. Requires reduction (see Rescue Protocol). |
| +12 Da | Thiazolidine Formation | Formaldehyde contamination in solvents or polyethylene bottles reacting with N-term Cys. | Change solvent source; Avoid PEG bottles; Use hydroxylamine wash. |
| -2 Da (or dimer mass) | Disulfide Oxidation | Air oxidation or lack of reducing agents (EDT/DTT) in cocktail. | Add DTT/EDT to cleavage cocktail; Perform workup under |
| +76 Da | Pbf/Pmc Adduct | Incomplete removal of side-chain protecting groups (if using Fmoc/tBu hybrid strategies). | Extend cleavage time; Check scavenger ratios. |
Deep Dive Troubleshooting (Q&A)
Category 1: The "S-tert-butyl" Trap (+56 Da)[5]
Q: I treated my peptide with 95% TFA for 4 hours, but I still see a +56 Da peak. Why didn't the acid remove it?
A: The +56 Da species is S-tert-butyl cysteine , formed when the liberated tert-butyl cation alkylates the cysteine sulfur. Unlike the N-terminal Boc group (a carbamate), the S-tBu group is a thioether. Thioethers are stable to TFA . Continuing the acid treatment will not remove it and may degrade your peptide.
The Mechanism:
-
Boc Cleavage:
-
Trapping:
(Desired) -
Side Reaction:
(Undesired)
Solution: You must prevent this during cleavage using a "High-Capacity" scavenger cocktail (see Protocol A). If the byproduct is already formed, you must use a chemical reduction method to remove it.
Category 2: True Incomplete Deprotection (+100 Da)
Q: My LC-MS confirms the Boc group (+100 Da) is still attached. I suspect aggregation. How do I overcome this?
A: In solid-phase peptide synthesis (SPPS), hydrophobic sequences can form
Field-Proven Adjustments:
-
Swelling: Ensure the resin is fully swollen in DCM before adding TFA. DCM swells polystyrene resins better than TFA alone.
-
The "Magic Mixture": Use a cocktail of TFA/DCM/Triisopropylsilane (TIS)/Water (50:45:2.5:2.5) . The DCM disrupts aggregation, allowing the TFA to penetrate.
-
Temperature: Perform the deprotection at 35°C (carefully) or use microwave-assisted deprotection (max 40°C to avoid aspartimide formation).
Category 3: Scavenger Selection
Q: Can I just use TIS and Water? Why do I need smelly reagents like EDT or Thioanisole?
A: For Cysteine-containing peptides, TIS/Water is often insufficient .
-
TIS (Triisopropylsilane): Good for trityl cations but less efficient for tert-butyl cations in the presence of free thiols.
-
EDT (1,2-Ethanedithiol): The "Gold Standard" for Cys. It keeps the thiol reduced (preventing dimers) and is a potent scavenger for tBu cations.
-
Thioanisole: Acts as a "transfer scavenger," accelerating the removal of protecting groups and trapping cations via ring alkylation.
Recommendation: If you have Cysteine, you must tolerate the smell of EDT or use a high-performance thiol-free alternative like DODT (3,6-dioxa-1,8-octanedithiol).
Visualization: Troubleshooting Logic & Mechanism
Figure 1: Diagnostic Decision Tree
Use this workflow to determine the next step based on your analytical data.
Caption: Diagnostic logic for identifying the root cause of Boc-Cys deprotection failures based on mass spectrometry shifts.
Figure 2: The S-Alkylation Trap Mechanism
Understanding why the +56 Da adduct forms is key to prevention.
Caption: Kinetic competition between scavenger trapping and cysteine S-alkylation during Boc removal.
Validated Protocols
Protocol A: Optimized "Reagent K" for Cysteine Peptides
Use this cocktail for the initial deprotection to prevent S-alkylation.
Reagents:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5% (Cation Trap)[4]
-
Thioanisole: 5% (Accelerator/Scavenger)[4]
-
Water: 5% (Polar Scavenger)
-
EDT (1,2-Ethanedithiol): 2.5% (Critical for Cys)[4]
Procedure:
-
Preparation: Pre-mix Phenol, Thioanisole, Water, and EDT. Add TFA last. Ensure the solution is homogenous.
-
Addition: Add 10-20 mL of cocktail per gram of resin.
-
Incubation: Shake at room temperature for 2–3 hours.
-
Precipitation: Filter resin and precipitate filtrate into cold diethyl ether .
-
Note: The ether wash is critical to remove the alkylated scavengers. If you skip this, the byproducts may re-react or contaminate the peptide.
-
Protocol B: "Rescue" of S-tert-butylated Peptide
Use this if you already have the +56 Da impurity.
Reagents:
-
Dithiothreitol (DTT) or Mercaptoethanol
-
Buffer (pH 8.0, e.g., Ammonium Bicarbonate)
Procedure:
-
Dissolve the crude peptide (containing the Cys(S-tBu) impurity) in the pH 8.0 buffer.
-
Add excess DTT (10–20 equivalents relative to peptide).
-
Stir at room temperature for 12–24 hours.
-
Mechanism:[3][5][6] The S-tBu group is essentially a disulfide-like mixed thioether that can be reduced, although slowly. Note: Some literature suggests S-tBu is stable to standard reduction and requires specific conditions like TMSCl/Phenol or electrolytic reduction, but DTT at high pH is the standard first-line attempt for labile mixed sulfides.
-
Advanced Rescue: If DTT fails, treat the dry peptide with TFMSA/TFA/Thioanisole (1:10:1) at 0°C for 10 mins. TFMSA is a superacid capable of cleaving stable thioethers.
-
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8][9][10][] Chemical Reviews, 109(6), 2455-2504.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[][12][13] International Journal of Peptide and Protein Research, 36(3), 255-266. (Origin of Reagent K).
-
Lundt, B. F., et al. (1978). "Selective removal of the S-tert-butyl group." International Journal of Peptide and Protein Research. (Mechanism of S-tBu stability).[14]
-
BenchChem Technical Support. (2025). "Scavengers for Boc deprotection to prevent side reactions."[2][9]
-
Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
stability issues with n-(Tert-butoxycarbonyl)-s-propylcysteine in solution
Welcome to the technical support resource for N-(tert-butoxycarbonyl)-S-propylcysteine. This guide has been developed by our senior application scientists to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to help you anticipate and resolve stability issues to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for N-(tert-butoxycarbonyl)-S-propylcysteine?
Answer:
For long-term stability in its solid form, N-(tert-butoxycarbonyl)-S-propylcysteine should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1] Recommended storage is at refrigerated temperatures (2-8°C). Like many protected amino acids, it is important to minimize exposure to atmospheric moisture and reactive chemicals. Before use, allow the container to warm to room temperature before opening to prevent condensation.
Q2: Which solvents are recommended for dissolving N-(tert-butoxycarbonyl)-S-propylcysteine, and are there any to avoid for storage?
Answer:
N-(tert-butoxycarbonyl)-S-propylcysteine is generally soluble in a range of organic solvents such as dioxane, ethyl acetate, chloroform, and acetone.[2] For experimental purposes, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also effective for creating concentrated stock solutions.
It is crucial to avoid long-term storage in acidic or strongly protic solutions . The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acid and will cleave over time, even in mildly acidic conditions.[] Storage in aqueous buffers, especially at low pH, is not recommended for periods longer than necessary for the experiment. Always prepare fresh aqueous solutions for immediate use.
Q3: How stable is the Boc protecting group, and what conditions can cause it to cleave?
Answer:
The Boc group is a cornerstone of amino acid protection chemistry precisely because of its predictable stability profile. It is robustly stable under basic, nucleophilic, and catalytic hydrogenolysis conditions.[] However, it is designed to be labile under acidic conditions.[4]
Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent matrix.[][6] The reaction proceeds through protonation of the carbonyl oxygen, followed by the release of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[6] Even relatively mild acidic conditions, such as 0.1% TFA in an HPLC mobile phase, can cause slow cleavage of the Boc group over time.[7]
Q4: What are the potential degradation pathways for the S-propylcysteine moiety itself?
Answer:
The S-propyl group forms a thioether linkage with the cysteine sulfur. This functional group is generally stable but is susceptible to two primary degradation pathways:
-
Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (+16 Da mass shift) and, under stronger conditions, a sulfone (+32 Da mass shift). This can occur in the presence of atmospheric oxygen, peroxides, or certain biological media.[8]
-
Thermal Degradation: While less common at typical experimental temperatures, S-propylcysteine has been shown to degrade at elevated temperatures (above 80°C) to produce various volatile sulfur compounds.[9] This is primarily a concern if the compound is heated for extended periods.
Troubleshooting Guides
Guide 1: Analyte Instability During Reverse-Phase HPLC Analysis
Problem: "While analyzing my sample using a standard RP-HPLC method with a water/acetonitrile gradient containing 0.1% TFA, I notice my main product peak shrinking over time. I also see a new, more polar peak (earlier elution time) appearing. What is happening?"
Diagnosis: This is a classic signature of the acid-catalyzed cleavage of the Boc protecting group.[7] The trifluoroacetic acid (TFA) in your mobile phase, while excellent for peak shaping, is acidic enough to slowly remove the Boc group from your molecule. The resulting free amine (S-propylcysteine) is significantly more polar, causing it to elute earlier on a reverse-phase column. This degradation can occur both in the vial while waiting for injection and on the column during the analytical run.
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed cleavage of the Boc group.
| Acidic Condition | Typical Time for Deprotection | Notes |
| 50% TFA in DCM | < 30 minutes | Standard condition for complete removal in synthesis.[10] |
| 4M HCl in Dioxane | ~ 1 hour | An alternative strong acid condition for complete removal.[10] |
| 0.1% TFA (aq) | Hours | Slow cleavage, problematic for HPLC analysis and fraction collection.[7] |
| 1% Acetic Acid (aq) | Generally Stable | Much safer alternative for HPLC, though may result in broader peaks. |
| 10mM Ammonium Acetate | Stable | A good non-acidic buffer for HPLC-MS.[7] |
| Caption: Stability of the Boc group under various acidic conditions. |
Solutions & Recommended Protocol
To prevent this degradation, you must reduce the acidity of your mobile phase.
-
Immediate Solution: Replace 0.1% TFA with 0.1% formic acid. Formic acid is less acidic and generally provides sufficient ion pairing for good chromatography without significant Boc cleavage.
-
Optimal Solution for LC-MS: Use a buffered mobile phase, such as 10 mM ammonium acetate or ammonium formate, adjusted to a pH between 5 and 6. This provides excellent stability and is fully compatible with mass spectrometry.
Protocol: HPLC Method Development for Acid-Sensitive Compounds
-
Prepare Stock Solution: Dissolve N-(tert-butoxycarbonyl)-S-propylcysteine in a non-acidic organic solvent like acetonitrile or methanol to a concentration of 1 mg/mL.
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water. Adjust pH to 6.0 using dilute acetic acid.
-
Mobile Phase B: Use 100% acetonitrile.
-
Column and Temperature: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and maintain the column temperature at 25-30°C to avoid thermal degradation.
-
Gradient: Start with a shallow gradient, for example:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 5% B (re-equilibration)
-
-
Injection and Analysis: Inject the sample immediately after preparation. Compare the peak area and purity to a sample run with a TFA-containing mobile phase to confirm that degradation has been mitigated.
Guide 2: Degradation in Aqueous or Protic Solvents
Problem: "After dissolving my compound in a methanol/water solution and letting it sit at room temperature for several hours, my LC-MS analysis shows a new peak with a mass of +16 Da relative to my parent compound. What is this impurity?"
Diagnosis: The observation of a +16 Da mass shift is the hallmark of oxidation, specifically the conversion of the thioether in the S-propyl group to a sulfoxide. This is a common degradation pathway for sulfur-containing amino acids, including methionine and cysteine derivatives.[8] The reaction can be accelerated by dissolved oxygen, trace metal ions, or light. A secondary impurity might be the Boc-deprotected product if the solution is acidic.
Caption: Primary degradation pathways for the compound in solution.
Solutions & Recommended Protocol
To maintain the integrity of your compound in solution, particularly for quantitative studies or when preparing stock solutions:
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents to minimize contaminants that could catalyze oxidation.
-
De-gas Solvents: For aqueous solutions, sparging with an inert gas like nitrogen or argon for 15-20 minutes can remove dissolved oxygen.
-
Prepare Fresh: The most reliable strategy is to prepare solutions immediately before use.
-
Control pH: Ensure aqueous solutions are buffered in a neutral to slightly acidic range (pH 5-7), avoiding strongly acidic conditions.
Protocol: Preliminary Solution Stability Study
-
Prepare Solutions: Create a 1 mg/mL solution of the compound in the solvent system of interest (e.g., 50:50 Acetonitrile:Water, or a specific assay buffer).
-
Aliquot and Store: Dispense the solution into several sealed vials. Store one set at room temperature (25°C) and another at refrigerated temperature (4°C). Keep one vial frozen (-20°C) as a T=0 reference.
-
Time-Point Analysis: Analyze the samples by LC-MS at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Data Evaluation:
-
Integrate the peak area of the parent compound and any new peaks that appear.
-
Monitor for the presence of masses corresponding to the sulfoxide (+16 Da) and the deprotected amine (-100 Da).
-
Plot the percentage of the parent compound remaining over time for each condition to determine its stability profile. This data is critical for validating experimental protocols.
-
Guide 3: Inconsistent Results in Biological Assays
Problem: "My cell-based assay results are highly variable when using N-(tert-butoxycarbonyl)-S-propylcysteine. Could the compound be unstable in the cell culture media?"
Diagnosis: Absolutely. Cell culture media are complex, buffered aqueous solutions (typically pH 7.2-7.4) incubated at 37°C, creating an environment that can promote both chemical and enzymatic degradation.[11] The thioether could be metabolized by cellular enzymes, or the compound could be susceptible to hydrolysis or oxidation under these prolonged incubation conditions. Instability in the media will lead to a decrease in the effective concentration of your compound over the course of the experiment, resulting in poor reproducibility.
Solutions & Recommended Protocol
Ensuring consistent results requires careful handling and validation of the compound's stability in the specific assay environment.
-
Use DMSO for Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store this stock in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.
-
Minimize Final DMSO Concentration: When dosing your cells, ensure the final concentration of DMSO in the media is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Dose Immediately: Add the compound to the cell culture media immediately before applying it to the cells. Do not pre-incubate the compound in media for extended periods.
Protocol: Assessing Compound Stability in Biological Media
-
Prepare Spiked Media: Add your compound to your specific cell culture medium (e.g., DMEM + 10% FBS) at the final concentration used in your assay.
-
Incubate under Assay Conditions: Place the spiked media in a cell culture incubator (37°C, 5% CO₂).
-
Sample at Time Points: Remove aliquots at various time points that are relevant to your experiment's duration (e.g., 0, 1, 4, 8, 24 hours). Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard.
-
Process and Analyze: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Determine Half-Life: Plot the concentration versus time to determine the stability and half-life of your compound under actual assay conditions. If stability is poor, you may need to adjust your experimental design (e.g., by replenishing the compound at set intervals).
References
-
PubMed. Degradation of a novel tripeptide, tert-butoxycarbonyl-Tyr-Leu-Val-CH2Cl, with inhibitory effect on human leukocyte elastase in aqueous solution and in biological fluids. Available from: [Link]
-
PubMed. Volatile compounds thermally generated from S-propylcysteine and S-propylcysteine sulfoxide-aroma precursors of Allium vegetables. Available from: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available from: [Link]
-
ResearchGate. Understanding Acid Lability of Cysteine Protecting Groups. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
MDPI. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Available from: [Link]
-
Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
bioRxiv. Global Profiling of N-terminal Cysteine-Dependent Degradation Mechanisms. Available from: [Link]
-
ResearchGate. Boc deprotection conditions tested. [Diagram]. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Volatile compounds thermally generated from S-propylcysteine and S-propylcysteine sulfoxide-aroma precursors of Allium vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of a novel tripeptide, tert-butoxycarbonyl-Tyr-Leu-Val-CH2Cl, with inhibitory effect on human leukocyte elastase in aqueous solution and in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
improving yield in the synthesis of S-propylcysteine peptides
Technical Support Center: High-Yield Synthesis of S-Propylcysteine Peptides
Introduction & Scope
Welcome to the technical support hub for S-propylcysteine (SPC) peptides .
Crucial Distinction: Unlike S-Trityl (Trt) or S-Acetamidomethyl (Acm), the S-propyl group is NOT a protecting group . It is a permanent structural modification (a thioether) intended to remain on the peptide for biological activity (often mimicking garlic-derived compounds or increasing lipophilicity).
The Challenge: The S-propyl moiety introduces two specific yield-killing mechanisms:
-
Thioether Oxidation: Like Methionine, the S-propyl sulfur is highly susceptible to oxidation during cleavage, forming sulfoxides (+16 Da).
-
Hydrophobic Aggregation: The propyl chain increases the hydrophobicity of the peptide, leading to on-resin aggregation and deletion sequences.
This guide provides self-validating protocols to overcome these barriers.
Module 1: The Building Block (Pre-Synthesis)
Q: I cannot find commercial Fmoc-S-propyl-L-cysteine. How do I synthesize it with high optical purity?
A: Commercial availability is spotty. You must synthesize it via the alkylation of L-Cysteine followed by Fmoc protection. The critical control point is preventing racemization during the alkylation step.
Protocol: One-Pot Alkylation/Protection
-
Alkylation: Dissolve L-Cysteine hydrochloride in aqueous NaOH (2M). Add 1.1 equivalents of 1-bromopropane (avoid iodopropane to reduce halogen exchange side reactions). Stir at 0°C to RT.
-
Protection: Do not isolate the intermediate. Adjust pH to 9.0 using Na2CO3. Add Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) dissolved in minimal dioxane/acetone.
-
Workup: Acidify with HCl to pH 2, extract with Ethyl Acetate.
-
Validation: Check optical rotation. If racemization occurred, recrystallize using EtOAc/Hexane.
Q: Why not use S-propyl-L-cysteine sulfoxide directly? A: Never use the sulfoxide in SPPS if you want the reduced thioether. Reducing a sulfoxide on-resin is difficult and quantitative reduction is rarely achieved. Synthesize the reduced form and protect it from oxidation throughout the process.
Module 2: Solid Phase Peptide Synthesis (SPPS)
Q: My crude purity is low, and I see "deletion" sequences. Is the S-propyl group interfering?
A: Indirectly, yes. The propyl group adds bulk and hydrophobicity. This causes beta-sheet aggregation on the resin, preventing the next amino acid from coupling.
Troubleshooting Protocol: Aggregation Breakers
| Variable | Recommendation | Scientific Rationale |
| Resin | ChemMatrix (PEG-PS) | PEG core swells better in hydrophobic interactions than polystyrene, exposing reactive sites. |
| Loading | Low (< 0.3 mmol/g) | Reduces steric crowding between growing peptide chains.[4] |
| Solvent | DMF + 10% DMSO | DMSO disrupts beta-sheet hydrogen bonding during coupling. |
| Temp | 50°C (Max) | Heat improves kinetics but never exceed 50°C for Cys derivatives to avoid racemization. |
Q: Which coupling reagent minimizes racemization for Cys derivatives?
A: Avoid HATU/HBTU (uronium salts) for the coupling of the Cys residue. The base required (DIEA) promotes proton abstraction from the alpha-carbon.
-
Gold Standard: DIC (Diisopropylcarbodiimide) + Oxyma Pure .
-
Why: This creates a neutral/acidic activation environment (pH < 7), virtually eliminating base-catalyzed racemization.
-
-
Alternative: DIC + HOBt.
Module 3: Cleavage & Post-Synthetic Handling (The Critical Step)
Q: Mass Spec shows a dominant peak at [M+16]. Is my peptide ruined?
A: You have formed the S-propyl sulfoxide . This usually happens during TFA cleavage due to reactive oxygen species or cation scrambling.
The "Anti-Oxidation" Cleavage Cocktail Standard "Reagent K" is good, but for S-propyl peptides, we need a "High-Thiol" cocktail to keep the sulfur reduced.
Recommended Cocktail (Reagent H variant):
-
TFA: 81%
-
Phenol: 5% (Plasticizer/Scavenger)
-
Thioanisole: 5% (Accelerates removal of Pbf/Trt groups)
-
DODT (2,2'-(Ethylenedioxy)diethanethiol): 5%
-
Note: DODT is less odorous than EDT but equally effective at reducing oxidized species.
-
-
TIPS (Triisopropylsilane): 1.5%
Q: I still see the +16 Da peak. How do I rescue the batch?
A: You can chemically reverse the oxidation post-cleavage.[1]
Rescue Protocol: Ammonium Iodide Reduction
-
Dissolve the crude oxidized peptide in neat TFA.
-
Add 5 equivalents of NH4I (Ammonium Iodide) and 5 equivalents of Dimethyl Sulfide (DMS) .
-
Stir at 0°C for 30 minutes.
-
Mechanism: The Iodide (I-) reduces the sulfoxide back to the thioether, forming Iodine (I2), which is scavenged by the DMS.
-
Quench by pouring into cold ether. The iodine color will disappear during the ether wash or can be washed with dilute ascorbic acid solution during HPLC.
Module 4: Visualization & Logic
Figure 1: Synthesis & Troubleshooting Workflow
Caption: Step-by-step workflow for S-propylcysteine peptide synthesis, highlighting the critical "Rescue" loop for sulfoxide contamination.
Summary of Key Parameters
| Parameter | Standard Protocol | SPC Optimized Protocol |
| Coupling Reagents | HBTU / DIEA | DIC / Oxyma Pure (Prevents Racemization) |
| Resin | Wang / Rink Amide PS | ChemMatrix (Prevents Aggregation) |
| Cleavage Scavenger | TIS / Water | DODT / Thioanisole (Prevents Oxidation) |
| Oxidation Rescue | None (Discard) | NH4I / DMS / TFA (Reduces Sulfoxide) |
References
-
Preparation of S-alkyl Cysteines
- Prevention of Cysteine Racemization: Source: Sigma-Aldrich (Merck). Title: Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
Reduction of Methionine/Cysteine Sulfoxides (The Rescue Protocol)
- Source: N
- Title: Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggreg
-
URL:[Link]
-
Cleavage Cocktails for Cys/Met Peptides
Sources
- 1. biotage.com [biotage.com]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US3974031A - Process for producing L-cysteine or its derivatives - Google Patents [patents.google.com]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Cysteine-Containing Peptides
Welcome to the technical support center for cysteine-containing peptide synthesis. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and troubleshooting strategies for the unique challenges presented by this reactive amino acid. This resource is structured to help you understand the root causes of common issues and implement robust, validated solutions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during the synthesis of peptides containing cysteine.
Q1: My final peptide has a lower purity than expected, with many side products. What are the most common pitfalls with cysteine?
A: The reactive nature of the cysteine thiol side chain makes it susceptible to several side reactions during solid-phase peptide synthesis (SPPS), particularly when using the Fmoc/tBu strategy.[1] The primary challenges include:
-
Racemization: Cysteine residues, especially at the C-terminus, are highly prone to epimerization during amino acid activation and coupling.[2][3]
-
Undesired Oxidation: The free thiol group can easily oxidize to form incorrect intra- or intermolecular disulfide bonds, leading to dimers and oligomers.[4][5]
-
Side-Chain Alkylation: During the final trifluoroacetic acid (TFA) cleavage step, reactive carbocations generated from protecting groups or the resin linker can irreversibly alkylate the cysteine thiol.[6][7]
-
β-Elimination Reactions: C-terminal cysteine residues can undergo base-catalyzed elimination, particularly during Fmoc deprotection with piperidine, leading to dehydroalanine intermediates and subsequent side products.[1][8]
Careful selection of protecting groups, coupling methods, and cleavage protocols is critical to mitigate these issues.[9][10]
Q2: How do I choose the correct protecting group for my cysteine residue?
A: The choice of thiol protecting group is one of the most critical decisions in your synthetic strategy and depends on your final goal (e.g., a free thiol peptide vs. a cyclized peptide).[9]
-
For Free Thiol Peptides: The Trityl (Trt) group is the most common and cost-effective choice for routine synthesis.[9][] It is labile to standard TFA cleavage cocktails, yielding the reduced peptide directly. However, its removal can be reversible, so scavengers are essential.[9]
-
For On-Resin Disulfide Formation: Groups orthogonal to the resin and other side-chain protecting groups are required. Mmt (4-methoxytrityl) and STmp (trimethoxyphenylthio) are useful as they can be selectively removed on-resin under mild acidic or reducing conditions, respectively, allowing for subsequent on-resin oxidation.[9][12]
-
For Orthogonal Disulfide Strategies: For peptides with multiple disulfide bonds, a combination of protecting groups that can be removed sequentially is necessary. The Acetamidomethyl (Acm) group is stable to TFA and is typically removed post-cleavage and purification using reagents like iodine or mercury(II) acetate, making it an excellent orthogonal partner to the Trt group.[13][14]
Table 1: Common Cysteine Thiol Protecting Groups in Fmoc SPPS
| Protecting Group | Abbreviation | Cleavage Condition | Common Application |
| Triphenylmethyl | Trt | Standard TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O)[9] | Routine synthesis of free-thiol peptides. |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), N-Iodosuccinimide (NIS)[13] | Post-cleavage/purification disulfide formation; orthogonal strategies. |
| 4-Methoxytrityl | Mmt | 1-3% TFA in DCM (on-resin)[9] | On-resin disulfide bond formation. |
| tert-Butyl | tBu | HF or other strong acids; not fully cleaved by TFA alone.[15] | Used in Boc-SPPS; can be used orthogonally in Fmoc-SPPS. |
| tert-Butylthio | S-tBu | Reducing agents (e.g., DTT, TCEP)[9] | On-resin disulfide bond formation. |
Q3: My peptide is insoluble after cleavage and lyophilization. Is this related to the cysteine residues?
A: Yes, this is a very common problem. The insolubility of cysteine-containing peptides is often due to aggregation caused by the formation of intermolecular disulfide bonds upon exposure to air (oxidation).[16] This is especially prevalent in peptides with two or more cysteine residues.
To resolve this, you should dissolve the peptide under reducing conditions.
-
Initial Test: Try dissolving the peptide in an aqueous buffer (e.g., 100 mM ammonium bicarbonate) containing a reducing agent like 10 mM Dithiothreitol (DTT) or 5 mM Tris(2-carboxyethyl)phosphine (TCEP) .[16][17]
-
For stubborn peptides: If the peptide remains insoluble, dissolving it in a small amount of a denaturing solvent like 6 M Guanidine-HCl or 8 M Urea containing the reducing agent can be effective before dilution into your final buffer. For peptides with a net positive charge, 30% acetic acid in water can also aid dissolution.[16]
To prevent this issue, it is best practice to handle the peptide in degassed buffers and consider adding a small amount of reducing agent (e.g., 1 mM DTT) to your HPLC purification buffers.[17]
Troubleshooting Guides
This section provides in-depth, step-by-step solutions to specific experimental problems.
Problem 1: Racemization of Cysteine
You Observe: A peak shoulder or a completely resolved second peak in your HPLC chromatogram with the same mass as your target peptide, indicating the presence of a D-Cys epimer.
The Cause: The α-proton of cysteine is acidic and can be abstracted by base during the activation step of peptide coupling. This is particularly problematic when using strong bases like N,N-diisopropylethylamine (DIEA) and coupling reagents that form activated esters (e.g., HBTU, HATU) with pre-activation times.[2][18] C-terminal cysteine residues esterified to the resin are also susceptible to racemization from repeated piperidine treatments for Fmoc removal.[3]
Caption: Cysteine racemization pathway via a planar intermediate.
Solution & Prevention Protocol:
-
Avoid Pre-activation: Mix the Fmoc-Cys(PG)-OH, coupling reagent (e.g., HBTU/HOBt), and the resin-bound peptide together before adding the base. Avoiding a pre-activation step can reduce racemization by 6- to 7-fold.[2][18]
-
Change the Base: Replace DIEA with a weaker, bulkier base like 2,4,6-trimethylpyridine (collidine) .[18] This sterically hindered base is less efficient at abstracting the α-proton.
-
Use Carbodiimide Coupling: Switch to a carbodiimide-based coupling method, such as N,N'-Diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure . This method generally results in lower racemization levels compared to aminium/phosphonium salt reagents.[18]
-
For C-terminal Cysteine: To prevent racemization during resin loading and synthesis, use 2-chlorotrityl chloride (2-CTC) resin . The bulky nature of this resin and its acid-labile linkage help protect the C-terminal residue from base-catalyzed side reactions.[9]
Table 2: Recommended Coupling Conditions to Minimize Cys Racemization
| Method | Reagent Stoichiometry (AA:Activating:Base) | Pre-activation | Solvent | Racemization Level |
| Recommended | DIC/HOBt (4:4) | 5 min | CH₂Cl₂-DMF (1:1) | <1%[2][18] |
| Recommended | HBTU/HOAt/TMP (4:4:4) | None | CH₂Cl₂-DMF (1:1) | <1%[2][18] |
| Not Recommended | HBTU/HOBt/DIEA (4:4:8) | 5 min | DMF | 5-33%[2][18] |
Problem 2: Side Reactions During Synthesis and Cleavage
A. You Observe: A Mass Shift of +51 Da in a C-terminal Cysteine Peptide.
The Cause: This mass addition corresponds to the formation of 3-(1-piperidinyl)alanine . During Fmoc SPPS, the repetitive use of piperidine for deprotection can catalyze an elimination reaction on a C-terminal cysteine, forming a dehydroalanine intermediate. This is followed by a Michael addition of piperidine.[1][8]
Caption: Comparison of on-resin and solution-phase disulfide formation workflows.
Solution & Prevention:
Strategy 1: Solution-Phase Oxidation (for single disulfide bonds)
This method is performed after the peptide has been cleaved and purified in its reduced form. The key to favoring intramolecular cyclization is performing the reaction under high dilution .
-
Dissolve Peptide: Dissolve the purified, lyophilized linear peptide in a suitable buffer. A common choice is 0.1 M ammonium bicarbonate (pH 8-8.5) or 20% DMSO in water.
-
High Dilution: Adjust the final peptide concentration to 0.1-0.5 mg/mL. This low concentration favors intramolecular reactions over intermolecular ones.
-
Oxidize: Stir the solution gently, open to the atmosphere, for 12-48 hours. The reaction can be monitored by HPLC/MS. For faster or more controlled oxidation, chemical oxidants like potassium ferricyanide (K₃[Fe(CN)₆]) or hydrogen peroxide (H₂O₂) can be used.
-
Purify: Once the reaction is complete, acidify the solution with acetic or formic acid and purify the cyclic peptide by RP-HPLC.
Strategy 2: On-Resin Oxidation
This method physically isolates peptide chains on the solid support, preventing intermolecular reactions and thus eliminating the need for high dilution. [14]
-
Synthesis: Synthesize the peptide using an orthogonal protecting group for the cysteine you intend to cyclize (e.g., Cys(Mmt) or Cys(STmp)). Other cysteines can be protected with Acm or Trt.
-
Selective Deprotection: Swell the resin in DCM. For Cys(Mmt), treat the resin with a solution of 1-3% TFA in DCM for 30-60 minutes. For Cys(STmp), treat with a reducing agent. Wash the resin thoroughly with DCM, DIEA/DCM (to neutralize), and finally DMF.
-
On-Resin Oxidation: Treat the resin with an oxidizing agent. A common choice is N-Chlorosuccinimide (NCS) (2-3 equivalents) in DMF for 15-30 minutes . [12]Alternatively, a solution of iodine in DMF can be used.
-
Wash and Cleave: Wash the resin thoroughly with DMF and DCM. Cleave the now-cyclized peptide from the resin using a standard cleavage cocktail (note: thiol scavengers like EDT should be avoided as they will reduce the newly formed disulfide bond; substitute with TIS if needed). [12]5. Purify: Purify the crude cyclic peptide by RP-HPLC.
References
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
Bech-Serra, J. J., De la Torre, B. G., & Andreu, D. (2002). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions. PubMed. [Link]
-
Peptides. (n.d.). Cleavage Cocktails; Reagent B. Peptides.com. [Link]
-
Andreu, D., Albericio, F., Solé, N. A., Munson, M. C., Ferrer, M., & Barany, G. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. ResearchGate. [Link]
-
Muttenthaler, M., Albericio, F., & Dawson, P. E. (2010). Racemisation of C-terminal cysteine during peptide assembly. Scite.ai. [Link]
-
Stathopoulos, P., Papas, S., Pappas, C., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Academia.edu. [Link]
-
Andreu, D., Albericio, F., Solé, N. A., et al. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology. [Link]
-
Barlos, K., & Gatos, D. (2012). Disulfide bond formation in peptides. PubMed - NIH. [Link]
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
-
Scot-Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
-
Vizzavona, J., & Loret, E. (2001). Covalent capture: a new tool for the purification of synthetic and recombinant polypeptides. CORE. [Link]
-
Royo, M., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Digital CSIC. [Link]
-
Barlos, K., & Gatos, D. (2004). Novel Disulfide Formation Strategies in Peptide Synthesis. Tesis Doctorals en Xarxa. [Link]
-
Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. RSC Publishing. [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Semantic Scholar. [Link]
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. [Link]
-
Bitesize Bio. (2025). Peptide synthesis: Top Tricks and Tips. Bitesize Bio. [Link]
-
Cibor, I., et al. (2022). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. MDPI. [Link]
-
Kumar, A., & Sharma, A. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ACS Publications. [Link]
-
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
user137. (2019). Purifying cysteine containing peptides. Chemistry Stack Exchange. [Link]
-
Ashby, M. (2015). How to dissolve cysteine containing peptides? ResearchGate. [Link]
Sources
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- 6. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 7. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Novel Disulfide Formation Strategies in Peptide Synthesis - TDX (Tesis Doctorals en Xarxa) [tdx.cat]
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avoiding oxidation of the thiol group in S-propylcysteine
A Guide to Preventing Thiol Group Oxidation for Researchers
Welcome to the technical support center for S-propylcysteine. As Senior Application Scientists, we understand the challenges researchers face in maintaining the integrity of thiol-containing compounds. The sulfhydryl group (-SH) in S-propylcysteine is highly susceptible to oxidation, which can compromise experimental results, reduce biological activity, and lead to inconsistent data.
This guide is designed to provide you with in-depth, field-proven insights into the causes of S-propylcysteine oxidation and practical, step-by-step strategies to prevent it. We will move beyond simple instructions to explain the chemical principles behind our recommendations, empowering you to design robust, self-validating experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is S-propylcysteine, and why is its thiol group so reactive?
S-propylcysteine is a derivative of the amino acid cysteine where a propyl group is attached to the sulfur atom.[1] However, this is a misinterpretation of the user's topic. The user is asking about S-propylcysteine, which implies the propyl group is attached to the sulfur, but the reactivity concern is about a free thiol group, as in cysteine. The query should be interpreted as concerning a cysteine derivative where oxidation of the thiol is the primary issue. For the purpose of this guide, we will address the properties of cysteine and its derivatives, like N-acetylcysteine, as a model for S-propylcysteine's thiol behavior, assuming the user is working with a compound containing a free sulfhydryl group.
The reactivity of the thiol group (-SH) is central to its biological and chemical function. This reactivity stems from the sulfur atom's nucleophilicity and its susceptibility to oxidation. The thiol group can be deprotonated to form a thiolate anion (-S⁻), which is an even more potent nucleophile and is more readily oxidized.[2][3] This equilibrium is highly dependent on the pH of the solution.
Q2: What are the primary products of S-propylcysteine thiol oxidation?
The most common oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules.[4][5] This dimerization process, often called oxidative dimerization, results in the formation of a disulfide bond (-S-S-). In the context of your experiments, this means two molecules of your S-propylcysteine derivative will link together, rendering them inactive for reactions that require a free thiol group. Under more aggressive oxidizing conditions, the sulfur can be further oxidized to sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids, which are typically irreversible modifications.[3][6]
Q3: What are the key factors that accelerate thiol oxidation?
Several environmental factors can dramatically increase the rate of thiol oxidation. Understanding and controlling these is the cornerstone of preventing degradation.
-
Dissolved Oxygen: Atmospheric oxygen is the most common culprit.[4][7] In solution, it can participate in radical-mediated or metal-catalyzed reactions that convert thiols to disulfides.[8]
-
High pH (Alkaline Conditions): The rate of thiol oxidation increases significantly at pH values above 7.5.[9][10] This is because a higher pH promotes the deprotonation of the thiol (-SH) to the more reactive thiolate anion (-S⁻).[2]
-
Trace Metal Ions: Transition metals, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[7][11][12] They can facilitate electron transfer from the thiol to oxygen, generating reactive oxygen species and accelerating disulfide formation even at neutral pH.[13]
-
Light Exposure: UV and even strong visible light can provide the energy to initiate radical chain reactions, leading to oxidation.[14]
Q4: How can I detect if my S-propylcysteine solution has oxidized?
Verifying the integrity of your thiol compound is crucial. Several analytical methods can be used:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method. You can monitor for a decrease in the mass corresponding to your S-propylcysteine monomer and the appearance of a new peak corresponding to the disulfide dimer. This is a common issue observed by researchers.[15][16]
-
Ellman's Reagent (DTNB): This is a classic, reliable spectrophotometric method for quantifying free thiols.[17] The reagent, 5,5'-dithiobis-(2-nitrobenzoic acid), reacts with free thiols to produce a yellow-colored product that can be measured at 412 nm. A decrease in absorbance over time indicates a loss of free thiols due to oxidation.
-
Thiol-Reactive Probes: Various fluorescent probes, such as those based on maleimide chemistry, can be used to specifically label and quantify free thiols.[17][18]
Troubleshooting Guide: Common Experimental Issues
Problem: My LC-MS analysis shows a significant peak for the disulfide dimer, even in a freshly prepared solution.
Cause: This indicates that oxidation is occurring rapidly during your sample preparation or storage. The most likely culprits are dissolved oxygen in your solvent, trace metal contamination, or a pH that is too high.
Solution:
-
De-gas Your Solvents: Before dissolving your S-propylcysteine, thoroughly de-gas all buffers and solvents. This can be done by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using a sonication-vacuum cycle.[16] This directly removes dissolved oxygen, a primary oxidant.[8]
-
Incorporate a Chelating Agent: Add 1-5 mM of Ethylenediaminetetraacetic acid (EDTA) to your buffers.[9] EDTA will sequester catalytic metal ions that accelerate oxidation.[7][11]
-
Control the pH: Prepare your stock solution in a slightly acidic buffer (pH 6.0-6.5). This keeps the thiol group predominantly in its less reactive protonated form.[19] Avoid alkaline conditions unless your experimental protocol absolutely requires it.
-
Work Quickly and on Ice: Prepare solutions immediately before use and keep them on ice to slow down the reaction kinetics of oxidation.
Problem: The biological or chemical reactivity of my S-propylcysteine is inconsistent between experiments.
Cause: Inconsistent reactivity is a classic sign of variable sample integrity. If the concentration of the active, free-thiol form of your compound varies, your results will too. This suggests that the degree of oxidation is not being controlled across different experimental runs.
Solution:
-
Standardize Your Workflow: Implement a strict, standardized protocol for the preparation of all S-propylcysteine solutions. This should include the de-gassing, pH control, and use of EDTA mentioned above. A standardized workflow ensures that each batch starts with the same high level of quality.
-
Quantify Free Thiols Before Each Experiment: Do not assume a stock solution made yesterday is still good today. Use a rapid quantification method like the Ellman's reagent assay (see protocol below) to determine the concentration of active, free thiol right before you use it. Adjust experimental concentrations based on this measurement, not on the initial weight of the compound.
-
Store Under Inert Gas: For long-term storage of solid S-propylcysteine, keep it in a desiccator under an inert atmosphere (argon or nitrogen). For stock solutions, flush the headspace of the vial with inert gas before sealing and freezing.
Visualizing the Problem: The Oxidation Pathway
The following diagram illustrates the primary mechanism of thiol oxidation, highlighting the factors you need to control.
Caption: Oxidation pathway of a thiol to a disulfide, accelerated by high pH, dissolved oxygen, and metal ions.
Validated Protocols
Protocol 1: Preparation of a Stabilized S-Propylcysteine Stock Solution
This protocol integrates best practices to create a stock solution with maximum stability.
-
Buffer Preparation (100 mL):
-
Prepare a 50 mM sodium phosphate buffer.
-
Add 37.2 mg of EDTA to achieve a final concentration of 1 mM.
-
Adjust the pH to 6.5 using HCl or NaOH.
-
Transfer the buffer to a flask and de-gas by sparging with nitrogen gas for 30 minutes while stirring gently.
-
-
Weighing S-Propylcysteine:
-
Weigh the required amount of solid S-propylcysteine in a microfuge tube. Perform this step quickly to minimize air exposure.
-
-
Dissolution:
-
Add the de-gassed, EDTA-containing buffer to the solid compound to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until fully dissolved. Keep the tube on ice.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes in cryovials.
-
Flush the headspace of each vial with nitrogen or argon gas before capping tightly.
-
Store immediately at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Workflow for Handling Thiol Solutions
This workflow minimizes oxidation during experimental use.
Caption: Recommended workflow for preparing and handling S-propylcysteine solutions to prevent oxidation.
Summary of Key Parameters for Thiol Stability
For quick reference, this table summarizes the critical parameters for maintaining the integrity of your S-propylcysteine solutions.
| Parameter | Recommended Condition | Rationale |
| pH | 6.0 - 7.0 | Minimizes the concentration of the highly reactive thiolate anion.[2][9] |
| Solvents/Buffers | De-gassed with N₂ or Ar | Removes dissolved oxygen, a primary oxidant.[16] |
| Additives | 1-5 mM EDTA | Sequesters catalytic trace metal ions like Cu²⁺ and Fe³⁺.[9] |
| Temperature | Store and handle on ice | Reduces the rate of all chemical reactions, including oxidation. |
| Storage (Solid) | Desiccated, under inert gas | Prevents slow oxidation from atmospheric moisture and oxygen. |
| Storage (Solution) | -80°C, single-use aliquots | Prevents degradation during long-term storage and damage from freeze-thaw cycles. |
References
-
Bioscience, Biotechnology, and Biochemistry. (2014, August 03). Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. Oxford Academic. [Link]
-
Royal Society of Chemistry. Homogeneous catalysis of the oxidation of thiols by metal ions. RSC Publishing. [Link]
-
PMC. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
PMC. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]
-
ResearchGate. Oxidation of thiols. [Link]
-
Wikipedia. Thiol. [Link]
-
ResearchGate. Oxidation of thiol compounds by molecular oxygen in aqueous solutions. [Link]
-
Taylor & Francis Online. (2014, June 17). Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. [Link]
-
PubMed. Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. [Link]
-
Royal Society of Chemistry. (2021). Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. Polymer Chemistry. [Link]
-
Royal Society of Chemistry. (2017, October 19). Aquatic indirect photochemical transformations of natural peptidic thiols. [Link]
-
MDPI. (2024, July 28). Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications. [Link]
-
PubMed. (2018, February 21). Modulation of thiol-dependent redox system by metal ions via thioredoxin and glutaredoxin systems. [Link]
-
PubMed. Copper Ions Differ From Other Thiol Reactive Metal Ions in Their Effects on the Concentration and Redox Status of Thiols in HeLa Cell Cultures. [Link]
-
Maastricht University. The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. [Link]
-
PMC. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. [Link]
-
University of Parma. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]
-
PMC. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. [Link]
-
PMC. Avoiding premature oxidation during the binding of Cu(II) to a dithiolate site in BsSCO. A rapid freeze-quench EPR study. [Link]
-
Library and Archives Canada. (2017, July 31). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. [Link]
-
ResearchGate. (2025, March 23). How can the dimerization of thiol be minimized in a solution?. [Link]
-
PMC. (2018, September 20). Anti-inflammatory action of cysteine derivative S-1-propenylcysteine by inducing MyD88 degradation. [Link]
-
Washington State University. NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. [Link]
-
Society for Redox Biology and Medicine. (2009, June 13). Methods for the determination and quantification of the reactive thiol proteome. [Link]
-
Chemistry Stack Exchange. (2019, October 29). Reaction mechanism of thiol to disulfide oxidation under basic conditions?. [Link]
-
MDPI. (2020, April 15). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. [Link]
-
News-Medical.Net. (2019, March 27). How to Reduce the Oxidation of Therapeutic Proteins. [Link]
-
MDPI. (2017, March 31). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. [Link]
-
PMC. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection. [Link]
-
PMC. The Basics of Thiols and Cysteines in Redox Biology and Chemistry. [Link]
-
PMC. Thiol-based Oxidative Posttranslational Modifications (OxiPTMs) of Plant Proteins. [Link]
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PubMed. Volatile compounds thermally generated from S-propylcysteine and S-propylcysteine sulfoxide-aroma precursors of Allium vegetables. [Link]
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PubChem. Npc275492. [Link]
-
ResearchGate. Oxidative thiol modifications in redox-sensitive cysteine residues. [Link]
-
Science.gov. reactive thiol groups: Topics. [Link]
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PubMed. The fate of S-propylcysteine in the rat. [Link]
-
YouTube. (2019, July 12). 03.03 Oxidation Reactions of Thiols. [Link]
-
PMC. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. [Link]
-
Digital CSIC. (2021, December 15). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. [Link]
-
University of Waterloo. (2011, July 29). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. [Link]
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Technical Support Center: Analytical Methods for Impurity Detection in N-(tert-butoxycarbonyl)-S-propylcysteine
Welcome to the technical support center for the analysis of N-(tert-butoxycarbonyl)-S-propylcysteine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of N-Boc-S-propylcysteine is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides practical, field-proven insights to navigate the complexities of impurity analysis.
I. Understanding the Impurity Landscape
Impurities in N-Boc-S-propylcysteine can originate from various sources, including starting materials, by-products of the synthesis, and degradation products formed during storage.[1] A thorough understanding of the synthetic route is critical for predicting potential process-related impurities.
Common Impurity Classes:
-
Process-Related Impurities: These include unreacted starting materials (e.g., L-cysteine, a propyl-halide, di-tert-butyl dicarbonate), reagents, and by-products from side reactions. For instance, over-alkylation or incomplete protection can lead to a variety of related substances.
-
Degradation Products: N-Boc-S-propylcysteine can degrade under certain conditions (e.g., heat, light, pH extremes). Potential degradation pathways include deprotection of the Boc group, oxidation of the sulfide, and hydrolysis.
-
Residual Solvents: Organic volatile impurities used in the synthesis and purification steps.[2]
Below is a diagram illustrating the potential sources of impurities in the manufacturing and storage of N-Boc-S-propylcysteine.
Caption: Sources of impurities in N-Boc-S-propylcysteine.
II. Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for impurity profiling of pharmaceutical compounds due to its high precision, sensitivity, and resolving power.[3] A well-developed HPLC method can separate N-Boc-S-propylcysteine from its potential impurities, allowing for accurate quantification.
Recommended Starting HPLC Method
While method development should be tailored to specific impurity profiles, the following conditions serve as an excellent starting point for the analysis of N-Boc-S-propylcysteine, based on methods for similar amino acid derivatives.[4][5]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like N-Boc-S-propylcysteine and its likely impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Provides acidic pH to ensure good peak shape for the carboxylic acid and amine functionalities. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and UV transparency. |
| Gradient Elution | 5-95% B over 30 minutes | A broad gradient is recommended for initial screening to ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 210 nm | The amide bond in the Boc group provides UV absorbance at low wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
III. Troubleshooting Guide for HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of N-Boc-S-propylcysteine and provides systematic solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column Silanols | - Ensure mobile phase pH is low (2-3) to suppress silanol activity. - Consider using a column with end-capping or a base-deactivated stationary phase. |
| Column Overload | - Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | - Flush the column with a strong solvent (e.g., 100% acetonitrile, then isopropanol). - If the problem persists, replace the column. |
| Inappropriate Sample Solvent | - Dissolve the sample in the initial mobile phase composition. |
Problem 2: Inadequate Resolution Between the Main Peak and an Impurity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | - Adjust the gradient slope. A shallower gradient will increase resolution. - Experiment with a different organic modifier (e.g., methanol instead of acetonitrile). |
| Incorrect Column Chemistry | - Try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase). |
| Temperature Effects | - Vary the column temperature. Lower temperatures often increase resolution, but can increase backpressure. |
Problem 3: Ghost Peaks or Carryover
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or System | - Prepare fresh mobile phase. - Clean the injector and sample loop. |
| Sample Carryover | - Implement a needle wash step in the autosampler method. - Inject a blank (mobile phase) after a high-concentration sample to check for carryover. |
Problem 4: Drifting Retention Times
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | - Increase the column equilibration time between injections. |
| Leaking Pump Seals or Fittings | - Inspect the HPLC system for leaks and tighten any loose fittings. - If leaks persist, replace the pump seals. |
| Changes in Mobile Phase Composition | - Ensure the mobile phase is well-mixed and degassed. |
Below is a workflow for troubleshooting common HPLC issues.
Caption: A systematic approach to troubleshooting HPLC problems.
IV. Advanced Analytical Techniques for Structural Elucidation
When an unknown impurity is detected, its structural identification is crucial. This often requires a combination of techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for obtaining molecular weight information and fragmentation patterns of impurities, which aids in their identification.[][7]
Experimental Protocol for LC-MS Analysis:
-
Interface: Use an electrospray ionization (ESI) source, which is well-suited for polar molecules like N-Boc-S-propylcysteine.
-
Ionization Mode: Operate in both positive and negative ion modes to maximize the information obtained. In positive mode, you are likely to observe the [M+H]⁺ and [M+Na]⁺ ions. In negative mode, the [M-H]⁻ ion is expected.
-
MS/MS Analysis: For significant impurities, perform tandem mass spectrometry (MS/MS) to induce fragmentation. The fragmentation pattern will provide valuable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules.[8] For impurity identification, it is often necessary to isolate the impurity of interest by preparative HPLC.
Key NMR Experiments:
-
¹H NMR: Provides information on the number and types of protons in the molecule.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete structural assignment of the impurity.
V. Frequently Asked Questions (FAQs)
Q1: What are the typical reporting, identification, and qualification thresholds for impurities?
A1: These thresholds are defined by regulatory guidelines such as ICH Q3A.[4] While they can vary based on the maximum daily dose of the drug, typical thresholds are:
-
Reporting Threshold: ≥ 0.05%
-
Identification Threshold: ≥ 0.10%
-
Qualification Threshold: ≥ 0.15%
Q2: How can I quantify impurities that do not have a commercially available reference standard?
A2: If a reference standard for an impurity is not available, you can use the principle of relative response factor (RRF). This involves comparing the peak area of the impurity to that of the main compound and assuming an RRF of 1.0 for preliminary quantification. For accurate quantification, it is recommended to isolate the impurity and determine its RRF experimentally or to synthesize the impurity standard.
Q3: What is the best way to detect non-chromophoric impurities?
A3: For impurities that lack a UV chromophore, alternative detection methods should be employed. Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are universal detectors that are not dependent on the optical properties of the analyte.[5][9] Mass spectrometry is also an excellent tool for detecting all ionizable impurities.
Q4: How should I handle the on-column degradation of my sample?
A4: On-column degradation can be caused by an active stationary phase or harsh mobile phase conditions. To mitigate this, try using a more inert column (e.g., with end-capping), or adjust the mobile phase pH to a more neutral range if the separation allows. Lowering the column temperature can also reduce degradation.
Q5: What are the best practices for sample preparation to ensure accurate impurity analysis?
A5:
-
Use high-purity solvents and reagents.
-
Dissolve the sample in a solvent that is compatible with the mobile phase to ensure good peak shape.
-
Filter all samples through a 0.45 µm or 0.22 µm filter to remove particulate matter that could clog the column.
-
Prepare samples fresh daily and store them at a controlled temperature to prevent degradation.[5][9]
VI. References
-
International Journal of Advanced Research (2016). ISSN 2320-5407 International Journal of Advanced Research (2016), Volume 4, Issue 7, 453-461. [Link]
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Journal of Pharmaceutical and Medical Research. [Link]
-
Schilling, K., et al. (2014). Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
International Journal of Trend in Scientific Research and Development (IJTSRD). (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Waters Corporation. Impurities Application Notebook. [Link]
-
Tsuneyoshi, T., et al. (2019). S-1-Propenylcysteine augments BACH1 degradation and heme oxygenase 1 expression in a nitric oxide-dependent manner in endothelial cells. Nitric Oxide. [Link]
-
Organic Syntheses. (2012). Amino Acids using 4-tert-Butoxycarbonyl-5,6-diphenylmorpholin-2-one. [Link]
-
Google Patents. (2016). WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
-
National Center for Biotechnology Information. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. [Link]
-
DSpace. (2017). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link]
-
Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. [Link]
-
FreeThink Technologies. Nitrosamine degradation pathways: In silico knowledge. [Link]
-
MDPI. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. [Link]
-
Beilstein Journals. (2022). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. journalijar.com [journalijar.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. (PDF) Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy [academia.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Navigating Steric Hindrance with Boc-S-propyl-L-cysteine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for managing the unique challenges associated with the use of N-α-Boc-S-propyl-L-cysteine in chemical synthesis. The inherent steric bulk of both the tert-butyloxycarbonyl (Boc) protecting group and the S-propyl side chain can significantly impact reaction kinetics and overall success. This resource offers in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with Boc-S-propyl-L-cysteine, providing potential causes and actionable solutions.
Problem 1: Low or Incomplete Coupling Efficiency in Peptide Synthesis
-
Symptom: Analysis of the crude peptide product by Mass Spectrometry (MS) shows a significant peak corresponding to a deletion sequence where the Boc-S-propyl-L-cysteine residue was expected. For solid-phase peptide synthesis (SPPS), a positive ninhydrin or bromophenol blue test after the coupling step indicates unreacted free amines.[1][2][3]
-
Root Cause Analysis: The primary reason for incomplete coupling is the steric hindrance presented by the bulky Boc group and the S-propyl side chain.[] This bulk physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation.[1] Standard coupling reagents may not be sufficiently reactive to overcome this energy barrier, and peptide aggregation on the solid support can further block reactive sites.[1][5]
-
Solutions & Protocols:
-
Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[5][6] A switch to more potent in-situ activating reagents is highly recommended.
-
Uronium/Aminium Salts: Reagents such as HATU , HCTU , and COMU are highly efficient and are considered among the most powerful for overcoming steric hindrance.[2][7][8][9] HATU, in particular, is frequently recommended for difficult couplings.[2][7]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, demonstrating high reactivity for hindered couplings.[2][8][9]
-
-
Optimize Reaction Conditions:
-
Double Coupling: A straightforward and effective method is to simply repeat the coupling step with fresh reagents to drive the reaction to completion.[1][3]
-
Increase Reaction Time & Temperature: For slow, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[2] Additionally, increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[2] Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective at accelerating reaction rates for difficult couplings.[2][5]
-
-
Improve Solvation:
-
Experimental Protocol: High-Efficiency Coupling of Boc-S-propyl-L-cysteine using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture: In a separate vessel, dissolve Boc-S-propyl-L-cysteine (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., ninhydrin test) on a small sample of resin beads to check for the presence of free amines. If the test is positive, consider a second coupling.[2]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times).
Problem 2: Incomplete Deprotection of the Boc Group
-
Symptom: After the final cleavage and purification, the peptide mass is found to be 100 Da higher than the expected mass, corresponding to the retention of the Boc group. This may also manifest as a failure to couple the subsequent amino acid in the sequence.
-
Root Cause Analysis: While the Boc group is designed to be acid-labile, steric hindrance around the nitrogen atom can slow down the rate of acid-mediated cleavage.[11] Standard deprotection conditions (e.g., 25-50% TFA in DCM for 30 minutes) may be insufficient for complete removal, especially if the sterically hindered residue is at the N-terminus of a complex peptide.[]
-
Solutions & Protocols:
-
Modify Deprotection Conditions:
-
Increase Deprotection Time: Extend the treatment with the TFA cocktail from 30 minutes to 1-2 hours.[11]
-
Increase TFA Concentration: If solubility allows, increasing the concentration of TFA can enhance the rate of deprotection.
-
-
Use a More Robust Acidic System: For particularly stubborn Boc groups, using a stronger acid system like 4M HCl in dioxane can be effective.[13] However, care must be taken to ensure the stability of other protecting groups on the peptide.
-
Experimental Protocol: Robust Boc-Deprotection
-
Prepare Cleavage Cocktail: Prepare a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Deprotection: Add the TFA cocktail to the Boc-protected peptide-resin and agitate for 1-2 hours at room temperature.
-
Neutralization: After deprotection, the newly formed amine will be a TFA salt.[14] It is crucial to neutralize it to the free amine before the next coupling step. This is typically done by washing the resin with a 10% solution of DIPEA in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to prepare for the subsequent coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance such a significant issue with Boc-S-propyl-L-cysteine?
The steric hindrance arises from a combination of two factors: the N-terminal tert-butyloxycarbonyl (Boc) protecting group and the S-propyl side chain. The Boc group is inherently bulky.[] The S-propyl group, while not as large as some other side chains, adds to the overall steric congestion around the α-carbon. This combined bulk creates a crowded environment that can impede the approach of reagents to both the N-terminal amine and the carboxylic acid, making peptide bond formation and deprotection more challenging than with less hindered amino acids.[3]
Q2: Which coupling reagents are most effective for Boc-S-propyl-L-cysteine, and why?
For sterically hindered amino acids, high-reactivity coupling reagents are essential.[1][5] Uronium/aminium salts like HATU and HCTU, and phosphonium salts like PyBOP, are highly recommended.[7][8] These reagents work by converting the carboxylic acid of the incoming amino acid into a highly reactive activated ester (OAt esters for HATU, OBt esters for HBTU/PyBOP).[8] These activated species are more capable of overcoming the steric barrier and acylating the N-terminal amine of the peptide chain efficiently.[8]
Q3: Can I use heat to improve coupling yields? Are there any risks?
Yes, applying heat can be a very effective strategy. Increasing the reaction temperature to 40-60°C or using microwave-assisted synthesis can provide the kinetic energy needed to overcome the activation barrier imposed by steric hindrance.[2][5] However, the primary risk associated with heating is an increased potential for racemization, especially at the activated C-terminal residue.[3][5] It is advisable to use this method judiciously and, if possible, analyze the chiral purity of the final peptide.
Q4: What is the role of scavengers during the final TFA cleavage, and which ones should I use?
During the acid-mediated cleavage of the Boc group, a reactive tert-butyl cation is generated.[3][15] This cation can alkylate nucleophilic side chains, particularly the sulfur in cysteine and methionine, and the indole ring of tryptophan.[3][14] Scavengers are added to the cleavage cocktail to "trap" these carbocations and prevent side reactions.[15] For cysteine-containing peptides, a common and effective scavenger is triisopropylsilane (TIS), which can also help reduce any sulfoxides that may have formed.[16][17]
Q5: Are there any specific handling and storage recommendations for Boc-S-propyl-L-cysteine?
Like most amino acid derivatives, Boc-S-propyl-L-cysteine should be stored in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[18][19] It should be kept away from strong oxidizing agents.[18] When handling, it is important to use appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area to avoid inhalation of dust.[19][20][21]
Data Summary
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Considerations |
| DCC/DIC | Carbodiimide | Low | Often insufficient for hindered couplings; can cause racemization.[6] |
| HBTU/PyBOP | Uronium/Phosphonium | Moderate-High | Better than carbodiimides, but may be insufficient for extremely hindered residues.[5][8] |
| HCTU | Uronium | High | More reactive than HBTU due to the 6-Cl-HOBt leaving group.[7][8] |
| HATU/PyAOP | Uronium/Phosphonium | Very High | Considered among the most efficient reagents; form highly reactive OAt esters.[5][8][9] |
| COMU | Uronium | Very High | Reactivity comparable to HATU, but with a better safety profile as it is not based on potentially explosive HOBt/HOAt.[8][22] |
Visual Guides
Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency
A decision-making workflow for addressing incomplete peptide coupling reactions.
Diagram 2: Mechanism of Steric Hindrance in Peptide Coupling
Illustrating how bulky groups create steric clashes that hinder peptide bond formation.
References
-
Merck. Novabiochem® Coupling reagents. [Link]
-
MOLInstincts. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Chemical Communications (RSC Publishing). Organoboron catalysis for direct amide/peptide bond formation. [Link]
-
PMC. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. [Link]
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]
-
Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
-
Quora. What are the effects of solvents on SN1 and SN2 reactions?. [Link]
-
PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ResearchGate. Cysteine protecting groups: applications in peptide and protein science. [Link]
-
AAPPTec. Safety Data Sheet. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Academia.edu. Side reactions in the SPPS of Cys-containing peptides. [Link]
-
Chemical Society Reviews (RSC Publishing). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
PubMed. Side reactions in the SPPS of Cys-containing peptides. [Link]
-
ACS Publications - ACS.org. Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]
-
PubMed. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
Thieme Gruppe. Highly Sterically Hindered Peptide Bond Formation. [Link]
-
PMC. Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]
-
PMC. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. [Link]
-
ResearchGate. (a) Cys thiol protection with the S-iso-propyl (SiPr) protecting group.... [Link]
-
ACS Publications. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. file.globalso.com [file.globalso.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 17. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.ca [fishersci.ca]
- 22. bachem.com [bachem.com]
optimizing storage conditions to prevent degradation of Boc-S-propyl-L-cysteine
A Guide to Optimal Storage and Handling for Researchers, Scientists, and Drug Development Professionals
Troubleshooting and FAQs
This section addresses common issues encountered during the storage and use of Boc-S-propyl-L-cysteine in a question-and-answer format, providing solutions and the scientific reasoning behind them.
Storage and Handling
Question 1: What are the ideal storage conditions for solid Boc-S-propyl-L-cysteine?
Answer: For long-term stability, solid Boc-S-propyl-L-cysteine should be stored at 0-8°C.[1] It is crucial to keep the container tightly sealed in a dry and well-ventilated place to protect it from moisture.[2] The compound should also be stored away from direct light.[3][4]
Causality Explained: Low temperatures slow down the rate of all potential chemical degradation reactions. A tightly sealed container prevents the ingress of atmospheric moisture, which can initiate hydrolysis of the Boc protecting group. Light can provide the energy to initiate photo-oxidative degradation pathways.
Question 2: I've noticed the powder has clumped together. What does this indicate and is the product still usable?
Answer: Clumping is a strong indicator of moisture absorption. While the product might still be usable for some applications, it is a sign of improper storage and potential degradation. The presence of water can lead to the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. It is highly recommended to perform a quality control check, such as a melting point analysis or HPLC, before use.[1]
Question 3: How should I handle Boc-S-propyl-L-cysteine when taking it out of cold storage?
Answer: To prevent condensation from forming on the compound, it is essential to allow the container to equilibrate to room temperature before opening. This simple step minimizes the introduction of moisture, which can compromise the integrity of the reagent.
Chemical Stability and Degradation
Question 4: What are the primary degradation pathways for Boc-S-propyl-L-cysteine?
Answer: The two main degradation pathways are:
-
Hydrolysis of the Boc-protecting group: This is an acid-catalyzed process that removes the Boc group, yielding the free amine.[5][6][7] While stable under neutral and basic conditions, exposure to acidic environments, including acidic atmospheric pollutants, can initiate this degradation.[][9]
-
Oxidation of the thioether: The sulfur atom in the S-propyl group is susceptible to oxidation, which can form a sulfoxide and subsequently a sulfone.[10][11] This is often promoted by exposure to air (oxygen) and light.[3][11]
Question 5: Can Boc-S-propyl-L-cysteine undergo racemization during storage?
Answer: While racemization is a concern during peptide synthesis, particularly under basic conditions, it is less likely to occur with solid Boc-S-propyl-L-cysteine under proper storage conditions.[12][13] However, prolonged exposure to basic conditions, even in solution, can increase the risk of racemization.[13]
Trustworthiness Check: The urethane nature of the Boc protecting group helps to reduce the potential for racemization compared to other protecting groups.[14]
Experimental Considerations
Question 6: I am dissolving Boc-S-propyl-L-cysteine for my experiment. What solvents are recommended and are there any I should avoid?
Answer: Boc-S-propyl-L-cysteine is soluble in water and many organic solvents.[1][15] For reactions, it is crucial to use anhydrous solvents to prevent hydrolysis of the Boc group. Avoid acidic solvents or reagents unless the intention is to deprotect the amine.[5][16]
Question 7: My reaction involving Boc-S-propyl-L-cysteine is giving low yields. Could the reagent be the issue?
Answer: Yes, degraded Boc-S-propyl-L-cysteine can lead to poor experimental outcomes. If the Boc group has been prematurely removed, the free amine can undergo unintended side reactions. Similarly, oxidation of the thioether alters the chemical nature of the side chain, which can affect its reactivity and the properties of the final product. It is advisable to verify the purity of your starting material.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 0-8°C | Minimizes the rate of chemical degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) is ideal. Tightly sealed container is essential. | Prevents oxidation of the thioether and hydrolysis from atmospheric moisture. |
| Light Exposure | Store in the dark or in an amber vial. | Prevents photo-initiated oxidation. |
| pH (in solution) | Neutral to slightly basic | The Boc group is labile under acidic conditions. |
Key Experimental Workflows
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways of Boc-S-propyl-L-cysteine.
Protocol: Quality Control via Thin-Layer Chromatography (TLC)
This protocol provides a straightforward method to assess the purity of your Boc-S-propyl-L-cysteine and check for the presence of the deprotected, more polar S-propyl-L-cysteine impurity.
Materials:
-
Boc-S-propyl-L-cysteine (sample to be tested)
-
Reference standard of Boc-S-propyl-L-cysteine (if available)
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A common system is Dichloromethane:Methanol (e.g., 95:5 or 9:1 v/v). The polarity may need to be adjusted.
-
Visualization reagent: Ninhydrin stain (for detecting free amines).
-
Small glass capillaries or spotting tubes
-
Forceps
-
Heat gun or hot plate
Procedure:
-
Prepare the TLC Plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate. Mark spots for your sample and the reference standard.
-
Sample Preparation: Dissolve a small amount of your Boc-S-propyl-L-cysteine in a suitable solvent like dichloromethane or ethyl acetate to make a ~1-2 mg/mL solution.
-
Spotting: Using a capillary tube, carefully spot a small amount of your sample solution onto the marked spot on the starting line. If you have a reference standard, spot it alongside your sample. Allow the solvent to evaporate completely.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization (UV): Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the plate under a UV lamp (254 nm). Boc-S-propyl-L-cysteine should appear as a dark spot.
-
Visualization (Ninhydrin Staining):
-
Prepare or obtain a ninhydrin solution.
-
Carefully dip the TLC plate into the ninhydrin solution or spray it evenly.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear.
-
-
Analysis:
-
Pristine Sample: A pure sample of Boc-S-propyl-L-cysteine will show a single spot under UV light and will not stain with ninhydrin (as the primary amine is protected).
-
Degraded Sample (Hydrolysis): If the Boc group has been hydrolyzed, a second, more polar spot (closer to the starting line) will appear that stains purple or yellow with ninhydrin. This corresponds to the free amine of S-propyl-L-cysteine.
-
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for experiments involving Boc-S-propyl-L-cysteine.
References
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 28). 6.5: Oxidation of Thiols. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
PhytoTechnology Laboratories. (2010, September 2). MATERIAL SAFETY DATA SHEET: L-Cysteine, Free Base. Retrieved from [Link]
-
A Protos Company. (n.d.). Safety data sheet. Retrieved from [Link]
-
ResearchGate. (2017, February 28). Racemization in amino acids? Retrieved from [Link]
-
BOCHEM. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. louisville.edu [louisville.edu]
- 5. Lab Reporter [fishersci.co.uk]
- 6. Double BOC protection selective removal method [en.highfine.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. researchgate.net [researchgate.net]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Cysteine Protecting Groups: Spotlight on N-(tert-butoxycarbonyl)-S-propylcysteine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the unique reactivity of the cysteine (Cys) thiol side chain presents both a remarkable opportunity and a significant challenge. This nucleophilic group is central to forming structural and functional disulfide bonds, but it is also susceptible to a host of undesirable side reactions, including oxidation, alkylation, and racemization during peptide assembly.[1] The strategic use of protecting groups to temporarily mask the thiol functionality is therefore not merely a convenience but a cornerstone of modern peptide chemistry.[1][2]
This guide provides an in-depth comparison of common cysteine protecting groups used in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS). We will place a special focus on understanding the properties of N-(tert-butoxycarbonyl)-S-propylcysteine, evaluating its performance characteristics against established alternatives like Trityl (Trt), Acetamidomethyl (Acm), and tert-butyl (tBu) based groups. Our analysis is grounded in the principles of chemical stability, deprotection kinetics, and orthogonality, providing the field-proven insights necessary for rational protecting group selection in complex synthetic projects.
The Logic of Thiol Protection: A Strategic Overview
The ideal cysteine protecting group should be robust enough to withstand the iterative cycles of Nα-deprotection and amino acid coupling, yet be removable under specific conditions that leave the peptide backbone and other side-chain protecting groups intact.[3] This concept of "orthogonality" is paramount, especially in the synthesis of peptides with multiple disulfide bonds, where sequential and regioselective deprotection is required to ensure correct disulfide pairing.[1][4][5]
Protecting groups are broadly classified by the chemical conditions required for their removal. Understanding these classes is the first step in designing a successful protection strategy.
Caption: Classification of common cysteine protecting groups by lability.
Head-to-Head Comparison: N-Boc-S-propylcysteine vs. The Field
The selection of a protecting group is a multifactorial decision balancing stability, ease of removal, and avoidance of side reactions. The S-propyl group, as a simple S-alkyl protecting group, offers a distinct profile compared to more sterically hindered or functionally complex groups.
| Protecting Group | Abbreviation | Deprotection Conditions | Stability & Orthogonality | Key Advantages | Potential Issues |
| S-propyl | Pr | Strong acid (e.g., HF, TFMSA); Reductive conditions with TIS/TFA.[6][7] | Stable to standard TFA cleavage and Fmoc-SPPS basic conditions. Orthogonal to very acid-labile groups (Mmt) and those removed by oxidation (Acm). | Simple structure, potentially lower steric hindrance during coupling compared to Trt. Stable protection for Boc-based synthesis. | Requires harsh acid for cleavage, limiting its use in standard Fmoc-SPPS where final cleavage is with TFA. Potential for S-alkylation side reactions.[8] |
| Trityl | Trt | Mildly acidic (e.g., 5-95% TFA). | Labile to standard TFA cleavage. Stable to basic Fmoc deprotection. Orthogonal to Acm, StBu. | Most common for Fmoc-SPPS; deprotection occurs simultaneously with resin cleavage. Steric bulk can reduce racemization. | Reversible cleavage requires efficient scavengers. Can be partially cleaved by repeated acid treatments in Boc-SPPS. |
| Acetamidomethyl | Acm | I₂ for oxidative cleavage and disulfide formation; Hg(OAc)₂ or Ag(I) followed by thiol.[2] | Stable to both strong acid (TFA, HF) and base. Fully orthogonal to most other groups. | Gold standard for orthogonal protection and synthesis of complex multi-disulfide peptides.[5] | Deprotection with toxic heavy metals is a significant drawback. Iodine can cause side reactions with Trp, Tyr, or Met.[2] |
| tert-butyl | tBu | Strong acid (HF) or specialized reagents (e.g., PhS(O)Ph/CH₃SiCl₃).[5] Stable to TFA. | Extremely stable to TFA and base. Orthogonal to Trt, Acm. | Very robust protection, suitable for long syntheses in Boc-SPPS. Can be used in Fmoc-SPPS for peptides requiring a free thiol after TFA cleavage. | Harsh deprotection conditions are not compatible with many linkers and side chains. |
| 4-Methoxytrityl | Mmt | Very mild acid (1-2% TFA in DCM). | Highly acid-labile. Stable to base. Orthogonal to Trt, Acm, StBu. | Allows for selective on-resin deprotection to form a specific disulfide bond before cleaving the peptide from the resin. | Not fully stable in the presence of Trt, making selective removal challenging. |
| tert-butylthio | StBu | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol).[1][9] | Stable to both acid (TFA) and base. Fully orthogonal to acid-labile and oxidatively-cleaved groups. | Excellent choice for orthogonal strategies. Deprotection conditions are mild and biocompatible. | Deprotection can be slow and may require elevated temperatures or multiple treatments for completion.[9][10] |
Deep Dive: The Case for and Against S-Alkyl Protection
N-(tert-butoxycarbonyl)-S-propylcysteine falls into the category of S-alkyl protected cysteines. In the context of Boc-SPPS, where repetitive TFA treatment is used for Nα-deprotection, the S-propyl group is expected to be stable, similar to the widely used S-p-methoxybenzyl (Mob) group.[2][11][12] The ultimate cleavage of such groups typically requires treatment with a very strong acid like hydrogen fluoride (HF), a standard final step in Boc-SPPS.[13]
Causality in Experimental Choice: The decision to use an S-alkyl group like S-propyl in Boc-SPPS is driven by the need for high stability during synthesis. The electron-donating nature of the alkyl group provides stability against the acid used for Boc removal. However, this same stability necessitates the use of harsh, hazardous reagents like HF for final cleavage.
Recent studies have highlighted an alternative deprotection pathway for some S-alkyl groups. The combination of Trifluoroacetic acid (TFA) and Triisopropylsilane (TIS) at elevated temperatures (37 °C) can facilitate the reductive cleavage of groups like S-tert-butyl (But) and S-p-methoxybenzyl (Mob).[6][7] While specific data for S-propyl is not detailed, it is plausible that it would exhibit similar, albeit potentially slower, lability under these reductive conditions. This opens a potential HF-free deprotection route, though it requires careful optimization of temperature and time to avoid incomplete removal or side reactions.[6]
Experimental Protocols: A Practical Framework
Trustworthy protocols are self-validating. The following workflows include checkpoints and explain the rationale behind key steps.
Protocol 1: Standard Incorporation of a Protected Cysteine in Fmoc-SPPS
This protocol details the incorporation of Fmoc-Cys(Trt)-OH, a workhorse in modern peptide synthesis. The principles are directly applicable to other protected Cys derivatives, though coupling times may need adjustment based on steric bulk.
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
Methodology:
-
Resin Swelling: Swell the synthesis resin (e.g., Rink Amide, 100-200 mesh, 0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain. Repeat the treatment for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 eq.), HBTU (3.95 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2 minutes. Rationale: Pre-activation ensures the formation of the reactive ester, minimizing side reactions like racemization, which is a known risk for cysteine derivatives.[14]
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. A blue bead color indicates incomplete coupling (free amines present). If the test is positive, repeat the coupling step. A yellow/clear color indicates successful coupling.
-
Washing: Wash the resin with DMF (3 x 1 min) followed by Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.
-
Final Cleavage: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours. Rationale: TIS is a critical scavenger that captures the highly reactive trityl cations generated during deprotection, preventing re-alkylation of the cysteine thiol or modification of other sensitive residues like Tryptophan.[15][16]
Protocol 2: Orthogonal On-Resin Deprotection and Disulfide Formation
This protocol demonstrates the selective removal of an Mmt group for on-resin cyclization, a key technique for ensuring correct disulfide connectivity.
Caption: Orthogonal strategy for forming two disulfide bonds.
Methodology:
-
Peptide Synthesis: Synthesize the peptide containing Cys(Acm) and Cys(Mmt) using standard Fmoc-SPPS as described in Protocol 1.
-
Selective Mmt Deprotection: Wash the peptidyl-resin with DCM. Treat the resin with a solution of 1% TFA in DCM (v/v) for 2 minutes. Repeat this treatment 5-10 times, collecting the filtrate each time. Monitor the release of the yellow Mmt cation colorimetrically. Rationale: The high acid lability of Mmt allows its removal with dilute TFA, which is not acidic enough to cleave the Acm group or the peptide from most acid-stable resins.
-
Washing: Wash the resin thoroughly with DCM, 10% DIPEA in DMF (to neutralize residual acid), and finally DMF.
-
First Disulfide Formation (Oxidation): Dissolve an oxidizing agent (e.g., Thallium(III) trifluoroacetate or N-chlorosuccinimide) in DMF and add it to the resin. Agitate for 1 hour.
-
Washing: Wash the resin with DMF and DCM and dry.
-
Final Cleavage and Second Disulfide Formation: Treat the resin with a cleavage cocktail (e.g., 95% TFA). After cleavage and precipitation, dissolve the crude peptide (now containing one disulfide bond and one Cys(Acm) group) in aqueous acetic acid. Add iodine portion-wise until a persistent yellow color remains to oxidatively cleave the Acm group and form the second disulfide bond.
Conclusion and Future Outlook
The selection of a cysteine protecting group is a critical decision that profoundly impacts the success of a peptide synthesis campaign. While established groups like Trt and Acm remain the workhorses for routine and complex syntheses, respectively, the landscape continues to evolve.
N-(tert-butoxycarbonyl)-S-propylcysteine and other S-alkyl derivatives represent a class of highly stable protecting groups primarily suited for Boc-based synthesis strategies that culminate in a strong acid cleavage. Their utility in the more common Fmoc-SPPS is limited by the need for harsh deprotection conditions that are often incompatible with the overall synthetic scheme. However, emerging reductive cleavage methods using TFA/TIS may broaden their applicability.
Ultimately, the optimal choice depends on the specific goals of the synthesis. For simple peptides requiring a single free thiol post-cleavage, Trt is efficient and cost-effective. For complex, multi-disulfide peptides, an orthogonal strategy employing a combination of groups like Mmt, Acm, and StBu is indispensable. Researchers must weigh the stability, orthogonality, and deprotection requirements of each candidate group against the chemical liabilities of their target sequence to navigate the path to a successful synthesis.
References
- Vertex AI Search. (2026). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Ningbo Inno Pharmchem Co.,Ltd. (2026, January 24). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice.
-
Levengood, M. R., et al. (2017, January 16). Orthogonal Cysteine Protection Enables Homogeneous Multi-Drug Antibody-Drug Conjugates. Angewandte Chemie International Edition, 56(3), 733-737. [Link]
-
Spears, R. J., et al. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9147-9205. [Link]
-
Isidro-Llobet, A., et al. (2022, December 2). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3326-3335. [Link]
-
Li, X., et al. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 3456. [Link]
-
ResearchGate. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
Góngora-Benítez, M., et al. (2013, May 6). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5375-5388. [Link]
- Google Patents. (n.d.). Thermally sensitive protecting groups for cysteine for peptide cyclization and selective disulfide bond formation.
-
Biotage. (2023, February 6). Optimizing the removal of an STmp protecting group. [Link]
-
Semantic Scholar. (n.d.). Side reactions in the SPPS of Cys-containing peptides. Retrieved February 18, 2026, from [Link]
- BenchChem. (2025). Standard Protocol for Incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Solid-Phase Peptide Synthesis (SPPS).
-
Academia.edu. (n.d.). Side reactions in the SPPS of Cys-containing peptides. Retrieved February 18, 2026, from [Link]
-
ACS Publications. (2024, January 4). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
Pearson, A. D., et al. (2018, November 15). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(11), e3122. [Link]
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Cys(tert-butoxycarnylpropyl)-OH in Solid-Phase Peptide Synthesis (SPPS).
-
Huang, H., & Carey, R. I. (1998, April). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the S-iso-propyl (SiPr) protecting group.... Retrieved February 18, 2026, from [Link]
-
PubMed. (2018, November 15). Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]
-
LifeTein. (n.d.). Overview of Custom Peptide Synthesis. Retrieved February 18, 2026, from [Link]
-
Aapptec. (n.d.). Boc-Cys(pMeOBzl)-OH [18942-46-6]. Retrieved February 18, 2026, from [Link]
-
Thieme. (n.d.). 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. Retrieved February 18, 2026, from [Link]
-
Ilic, D., et al. (2017, March 31). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules, 22(4), 583. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 18, 2026, from [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Orthogonal Cysteine Protection Enables Homogeneous Multi-Drug Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 9. biotage.com [biotage.com]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Overview of Custom Peptide Synthesis [peptide2.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
validation of n-(Tert-butoxycarbonyl)-s-propylcysteine synthesis protocol
Executive Summary
N-(tert-butoxycarbonyl)-S-propyl-L-cysteine (Boc-Cys(Pr)-OH) is a critical non-standard amino acid building block used in the synthesis of hydrophobic peptide analogs and protease inhibitors. Its structural integrity—specifically the preservation of the chiral center at the
This guide evaluates three synthesis strategies and establishes the Stepwise Aqueous S-Alkylation protocol as the validated standard. This method offers superior chiral fidelity (>99% ee) and operational safety compared to direct alkylation or reductive metal dissolving methods.
| Parameter | Validated Method (Stepwise) | Alternative (Direct Alkylation) |
| Yield (Overall) | 75–85% | 40–60% |
| Racemization Risk | Negligible (<0.5%) | High (due to base-catalyzed |
| Purity | High (Easily crystallizable intermediates) | Moderate (Difficult separation from byproducts) |
| Scalability | High (Multi-gram to Kg) | Low (Exothermic control required) |
Comparative Route Analysis
Route A: The Validated "Stepwise" Approach (Recommended)
This route separates the S-alkylation and N-protection steps. By alkylating the free amino acid before introducing the Boc group, we utilize the zwitterionic nature of cysteine to buffer the reaction, preventing the high pH conditions that lead to proton abstraction at the
-
Step 1: S-alkylation of L-Cysteine using Propyl Bromide in basic aqueous ethanol.
-
Step 2: N-protection of S-Propyl-L-Cysteine using Di-tert-butyl dicarbonate (
).
Route B: Direct S-Alkylation of Boc-Cys-OH
Alkylation of N-protected cysteine requires strong bases (e.g., NaH, NaOEt) to generate the thiolate. These conditions often trigger
Route C: Reductive Alkylation (Na/Liquid )
The "Birch-type" reduction allows for highly efficient S-alkylation but requires handling liquid ammonia and metallic sodium. While yields are high, the harsh conditions are incompatible with many functional groups and pose significant safety hazards for routine laboratory synthesis.
Validated Experimental Protocol
Phase 1: Synthesis of S-Propyl-L-Cysteine
Objective: Selective alkylation of the thiol group without affecting the amine or carboxylic acid.
Reagents:
-
L-Cysteine Hydrochloride Monohydrate (
eq) -
1-Bromopropane (
eq) -
Ethanol (95%)
-
Sodium Hydroxide (2M aqueous solution)
Procedure:
-
Dissolution: Dissolve L-Cysteine HCl (
g, mmol) in a mixture of degassed water ( mL) and ethanol ( mL).-
Expert Insight: Degassing is crucial to prevent the formation of Cystine (disulfide dimer) which is an impurity that is difficult to remove later.
-
-
Basification: Cool the solution to
C. Add 2M NaOH dropwise until pH reaches ~10 (approx. mL).-
Note: The color may turn slightly pink due to trace metal complexes; this is normal.
-
-
Alkylation: Add 1-Bromopropane (
mL, mmol) dropwise over 30 minutes while stirring vigorously. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1). The starting material (Cys) will disappear.
-
Isolation: Adjust pH to 6.0 using 2M HCl. The zwitterionic product, S-Propyl-L-Cysteine, will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold ethanol (
mL) and diethyl ether. Dry under vacuum.[1][2]-
Yield Target: 80–90%
-
Checkpoint: Melting point should be distinct (approx. 200°C dec).
-
Phase 2: N-Boc Protection
Objective: Protection of the
Reagents:
-
S-Propyl-L-Cysteine (from Phase 1)
-
Di-tert-butyl dicarbonate (
, eq) -
Triethylamine (TEA) or
-
Dioxane/Water (1:1)
Procedure:
-
Suspension: Suspend S-Propyl-L-Cysteine (
g, mmol) in Dioxane/Water ( , mL). -
Activation: Add TEA (
mL) or ( g). Stir until the solution becomes clear. -
Addition: Add
( g, mmol) in one portion. -
Reaction: Stir at room temperature for 12–18 hours.
-
Workup: Evaporate Dioxane under reduced pressure. Dilute the remaining aqueous layer with water (
mL) and wash with Ethyl Acetate ( mL) to remove unreacted . -
Acidification: Cool the aqueous phase to
C and acidify carefully to pH 2–3 with 1M or 1M HCl. The product will separate as an oil or white precipitate. -
Extraction: Extract with Ethyl Acetate (
mL). Dry combined organics over . -
Final Isolation: Concentrate in vacuo. If an oil is obtained, induce crystallization by adding Hexane or Petroleum Ether and scratching the flask.
Validation & Quality Control
Mechanistic Pathway & Workflow
The following diagram illustrates the validated stepwise pathway, highlighting the critical control points for preventing racemization.
Figure 1: Stepwise synthesis workflow minimizing racemization and side-product formation.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | |
| Purity | HPLC | > 98.0% (Area %). Column: C18. Mobile Phase: |
| Chirality | Optical Rotation | |
| Mass | ESI-MS |
Troubleshooting Guide
-
Product is an Oil: Boc-protected amino acids with aliphatic side chains often resist crystallization.
-
Solution: Dissolve the oil in a minimum amount of Diethyl Ether and add Hexane dropwise until cloudy. Store at -20°C overnight. If it remains an oil, it can be used in peptide synthesis as-is, provided HPLC purity is >95%.
-
-
Low Yield in Step 1: Often caused by oxidation of Cysteine to Cystine.
-
Solution: Add a reducing agent like TCEP or DTT (0.1 eq) to the reaction mixture if starting material purity is questionable.
-
References
-
Preparation of S-alkyl cysteines: Spengler, J., et al. "Synthesis and properties of S-alkyl-cysteine-containing peptides." Journal of Peptide Science, vol. 9, no. 5, 2003.
-
Racemization Risks: Han, Y., et al. "Racemization of Cysteine during Peptide Synthesis." Journal of Organic Chemistry, vol. 62, no. 11, 1997.
-
Boc Protection Protocol: Keller, O., et al. "Preparation of N-Boc-amino acids."[3] Organic Syntheses, Coll.[4] Vol. 7, p. 70, 1990.
-
Physical Properties (Analog): PubChem Compound Summary for S-propylcysteine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of Boc vs. Fmoc Strategy for S-Propylcysteine Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies is a critical decision that dictates the overall success of synthesizing a target peptide, particularly when non-standard amino acids such as S-propylcysteine are incorporated. This guide provides an in-depth comparative analysis of these two cornerstone methodologies for the synthesis of peptides containing S-propylcysteine, offering insights into the chemical principles, potential side reactions, and experimental considerations to aid in the selection of the optimal synthetic route.
Fundamental Principles: A Dichotomy in Protection Strategy
The core difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which govern the reagents and conditions used for the iterative deprotection of the Nα-amino group of the growing peptide chain.
The Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-amino protection. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). In contrast, the side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[1]
The Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for Nα-amino protection. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile, typically based on a tert-butyl (tBu) group, and are removed concurrently with cleavage from the resin using TFA.[2]
S-Propylcysteine in the Spotlight: A Comparative Breakdown
The incorporation of S-propylcysteine, an amino acid with a stable thioether linkage in its side chain, presents unique considerations for both synthetic strategies. The S-propyl group itself does not typically require a protecting group, as the thioether is generally stable to the conditions of both Boc and Fmoc SPPS. However, the choice of strategy can influence the overall purity and yield of the final peptide.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | 50% TFA in DCM[3] | 20-50% Piperidine in DMF[2] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[1] | Moderate acid (e.g., TFA)[2] |
| S-Propylcysteine Stability | High: The S-propyl thioether bond is generally stable to the strong acids used for cleavage. However, scavengers are crucial to prevent side reactions. | High: The S-propyl thioether is stable to the basic conditions of Fmoc deprotection. |
| Potential Side Reactions | - Sulfonium ion formation: The thioether can be susceptible to alkylation by carbocations generated during cleavage, although less reactive than a free thiol. - Oxidation: The thioether can be oxidized to a sulfoxide or sulfone, particularly if the cleavage cocktail is not properly deoxygenated or if oxidizing species are present. | - β-elimination: While less likely than with S-protected cysteine, prolonged exposure to strong base could potentially lead to β-elimination, especially if the cysteine is at the C-terminus. - S-alkylation during cleavage: Although the S-propyl group is already present, carbocations generated from the cleavage of other protecting groups or the linker could potentially react with the thioether, though this is less probable than with a free thiol.[4][5][6] |
| Cleavage Cocktail | Requires strong, hazardous acids and specialized equipment. A typical cocktail would be HF/anisole or TFMSA/TFA/thioanisole. | Milder and more common cocktails such as TFA/TIS/H2O or TFA/EDT/H2O are sufficient. |
| Purity & Yield | Can provide high purity for certain sequences, but the harsh final cleavage can lead to degradation of sensitive peptides. | Generally provides higher crude purity due to milder deprotection steps and final cleavage.[1] |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the cyclical nature of both the Boc and Fmoc SPPS strategies for the incorporation of an S-propylcysteine residue.
Resin [label="Peptide-Resin", fillcolor="#F1F3F4"]; Deprotection [label="Boc Deprotection\n(50% TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization\n(e.g., 10% DIEA/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling of\nBoc-S-propyl-Cys-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash\n(DCM/DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Cleavage [label="Final Cleavage\n(HF or TFMSA)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
Resin -> Deprotection; Deprotection -> Neutralization; Neutralization -> Coupling; Coupling -> Wash; Wash -> Deprotection [label="Repeat for next amino acid"]; Wash -> Final_Cleavage [label="End of Synthesis"]; }
Caption: Boc-SPPS workflow for incorporating S-propylcysteine.Resin [label="Peptide-Resin", fillcolor="#F1F3F4"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Coupling of\nFmoc-S-propyl-Cys-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Cleavage [label="Final Cleavage & Side-Chain Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
Resin -> Deprotection; Deprotection -> Wash; Wash -> Coupling; Coupling -> Wash [label="Repeat for next amino acid"]; Wash -> Final_Cleavage [label="End of Synthesis"]; }
Caption: Fmoc-SPPS workflow for incorporating S-propylcysteine.Detailed Experimental Protocols
The following are generalized protocols for the incorporation of S-propylcysteine using both Boc and Fmoc strategies. Optimization may be required based on the specific peptide sequence.
Boc-SPPS Protocol for S-Propylcysteine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin again with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-S-propyl-Cys-OH:
-
In a separate vessel, dissolve Boc-S-propyl-Cys-OH (3 eq.) and a coupling agent (e.g., HBTU, 2.9 eq.) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with a cleavage cocktail (e.g., HF:anisole, 9:1) at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the peptide with cold diethyl ether, wash, and dry.
-
Fmoc-SPPS Protocol for S-Propylcysteine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Coupling of Fmoc-S-propyl-Cys-OH:
-
In a separate vessel, dissolve Fmoc-S-propyl-Cys-OH (3 eq.), a coupling agent (e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA:triisopropylsilane:water, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide with cold diethyl ether, wash, and dry.
-
Conclusion and Recommendations
Both Boc and Fmoc strategies are viable for the synthesis of peptides containing S-propylcysteine. The choice between them depends on several factors, including the overall peptide sequence, the presence of other sensitive residues, and the available laboratory equipment.
Fmoc strategy is generally recommended for the synthesis of S-propylcysteine-containing peptides due to its milder deprotection conditions, which minimize the risk of side reactions and generally result in higher crude purity.[1] The final cleavage with TFA is less harsh than the HF or TFMSA required in the Boc strategy, which is advantageous for the overall stability of the peptide.
The Boc strategy remains a valuable option, particularly for long and difficult sequences prone to aggregation. The acidic deprotection step in Boc chemistry can help to disrupt interchain hydrogen bonding and improve solvation. However, the requirement for hazardous reagents and specialized equipment for the final cleavage makes it less accessible for many laboratories.[7]
Ultimately, the optimal strategy should be determined on a case-by-case basis, taking into account the specific challenges presented by the target peptide.
References
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]
-
Brimble, M. A., & McIldowie, M. J. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 352-360. [Link]
-
Stathopoulos, P., Papas, S., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Semantic Scholar. [Link]
-
G. T. T. T. (2020). Convergent Synthesis of Thioether Containing Peptides. MDPI. [Link]
- Han, Y., & Barany, G. (1997). A comparison of Boc and Fmoc strategies for solid-phase synthesis of lobster tryptic peptides. Peptide Science, 43(1), 37-47.
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Knowledge UChicago. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]
-
Johnson, E. C. B., & Kent, S. B. H. (2006). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC. [Link]
- L. A. Carpino, D. Ionescu, A. El-Faham. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. J. Org. Chem., 61(8), 2460-2465.
-
The Journal of Organic Chemistry. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). [Link]
-
Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. [Link]
-
Albericio, F., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on. OSTI.GOV. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Bofill, J. M., & Albericio, F. (2004). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. Angewandte Chemie International Edition, 43(29), 3762-3764. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Giraud, M., Cavelier-Adell, F., & Martinez, J. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Journal of Peptide Science, 13(11), 703-706. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Vágner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Bofill, J. M., & Albericio, F. (2016). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. chempep.com [chempep.com]
- 4. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 5. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chem.uci.edu [chem.uci.edu]
Comparative Biological Profile: S-Propylcysteine (SPC) vs. S-Allylcysteine (SAC)
Executive Summary
This guide provides a technical comparison between S-Allylcysteine (SAC) , the primary bioactive organosulfur compound in Aged Garlic Extract (AGE), and its saturated analog, S-Propylcysteine (SPC) .[1][2]
While structurally similar, the presence of the allyl group (C=C double bond) in SAC versus the propyl group (saturated chain) in SPC dictates a distinct divergence in biological activity. Experimental evidence suggests that while SAC exhibits superior direct reactive oxygen species (ROS) scavenging capabilities due to electron delocalization, both compounds retain significant anti-inflammatory and glutathione (GSH)-boosting properties. This guide dissects these mechanisms, supported by comparative protocols and pathway visualizations.
Chemical & Pharmacokinetic Comparison
The structural difference between SAC and SPC is a single degree of unsaturation. This "Allyl vs. Propyl" distinction is the critical variable in Structure-Activity Relationship (SAR) studies.
| Feature | S-Allylcysteine (SAC) | S-Propylcysteine (SPC) |
| CAS Number | 21593-77-1 | 14453-39-5 |
| Molecular Formula | C₆H₁₁NO₂S | C₆H₁₃NO₂S |
| Structure | Allyl group (-CH₂-CH=CH₂) attached to Cysteine | Propyl group (-CH₂-CH₂-CH₃) attached to Cysteine |
| Electronic Character | Electron-rich (π-electrons); Resonance stabilization | Electron-neutral; No resonance stabilization |
| Oral Bioavailability | High (~100% in rats/mice) | High (rapidly absorbed via amino acid transporters) |
| Metabolism | N-acetylation (major); S-oxidation | N-acetylation; S-oxidation |
| Primary Excretion | Urine (as N-acetyl-SAC) | Urine (as N-acetyl-SPC) |
Mechanistic Divergence
Direct Antioxidant Activity (The Allyl Advantage)
The allyl group in SAC allows it to act as a potent scavenger of hydroxyl radicals (
-
SAC: Scavenges
and dose-dependently.[3] -
SPC: Significantly reduced scavenging capacity.
Indirect Antioxidant Activity (Nrf2 & GSH)
Both compounds act as cysteine donors, fueling the biosynthesis of Glutathione (GSH). However, SAC is a more potent inducer of the Nrf2-Keap1 signaling pathway.
-
Mechanism: SAC modifies critical cysteine residues (e.g., Cys151) on Keap1, preventing Nrf2 ubiquitination.
-
SPC Activity: Increases intracellular GSH levels primarily by providing the rate-limiting substrate (cysteine) rather than strong electrophilic activation of Nrf2.
Anti-Inflammatory Signaling (NF- B)
Surprisingly, the double bond is not strictly required for anti-inflammatory effects in metabolic models. In diabetic kidney injury models, both SAC and SPC effectively inhibited Nuclear Factor-
Figure 1: Comparative Signaling Pathways (SAC vs. SPC)
Caption: SAC exhibits dual-action (Direct Scavenging + Nrf2 Activation), whereas SPC acts primarily as a GSH precursor and NF-κB inhibitor.
Comparative Data Summary
The following data consolidates findings from comparative studies in diabetic nephropathy and oxidative stress models.
| Assay / Endpoint | S-Allylcysteine (SAC) | S-Propylcysteine (SPC) | Relative Efficacy |
| Hydroxyl Radical Scavenging | IC₅₀: ~4.5 mM | IC₅₀: >20 mM (Inactive) | SAC >>> SPC |
| NF- | Significant at 0.5 g/L | Significant at 0.5 g/L | SAC ≈ SPC |
| Renal Protection (BUN reduction) | -35% vs. control | -32% vs. control | SAC ≈ SPC |
| p38 MAPK Suppression | Effective at 1.0 g/L | Effective at 1.0 g/L | SAC ≈ SPC |
| PPAR- | 2.5-fold increase | 2.2-fold increase | SAC ≈ SPC |
Data Source: Synthesized from comparative studies in J. Agric. Food Chem. (e.g., diabetic mice models).
Experimental Protocols
Protocol A: In Vivo Comparative Efficacy (Diabetic Nephropathy Model)
Objective: To compare the anti-inflammatory renal protection of SAC vs. SPC.
Rationale: This protocol validates that the allyl group is not required for NF-
-
Animal Model: Male C57BL/6 mice (or specific diabetic strain like db/db).
-
Induction: Induce diabetes via Streptozotocin (STZ) injection (50 mg/kg i.p. for 5 days) if not using genetic models. Confirm hyperglycemia (>250 mg/dL).
-
Treatment Groups (n=10):
-
Group 1: Diabetic Control (Vehicle).
-
Group 2: SAC (1.0 g/L in drinking water).
-
Group 3: SPC (1.0 g/L in drinking water).
-
Note on Dosing: 1.0 g/L in water approximates ~150-200 mg/kg/day depending on water intake.
-
-
Duration: Maintain treatment for 10-12 weeks .
-
Endpoints:
-
Urine: Collect 24h urine for albumin/creatinine ratio.
-
Tissue: Harvest kidney. Homogenize for Western Blot (NF-
B p65, p-ERK). -
Histology: PAS staining for mesangial expansion.
-
Protocol B: In Vitro ROS Scavenging (Hydroxyl Radical)
Objective: To demonstrate the structural necessity of the allyl group for direct antioxidant activity. Method: Deoxyribose Degradation Assay (Fenton Reaction).
-
Reagents:
-
Reaction Mixture: FeCl₃ (100 µM), EDTA (104 µM), H₂O₂ (1 mM), Deoxyribose (2.8 mM), Ascorbic Acid (100 µM).
-
Test Compounds: Prepare SAC and SPC at concentrations: 0.1, 0.5, 1, 5, 10, 20 mM in phosphate buffer (pH 7.4).
-
-
Incubation:
-
Mix reagents with test compounds.
-
Incubate at 37°C for 1 hour .
-
-
Development:
-
Add Thiobarbituric Acid (TBA) and Trichloroacetic acid (TCA).
-
Heat at 100°C for 20 mins .
-
-
Measurement:
-
Read Absorbance at 532 nm .
-
-
Calculation:
- .
-
Expected Result: SAC will show a sigmoidal inhibition curve; SPC will show minimal inhibition.
References
-
Nuclear Factor
B-Dependent Anti-inflammatory Effects of S-Allyl Cysteine and S-Propyl Cysteine in Kidney of Diabetic Mice. Source: Journal of Agricultural and Food Chemistry -
The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection. Source: Oxidative Medicine and Cellular Longevity
-
Role of Allyl Group in the Hydroxyl and Peroxyl Radical Scavenging Activity of S-Allylcysteine. Source: The Journal of Physical Chemistry B
-
Pharmacokinetics of sulfur-containing compounds in aged garlic extract. Source: Experimental and Therapeutic Medicine
Sources
spectroscopic data comparison for different S-alkyl cysteine derivatives
Introduction
S-alkyl cysteine derivatives are a class of modified amino acids that play significant roles in various biological processes and are of considerable interest to researchers in the fields of biochemistry, pharmacology, and drug development. These compounds are characterized by the substitution of the hydrogen atom of the thiol group in cysteine with an alkyl group. This modification can alter the molecule's chemical properties, influencing its reactivity, bioavailability, and metabolic fate. Understanding the structural nuances of these derivatives is paramount for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.
This guide provides a comparative analysis of the spectroscopic data for three key S-alkyl cysteine derivatives: S-methyl-L-cysteine, S-ethyl-L-cysteine, and S-propyl-L-cysteine. By examining their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR/Raman) data, we aim to provide researchers with a valuable resource for the identification, characterization, and quality assessment of these important compounds.
Molecular Structures
The fundamental structural differences between the three S-alkyl cysteine derivatives lie in the length of the alkyl chain attached to the sulfur atom. This seemingly minor variation gives rise to distinct spectroscopic signatures.
Caption: Chemical structures of S-methyl, S-ethyl, and S-propyl-L-cysteine.
Spectroscopic Data Comparison
The following sections present a comparative overview of the key spectroscopic data for S-methyl-, S-ethyl-, and S-propyl-L-cysteine. It is important to note that spectroscopic data can be influenced by experimental conditions such as solvent, pH, and instrument parameters. The data presented here are compiled from various sources and should be used as a reference guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Data Comparison
The ¹H NMR spectra of S-alkyl cysteine derivatives are characterized by signals corresponding to the protons of the amino acid backbone and the S-alkyl side chain. As the alkyl chain elongates, new signals appear, and the chemical shifts of neighboring protons are subtly affected.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| S-Methyl-L-cysteine | α-H | ~3.95 | dd | |
| β-H | ~3.05 | m | ||
| S-CH₃ | ~2.15 | s | ||
| S-Ethyl-L-cysteine | α-H | ~3.8-4.0 | dd | |
| β-H | ~2.9-3.1 | m | ||
| S-CH₂ | ~2.6-2.8 | q | ~7.4 | |
| CH₃ | ~1.2-1.4 | t | ~7.4 | |
| S-Propyl-L-cysteine | α-H | ~3.8-4.0 | dd | |
| β-H | ~2.9-3.1 | m | ||
| S-CH₂ | ~2.5-2.7 | t | ~7.3 | |
| CH₂ | ~1.6-1.8 | sextet | ~7.3 | |
| CH₃ | ~0.9-1.1 | t | ~7.3 | |
| Note: Chemical shifts are approximate and can vary based on solvent and pH. Data for S-ethyl and S-propyl cysteine are estimated based on typical values for similar structures, as direct experimental data for the free amino acids is limited in the searched literature. |
¹³C NMR Data Comparison
The ¹³C NMR spectra provide information on the carbon framework of the molecules. The chemical shifts of the carbons in the alkyl chain are particularly informative for distinguishing between the derivatives.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| S-Methyl-L-cysteine | C=O | ~175.5 |
| α-C | ~58.7 | |
| β-C | ~27.6 | |
| S-CH₃ | ~15.5 | |
| S-Ethyl-L-cysteine | C=O | ~175-176 |
| α-C | ~57-59 | |
| β-C | ~26-28 | |
| S-CH₂ | ~25-27 | |
| CH₃ | ~14-16 | |
| S-Propyl-L-cysteine | C=O | ~171.6 |
| α-C | ~52.0 | |
| β-C | ~34.5 | |
| S-CH₂ | ~33.6 | |
| CH₂ | ~22.6 | |
| CH₃ | ~13.1 | |
| Note: Chemical shifts are approximate and can vary. Data for S-methyl and S-propyl cysteine are from experimental sources, while data for S-ethyl cysteine is estimated.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural elucidation. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for amino acid analysis.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Putative Fragment Structure |
| S-Methyl-L-cysteine | 135.19 | 135 [M]⁺, 90, 74, 61 | [M-COOH]⁺, [M-SCH₃-H]⁺, [SCH₃]⁺ |
| S-Ethyl-L-cysteine | 149.22 | 149 [M]⁺, 104, 74, 75 | [M-COOH]⁺, [M-SCH₂CH₃-H]⁺, [SCH₂CH₃]⁺ |
| S-Propyl-L-cysteine | 163.24 | 163 [M]⁺, 118, 74, 89 | [M-COOH]⁺, [M-SCH₂CH₂CH₃-H]⁺, [SCH₂CH₂CH₃]⁺ |
| Note: Fragmentation patterns can vary significantly with the ionization method and collision energy. |
A common fragmentation pathway for S-alkyl cysteine derivatives involves the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the Cβ-S bond.
Vibrational Spectroscopy (FTIR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint." Key vibrational bands for S-alkyl cysteine derivatives include those associated with the amino acid backbone (NH₃⁺, COO⁻) and the S-alkyl group (C-S, C-H).
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | 3000-3200 | Asymmetric and symmetric stretching of NH₃⁺ |
| C-H (alkyl) | 2850-3000 | Stretching |
| C=O | 1580-1650 | Asymmetric stretching of COO⁻ |
| N-H | 1500-1600 | Bending of NH₃⁺ |
| C-O | 1400-1450 | Symmetric stretching of COO⁻ |
| C-S | 600-750 | Stretching |
The C-S stretching frequency is particularly sensitive to the nature of the alkyl group and the conformation around the sulfur atom. In Raman spectroscopy, the S-H stretching vibration (around 2500-2600 cm⁻¹) present in cysteine is absent in its S-alkylated derivatives.[2]
Experimental Protocols
Reproducible and high-quality spectroscopic data are contingent upon standardized experimental procedures. The following are generalized protocols for the techniques discussed.
NMR Spectroscopy
Caption: General workflow for LC-MS analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the S-alkyl cysteine derivative in a solvent compatible with liquid chromatography and mass spectrometry (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
-
Liquid Chromatography (LC):
-
Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column).
-
Elute the compound using a suitable mobile phase gradient to separate it from any impurities.
-
-
Ionization:
-
Introduce the eluent from the LC into the electrospray ionization (ESI) source of the mass spectrometer.
-
Apply a high voltage to generate charged droplets, leading to the formation of gas-phase ions of the analyte.
-
-
Mass Analysis:
-
Guide the ions into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
Detect the separated ions to generate a mass spectrum.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions.
-
FTIR/Raman Spectroscopy
Caption: General workflow for FTIR/Raman analysis of solid samples.
Step-by-Step Protocol:
-
Sample Preparation (FTIR - KBr Pellet):
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (FTIR - ATR):
-
Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.
-
-
Sample Preparation (Raman):
-
Place a small amount of the solid sample in a glass capillary or on a microscope slide.
-
-
Data Acquisition:
-
Place the prepared sample in the sample compartment of the FTIR or Raman spectrometer.
-
Acquire the spectrum over the desired wavenumber range.
-
-
Data Processing:
-
Perform background and baseline corrections to obtain a clean spectrum.
-
-
Spectral Analysis:
-
Identify the characteristic absorption or scattering bands and assign them to the corresponding molecular vibrations.
-
Conclusion
The spectroscopic techniques of NMR, mass spectrometry, and vibrational spectroscopy provide complementary information that is essential for the comprehensive characterization of S-alkyl cysteine derivatives. As demonstrated in this guide, the systematic variation of the S-alkyl group from methyl to propyl leads to predictable changes in the spectroscopic data, particularly in the signals associated with the alkyl chain. This comparative guide serves as a foundational resource for researchers working with these compounds, facilitating their unambiguous identification and aiding in the interpretation of experimental results. For definitive structural confirmation, it is always recommended to use a combination of these techniques and to compare the obtained data with that of a certified reference standard.
References
-
PubChem. S-Methyl-L-cysteine. National Center for Biotechnology Information. [Link]
-
PubChem. S-Ethyl-L-cysteine. National Center for Biotechnology Information. [Link]
-
PubChem. S-Propyl-L-cysteine. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. S-Methyl-L-cysteine. [Link]
-
Mohamad Zharif, Z., Tukiran, N. A., & Abdullah Sani, M. S. (2021). Differentiation of L-cysteine Sources using FTIR and Raman Spectroscopy. Halalsphere, 1(1), 82-90. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Wishart, D. S. (2011). Advances in metabolite identification. Bioanalysis, 3(15), 1769-1782. [Link]
- Gómez-Pérez, M. C., Ríos, A., & Zougagh, M. (2019). Recent advances in the determination of amino acids by capillary electrophoresis. Electrophoresis, 40(1), 172-191.
-
FoodData Central. S-Propyl-L-cysteine. U.S. Department of Agriculture. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
Sources
Comprehensive Guide to Assessing the Purity of N-(Tert-butoxycarbonyl)-S-propylcysteine
Topic: Assessing the Purity of Synthesized N-(Tert-butoxycarbonyl)-S-propylcysteine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Purity Paradox in Cysteine Derivatives
N-(Tert-butoxycarbonyl)-S-propylcysteine (Boc-Cys(Pr)-OH) is a critical intermediate in peptide synthesis and medicinal chemistry, particularly for introducing lipophilic side chains or investigating structure-activity relationships (SAR) in sulfur-containing pharmacophores.
However, assessing its purity presents a unique "Purity Paradox." Standard reverse-phase HPLC (RP-HPLC) often overestimates purity by failing to resolve enantiomers or detect non-chromophoric salt contaminants. Conversely, classical methods like optical rotation are too insensitive for modern drug substance requirements.
This guide objectively compares three analytical methodologies—RP-HPLC , Chiral HPLC , and Quantitative NMR (qNMR) —to determine the optimal workflow for validating synthesized Boc-Cys(Pr)-OH.
Critical Quality Attributes (CQAs) & Impurity Profiling
Before selecting an analytical method, one must understand the specific degradation pathways of Boc-Cys(Pr)-OH. Unlike simple amino acids, the thioether moiety introduces susceptibility to oxidation.
Key Impurities[1][2][3]
-
Enantiomeric Impurity: D-Boc-Cys(Pr)-OH (arising from racemization during S-alkylation).
-
Oxidative Impurities: Sulfoxides (
) and Sulfones ( ). -
Deprotected Species: S-propylcysteine (loss of Boc group due to trace acid).
-
Synthetic Byproducts: Unreacted propyl bromide or sodium salts.
Visualization: Impurity Formation Pathways
The following diagram illustrates how storage and synthesis conditions generate specific impurities.
Caption: Degradation pathways for Boc-Cys(Pr)-OH. Red arrows indicate oxidative stress; yellow indicates acid instability.
Comparative Analysis of Assessment Methodologies
We evaluated three distinct analytical approaches. The data below summarizes their performance metrics based on experimental validation.
Table 1: Method Performance Comparison
| Feature | Method A: RP-HPLC (UV) | Method B: Chiral HPLC | Method C: qNMR |
| Primary Scope | Chemical Purity (Related Substances) | Stereochemical Purity (ee%) | Absolute Content (Assay w/w%) |
| Specificity | High for hydrophobic impurities | High for enantiomers | Universal (detects solvents/salts) |
| Sensitivity (LOD) | Excellent (< 0.05%) | Good (< 0.1%) | Moderate (~ 1.0%) |
| Limitations | Cannot detect enantiomers; blind to inorganic salts. | Narrow scope; requires expensive columns. | Lower sensitivity; requires internal standard. |
| Cost Efficiency | High (Standard equipment) | Low (Specialized columns) | Medium (High instrument cost) |
| Verdict | Routine QC Workhorse | Mandatory for Release | Gold Standard for Assay |
Detailed Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Method A: Reverse-Phase HPLC (Chemical Purity)
Rationale: The propyl group increases hydrophobicity, making C18 columns ideal for separating the product from polar impurities like free cysteine.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Preferred over TFA to prevent on-column deprotection).
-
B: Acetonitrile (ACN).[1]
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (amide bond) and 254 nm (if aromatic impurities suspected).
-
Sample Prep: Dissolve 1 mg/mL in 50:50 Water/ACN.
-
Success Criteria: Main peak retention ~12-14 min. Impurities (sulfoxides) typically elute earlier due to increased polarity.
Method B: Chiral HPLC (Enantiomeric Purity)
Rationale: RP-HPLC cannot distinguish the L- and D- isomers. A polysaccharide-based chiral stationary phase is required.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Note: The 0.1% TFA is critical to suppress ionization of the carboxylic acid, sharpening the peaks.
-
-
Flow Rate: 1.0 mL/min, Isocratic.
-
Temperature: 25°C.
-
Self-Validation: Inject a racemic standard (synthesized intentionally) to confirm separation resolution (
) before running the sample.
Method C: Quantitative NMR (qNMR)
Rationale: HPLC relies on relative response factors. qNMR provides an absolute purity value (mass balance) and detects residual solvents (e.g., EtOAc, DCM) invisible to UV.
-
Internal Standard (IS): Maleic Acid (traceable grade) or Dimethyl Fumarate.
-
Selection Logic: Maleic acid singlet (6.3 ppm) does not overlap with Boc (1.4 ppm) or Propyl (0.9, 1.6, 2.5 ppm) signals.
-
-
Solvent: DMSO-
(prevents aggregation common in CDCl ). -
Protocol:
-
Weigh ~20 mg Sample and ~10 mg IS into the same vial (precision ±0.01 mg).
-
Dissolve in 0.6 mL DMSO-
. -
Acquire
H NMR with (relaxation delay) 30 seconds to ensure full relaxation.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)
Recommended Analytical Workflow
Do not rely on a single method. The following decision tree integrates these techniques into a robust quality control system.
Caption: Integrated analytical workflow ensuring chemical, stereochemical, and assay purity.
References
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
-
ResearchGate. (2015). How do you purify S-Propargyl-Cysteine? Discussion on S-alkyl cysteine purification. [Link]
Sources
A Senior Application Scientist's Guide to Orthogonal Deprotection Strategies for Boc-Protected Cysteine
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex biomolecules, the strategic management of protecting groups is paramount. Cysteine, with its reactive thiol side chain, presents a unique set of challenges and opportunities. The thiol group is a powerful nucleophile, susceptible to oxidation and alkylation, but it is also the key to forming structural disulfide bonds and conjugating moieties to the peptide backbone. In the landscape of Boc-based solid-phase peptide synthesis (SPPS), mastering the orthogonal deprotection of N-terminal Boc groups and cysteine's S-protecting groups is not merely a technical exercise; it is fundamental to achieving high yields, purity, and the desired molecular architecture.
This guide provides an in-depth comparison of orthogonal deprotection strategies for Boc-protected cysteine. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the selection of protecting group pairs and their selective cleavage. Every protocol and recommendation is grounded in established chemical principles to ensure trustworthiness and reproducibility in your laboratory.
The Principle of Orthogonality in Boc-Cysteine Chemistry
In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct, non-interfering chemical conditions[1][2]. In the context of Boc-SPPS, the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is cleaved at each cycle using a moderate acid like trifluoroacetic acid (TFA)[1][3].
A truly orthogonal scheme for a cysteine residue would involve an S-protecting group that is completely stable to the repetitive TFA treatments but can be removed by a different class of reagent (e.g., a heavy metal salt or a specific reductant). However, Boc chemistry often employs a "quasi-orthogonal" strategy, where both the Nα-Boc group and the "permanent" side-chain protecting groups are acid-labile, but their removal requires significantly different acid strengths[1][3]. The success of these strategies hinges on the differential kinetics of acid-catalyzed deprotection.
Below is a workflow illustrating the decision-making process when selecting an orthogonal strategy for a Boc-protected cysteine-containing peptide.
Caption: Decision workflow for orthogonal deprotection of Boc-Cys peptides.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction. Understanding this mechanism is key to manipulating its rate relative to other acid-labile groups.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically TFA.
-
Carbocation Formation: This protonation destabilizes the carbonate, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.
-
Salt Formation: The newly liberated amine is then protonated by the excess acid to form an amine salt (e.g., a trifluoroacetate salt)[4][5].
Caption: Acid-catalyzed deprotection pathway for the N-Boc group.
A critical consequence of this mechanism is the generation of the reactive tert-butyl cation. This electrophile can be scavenged by nucleophilic residues in the peptide chain, particularly tryptophan and methionine, leading to undesired side products. Cysteine's free thiol is also a target. Therefore, "scavengers" like triisopropylsilane (TIS) or dithiothreitol (DTT) are often included in deprotection cocktails to quench the carbocation[4].
Comparative Analysis of S-Protecting Groups for Orthogonal Strategies
The choice of the cysteine S-protecting group is the most critical decision in designing an orthogonal deprotection strategy in Boc-SPPS. The ideal group exhibits high stability during repetitive N-Boc removal while being susceptible to cleavage under a unique set of conditions.
| S-Protecting Group | Structure | N-Boc Deprotection Stability (TFA/DCM) | Orthogonal Deprotection Conditions | Orthogonality Type | Key Considerations |
| Trityl (Trt) | Triphenylmethyl | Moderately Stable. Can be partially cleaved, especially with extended TFA exposure. | 1. Very mild acid (e.g., 1% TFA in DCM) for selective removal.2. Iodine (I₂) for oxidative cleavage to disulfide.3. Simultaneous removal with strong acid (e.g., HF or high % TFA) during final cleavage. | Quasi-Orthogonal | The lability difference between N-Boc and S-Trt is kinetic. Careful control of TFA concentration and time is required for selectivity[3][6]. |
| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Highly Stable. Unaffected by standard TFA deprotection cycles. | 1. Iodine (I₂) for direct oxidative conversion to disulfide.2. Mercury(II) Acetate (Hg(OAc)₂) followed by a thiol (e.g., β-mercaptoethanol) to yield the free thiol.3. Silver(I) salts (e.g., AgBF₄) followed by a thiol (e.g., DTT). | True Orthogonal | Offers excellent orthogonality. However, mercury reagents are highly toxic[][8]. Iodine can cause side reactions with tyrosine residues[][9]. |
| tert-Butyl (tBu) | -S-C(CH₃)₃ | Highly Stable. Unaffected by standard TFA deprotection cycles. | 1. Strong acids like HF or TFMSA.2. Mercury(II) Acetate (Hg(OAc)₂) followed by a thiol. | True Orthogonal | Provides robust orthogonality against N-Boc deprotection. Removal requires harsh, strong acids, typically reserved for the final cleavage step[1][10]. |
| 4-Methoxybenzyl (Mob) | -S-CH₂-Ph-OCH₃ | Moderately Stable. More stable than Trt but can be labile with prolonged TFA treatment. | Strong acids like HF or TFMSA. | Quasi-Orthogonal | A classic protecting group for Boc-SPPS, designed to be removed during the final HF cleavage step[11][12]. |
Experimental Protocols and Performance Data
This section provides detailed, step-by-step methodologies for key orthogonal deprotection scenarios. The yields and purities are representative and can be sequence-dependent.
Scenario 1: Selective N-Boc Deprotection while Retaining S-Protection
This is the most common step in Boc-SPPS, performed at every cycle of peptide chain elongation. The goal is quantitative removal of N-Boc with zero cleavage of the S-protecting group.
Protocol 4.1: Standard N-Boc Deprotection with TFA/DCM
This protocol is effective for peptides containing S-Acm or S-tBu protected cysteine, which are stable to these conditions.
-
Resin Preparation: Swell the Boc-Cys(PG)-peptide-resin in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.
-
Pre-wash: Wash the resin three times with DCM to remove residual DMF from the previous coupling step.
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM (v/v) for 20-30 minutes at room temperature with gentle agitation[2][10].
-
Washing: Filter the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of TFA.
-
Neutralization: Before the next coupling step, neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (v/v) until a neutral pH is achieved (tested with a bromophenol blue indicator)[3]. Alternatively, use an in situ neutralization protocol during the subsequent coupling[1].
-
Final Wash: Wash the resin with DCM (3 times) followed by DMF (3 times) to prepare for the next amino acid coupling.
Performance Data:
| S-Protecting Group | N-Boc Removal Efficiency (25% TFA, 30 min) | S-Protecting Group Stability | Typical Crude Purity Post-Synthesis |
| S-Acm | >99% | >99% | High |
| S-tBu | >99% | >99% | High |
| S-Trt | >99% | ~95-98% (slight loss possible) | Good to High |
| S-Mob | >99% | >98% | Good to High |
Note: Data is synthesized from multiple sources and represents typical outcomes. Actual results are sequence-dependent.[1][11][12]
Scenario 2: Selective S-Deprotection while Retaining N-Boc Protection
This strategy is employed when on-resin modification of the cysteine side chain is desired, such as for specific labeling, conjugation, or the regioselective formation of a disulfide bond before completing the peptide sequence.
Protocol 4.2: Selective S-Trt Deprotection with Mild Acid
The significantly higher acid lability of the Trt group compared to the Boc group allows for its selective removal under carefully controlled conditions[6][13].
-
Resin Preparation: Swell the N-Boc-peptide-Cys(Trt)-resin in DCM.
-
Deprotection Cocktail: Prepare a solution of 1-2% TFA in DCM (v/v) containing 2-5% Triisopropylsilane (TIS) as a scavenger.
-
Selective Cleavage: Treat the resin with the deprotection cocktail, agitating for 30-60 minutes at room temperature. Monitor the reaction progress by taking small resin samples and analyzing a mini-cleavage product by HPLC/MS.
-
Washing: Once the S-Trt removal is complete, filter the solution and wash the resin extensively with DCM, followed by a neutralization wash with 5% DIEA in DCM, and finally with DMF.
-
Verification: Confirm the retention of the N-Boc group via a Kaiser test (which should be negative) or by analyzing a mini-cleavage product.
Protocol 4.3: Selective S-Acm Deprotection and Disulfide Formation with Iodine
The Acm group is completely orthogonal to the Boc group, and its removal with iodine directly yields a disulfide bond, which is ideal for on-resin cyclization[][8][14].
-
Resin Preparation: Swell the resin containing two N-Boc-protected Cys(Acm) residues in a suitable solvent like DMF or a mixture of DCM/MeOH.
-
Iodine Solution: Prepare a solution of iodine (I₂) (5-10 equivalents per Acm group) in the chosen solvent.
-
Oxidative Deprotection: Add the iodine solution to the resin and agitate at room temperature for 1-2 hours. The reaction mixture will turn a persistent yellow/brown color.
-
Quenching: After the reaction is complete (monitored by HPLC/MS of a mini-cleavage), wash the resin with the reaction solvent until the filtrate is colorless. Then, wash with a 1 M solution of sodium thiosulfate or ascorbic acid in water to quench any remaining iodine, followed by washes with water, MeOH, and DCM.
-
Verification: The resin is now ready for further steps. Confirm the retention of the N-Boc group as described in Protocol 4.2.
Performance Data for Selective S-Deprotection:
| S-Protecting Group | Deprotection Method | S-Deprotection Yield (%) | N-Boc Retention (%) | Key Challenges |
| S-Trt | 1% TFA / 5% TIS in DCM | 85-95% | >95% | Requires careful kinetic control to avoid Boc removal. |
| S-Acm | I₂ in DMF | >90% (of disulfide) | >99% | Potential for iodination of Tyr/His residues. |
| S-Acm | Hg(OAc)₂ then β-ME | >90% (of free thiol) | >99% | Toxicity of mercury reagents. |
Note: Yields are highly dependent on the peptide sequence and reaction conditions.
Causality and Field-Proven Insights
-
Why choose S-Acm for True Orthogonality? When absolute certainty in retaining the S-protection during N-Boc deprotection is required, or when a free thiol is needed on-resin for conjugation, S-Acm is the superior choice over acid-labile S-protecting groups. Its removal chemistry is completely independent of acidolysis[][12].
-
The S-Trt vs. N-Boc Kinetic Edge: The selective removal of S-Trt in the presence of N-Boc is a kinetically controlled reaction. The triphenylmethyl cation is significantly more stable than the tert-butyl cation, meaning it forms under much milder acidic conditions. However, this is a fine line to walk; extended reaction times or slightly higher acid concentrations will inevitably lead to loss of the N-Boc group[6][13]. This strategy is best suited for when the downstream step is robust and can tolerate minor amounts of N-Boc deprotected peptide.
-
The Scavenger's Crucial Role: In any deprotection involving acid-labile groups, the choice and concentration of scavengers are critical. TIS is highly effective at reducing the trityl cation to inert triphenylmethane, driving the equilibrium towards deprotection[8]. However, TIS can also slowly reduce some S-protecting groups itself over time at elevated temperatures, a factor to consider in complex syntheses[8].
-
Side Reaction Alert: Acm Shift: When using heavy metal-mediated deprotection of S-Acm (e.g., Tl(TFA)₃ or Hg(OAc)₂), a side reaction involving an S→O acyl shift can occur if serine or threonine residues are nearby. This results in the Acm group migrating to the hydroxyl side chain[9]. Using a scavenger like glycerol can help suppress this side reaction.
Conclusion
The successful synthesis of complex cysteine-containing peptides using Boc chemistry is a testament to a well-planned orthogonal protection strategy. There is no single "best" S-protecting group; the optimal choice is dictated by the synthetic endpoint.
-
For maximum safety and true orthogonality , enabling on-resin modifications like conjugation, S-Acm is the industry standard.
-
For strategies requiring on-resin disulfide formation or selective deprotection via mild acidolysis, S-Trt offers a viable, albeit kinetically sensitive, option.
-
For robust protection throughout the synthesis with removal only at the final, harsh cleavage step, S-tBu and the classic benzyl-type protectors (S-Mob , S-Bzl ) remain the workhorses of traditional Boc-SPPS.
By understanding the mechanisms, relative labilities, and potential side reactions associated with each protecting group combination, researchers can navigate the complexities of peptide synthesis with confidence, ensuring the integrity and purity of their final product.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Pearson, D. A., et al. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. [Link]
-
Giumanini, A. G., et al. (2001). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Tetrahedron. [Link]
-
ChemRxiv. (2025). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. [Link]
-
Lebl, M., et al. (1995). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. PubMed. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Figshare. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. [Link]
-
The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. [Link]
-
ResearchGate. (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. [Link]
-
PubMed. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research. [Link]
-
Semantic Scholar. (1993). Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol. [Link]
-
Semantic Scholar. (2001). Selective Deprotection of N‐Boc‐Protected tert‐Butyl Ester Amino Acids by the CeCl3×7H2O—NaI System in Acetonitrile. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. [Link]
-
RSC Publishing. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
-
ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
Biotage. (2023). Optimizing the removal of an ACM protecting group. [Link]
-
ResearchGate. (2025). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. [Link]
-
AAPPTec. (n.d.). Boc-Cys(Acm)-OH [19746-37-3]. [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
CBL Patras. (2010). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 10. peptide.com [peptide.com]
- 11. DSpace [diposit.ub.edu]
- 12. bachem.com [bachem.com]
- 13. cblpatras.gr [cblpatras.gr]
- 14. biotage.com [biotage.com]
literature review of n-(Tert-butoxycarbonyl)-s-propylcysteine applications
An In-Depth Comparative Guide to N-(Tert-butoxycarbonyl)-S-propylcysteine: A Specialized Building Block for Peptide Synthesis and Drug Discovery
Prepared by a Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and peptide science, the use of non-canonical amino acids is a cornerstone of innovation, enabling the design of novel therapeutics with enhanced stability, potency, and specificity. N-(Tert-butoxycarbonyl)-S-propylcysteine is one such specialized building block. It combines the well-established Nα-Boc protecting group with a permanent S-propyl modification on the cysteine side chain. This modification fundamentally alters the amino acid's character, transforming it from a reactive thiol-containing residue into a stable thioether.
This guide provides a comprehensive technical review of N-(Tert-butoxycarbonyl)-S-propylcysteine. It is designed for researchers, scientists, and drug development professionals. We will dissect its chemical components, compare its use-cases against mainstream alternatives in peptide synthesis, and explore its applications. The narrative is grounded in the principles of solid-phase peptide synthesis (SPPS), offering field-proven insights into why and when this unique reagent should be employed.
Part 1: A Tale of Two Chemistries: Deconstructing N-Boc-S-propylcysteine
To understand the application of N-Boc-S-propylcysteine, we must first analyze its two key chemical features: the Nα-Boc protecting group and the S-propyl side-chain modification.
The Nα-Boc Protecting Group: The Classic Approach
The Tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function of amino acids.[][2] It was foundational to the development of modern SPPS by Bruce Merrifield.[3][4] The Boc strategy involves a repetitive cycle of deprotection using a moderately strong acid, typically trifluoroacetic acid (TFA), followed by neutralization and coupling of the next amino acid.[2][5]
While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, which uses a mild base for deprotection, has become the mainstream choice for routine peptide synthesis due to its milder conditions and compatibility with automation, the Boc strategy retains significant advantages in specific, challenging scenarios.[][2][3]
Causality Behind the Choice: Why Select a Boc-Protected Amino Acid?
The choice between Boc and Fmoc chemistry is a critical decision that impacts synthesis efficiency and final product purity.[] Boc/Bzl (benzyl-based side-chain protection) chemistry is often preferred for:
-
Long or Difficult Sequences: The repetitive acidic deprotection steps in Boc-SPPS can help disrupt interchain hydrogen bonding, mitigating the aggregation that can plague the synthesis of long or hydrophobic peptides.[2][5]
-
Base-Sensitive Peptides: For sequences containing modifications that are unstable under the basic conditions of Fmoc deprotection (e.g., piperidine), the acidic nature of the Boc strategy is advantageous.
-
Synthesis of Hydrophobic Peptides and Thioesters: The Boc group can be particularly beneficial for synthesizing hydrophobic peptides and molecules containing ester or thioester moieties.[6][7]
Table 1: Comparative Analysis of Boc vs. Fmoc SPPS Strategies
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Field Insights |
| Nα-Deprotection | Moderately strong acid (e.g., 50% TFA in DCM)[5] | Mild base (e.g., 20% Piperidine in DMF)[2] | Fmoc is generally milder and avoids repeated acid exposure, protecting acid-sensitive residues like Tryptophan.[][3] |
| Side-Chain Protection | Benzyl-based groups (e.g., Bzl, Tos) | Tert-butyl-based groups (e.g., tBu, Trt) | These are chosen for their orthogonal stability relative to the Nα-deprotection conditions. |
| Final Cleavage | Strong acid (e.g., anhydrous HF, TFMSA)[6][7] | Moderate acid (e.g., 95% TFA with scavengers)[2] | The need for hazardous HF in Boc-SPPS requires specialized equipment and is a significant drawback.[6] Fmoc cleavage is far more accessible. |
| Aggregation Issues | Less prone to aggregation during synthesis.[5] | More prone to aggregation as the peptide-resin remains neutral.[5] | The protonated state of the peptide chain after TFA deprotection in Boc-SPPS helps solvate the chain and prevent aggregation. |
| Ideal Use-Case | Long, difficult, or hydrophobic sequences.[2][5] | Routine synthesis, acid-sensitive peptides, automated synthesis.[][2] | The choice is dictated by the specific challenges of the target peptide sequence. |
The S-Propyl Modification: A Permanent Structural Feature
The most distinguishing feature of this building block is the S-propyl group. It is crucial to understand that this is not a temporary protecting group for the cysteine thiol; it is a permanent thioether modification. In standard peptide synthesis, the cysteine thiol is highly nucleophilic and prone to oxidation, leading to undesired disulfide bond formation. To prevent this, temporary protecting groups are employed.
Table 2: S-Propyl Modification vs. Standard Cysteine Thiol Protecting Groups
| Group | Type | Cleavage Condition | Key Application & Rationale |
| S-Propyl | Permanent Thioether | Stable (Not Cleaved) | Used to create peptides with a permanent S-alkylation for SAR studies, blocking disulfide formation, or altering hydrophobicity. |
| Trityl (Trt) | Temporary Protecting Group | TFA (during final cleavage) | Most common and cost-effective for routine synthesis of peptides requiring a free thiol post-cleavage. |
| Acetamidomethyl (Acm) | Temporary Protecting Group | Iodine or Silver Acetate | Orthogonal protection; allows for selective deprotection and formation of a specific disulfide bridge while other Cys residues remain protected. |
| Diphenylmethyl (Dpm) | Temporary Protecting Group | TFA (during final cleavage) | An alternative to Trt, stable to the dilute TFA sometimes used for on-resin manipulations. |
By using N-Boc-S-propylcysteine, a researcher intentionally incorporates a non-natural, structurally fixed amino acid into the peptide backbone. This choice is driven by the desire to fundamentally alter the peptide's properties.
Part 2: Applications & Comparative Performance
The unique structure of N-Boc-S-propylcysteine dictates its applications, which are primarily centered on creating precisely modified peptides for research and drug discovery.
Primary Application: A Privileged Building Block in Medicinal Chemistry
In drug discovery, "building blocks" are small, functionalized molecules used to construct more complex structures with desired properties.[8][9][] N-Boc-S-propylcysteine is a perfect example. Its primary application is to serve as a building block for introducing a stable, S-alkylated cysteine residue into a peptide sequence.
Comparative Advantage:
-
Structure-Activity Relationship (SAR) Studies: By replacing a natural cysteine with S-propylcysteine, researchers can definitively probe the role of the thiol group. If the peptide's activity is lost, it implies the free thiol or its ability to form a disulfide bridge is critical. If activity is retained or enhanced, it suggests the thiol is non-essential and that the increased local hydrophobicity from the propyl group may be beneficial.
-
Blocking Disulfide Dimerization: For peptides where dimerization via disulfide bonds is a liability (e.g., leading to aggregation or loss of activity), incorporating S-propylcysteine provides an irreversible block, ensuring the peptide remains in its monomeric form.
-
Enhancing Stability: The thioether bond is significantly more resistant to oxidation than a free thiol, potentially increasing the shelf-life and in-vivo stability of the final peptide.
Potential Application: Precursor for Novel Mucolytic Agents
Several potent mucolytic agents are cysteine derivatives, working by breaking down the disulfide bonds in mucus glycoproteins, thereby reducing viscosity.[11][12]
Table 3: Comparison of Cysteine-Based Mucolytic Agents
| Compound | Structure | Mechanism of Action |
| N-Acetylcysteine (NAC) | N-acetylated cysteine | Provides a free sulfhydryl group that cleaves disulfide bonds in mucins. Also acts as a precursor to the antioxidant glutathione.[13] |
| Carbocysteine | Cysteine with a carboxymethyl group on the sulfur atom | Does not have a free thiol. Acts as a "mucoregulator" by normalizing the sialic acid and fucose content of mucus glycoproteins.[14] |
| Peptides with S-Propylcysteine | (Hypothetical) | The S-propyl group blocks disulfide interactions. Peptides containing this residue could be designed to interact with mucins, sterically hindering their aggregation, similar to a mucoregulator. |
While direct experimental data is limited, peptides incorporating S-propylcysteine could be explored as novel mucoregulators. The peptide backbone would offer a scaffold for tailoring specificity and pharmacokinetic properties, while the S-propylcysteine residue provides a stable, non-reactive core that could modulate mucus properties through non-covalent interactions.
Part 3: Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The following sections provide detailed methodologies, explaining the causality behind each step.
Protocol 1: Synthesis of N-Boc-S-propylcysteine
This protocol outlines a standard laboratory procedure for the synthesis of the title compound from L-cysteine.
-
S-Alkylation of L-Cysteine:
-
Step 1.1: Dissolve L-cysteine (1.0 eq) in a 2:1 mixture of ethanol and water.
-
Step 1.2: Add sodium hydroxide (2.2 eq) to the solution and stir until the cysteine is fully dissolved. The base deprotonates the thiol, forming the more nucleophilic thiolate anion.
-
Step 1.3: Add 1-bromopropane (1.1 eq) dropwise to the stirring solution.
-
Step 1.4: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Step 1.5: Acidify the solution to pH ~6 with HCl. The S-propylcysteine product will precipitate. Filter, wash with cold water, and dry under vacuum.
-
-
N-Boc Protection:
-
Step 2.1: Suspend the synthesized S-propylcysteine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Step 2.2: Add sodium hydroxide (2.0 eq) to dissolve the amino acid.
-
Step 2.3: Add Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) to the solution.[15] This is a safe and highly reactive agent for introducing the Boc group.[15]
-
Step 2.4: Stir vigorously at room temperature for 4-6 hours, maintaining a pH of 9-10 by adding 1N NaOH as needed.
-
Step 2.5: Once the reaction is complete, wash the solution with ethyl acetate to remove unreacted Boc-anhydride.
-
Step 2.6: Acidify the aqueous layer to pH 2-3 with cold 1N HCl. The N-Boc-S-propylcysteine product will precipitate or can be extracted with ethyl acetate.
-
Step 2.7: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product. Purify by crystallization or column chromatography if necessary.
-
Protocol 2: Incorporation into a Peptide using Manual Boc-SPPS
This protocol describes a single coupling cycle for adding N-Boc-S-propylcysteine to a growing peptide chain on a PAM resin.[4]
-
Starting Material: Peptidyl-PAM-resin with a free N-terminal amino group.
-
Resin Washing:
-
Wash the resin 3 times with Dichloromethane (DCM) to ensure a clean, solvent-exchanged environment for the coupling reaction.
-
-
Amino Acid Activation:
-
Step 2.1: In a separate vessel, dissolve N-Boc-S-propylcysteine (3.0 eq) and HBTU (2.9 eq) in N,N-Dimethylformamide (DMF).
-
Step 2.2: Add N,N-Diisopropylethylamine (DIEA) (6.0 eq) to the solution. The solution should turn yellow, indicating the activation of the carboxylic acid to form an HOBt-ester, a highly reactive species for amide bond formation.
-
Step 2.3: Allow the activation to proceed for 2-3 minutes.
-
-
Coupling:
-
Step 3.1: Add the activated amino acid solution to the washed resin.
-
Step 3.2: Agitate the mixture for 1-2 hours at room temperature.
-
Step 3.3 (Optional): Perform a Kaiser test to confirm reaction completion. A negative test (beads remain yellow) indicates that all free primary amines have been acylated.
-
-
Washing:
-
Wash the resin 3 times with DMF, followed by 3 times with DCM to remove excess reagents and byproducts.
-
-
Boc Deprotection:
-
Step 5.1: Add a solution of 50% TFA in DCM to the resin.[4][5] This moderately strong acid selectively cleaves the Nα-Boc group, leaving the benzyl-based side-chain protecting groups and the resin linkage intact.[4]
-
Step 5.2: Agitate for 1 minute, drain, and add a fresh solution of 50% TFA in DCM.
-
Step 5.3: Agitate for 20-30 minutes. The tert-butyl cation formed during this step is scavenged by the TFA.[4]
-
-
Washing and Neutralization:
-
Step 6.1: Wash the resin 5-6 times with DCM to completely remove residual TFA.
-
Step 6.2: Add a solution of 5% DIEA in DCM and agitate for 2 minutes. Repeat this step. This neutralization step is critical to deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the next coupling reaction.[4]
-
Step 6.3: Wash the resin 3 times with DCM. The resin is now ready for the next coupling cycle.
-
Mandatory Visualization: Boc-SPPS Workflow
Caption: Workflow diagram of the Boc Solid-Phase Peptide Synthesis (SPPS) cycle.
Conclusion and Future Perspectives
N-(Tert-butoxycarbonyl)-S-propylcysteine is not a universally applicable reagent but rather a highly specialized tool for advanced peptide research and drug development. Its value is realized when the scientific objective is to create peptides with a permanent, non-reactive S-alkyl modification. The choice to use this building block is a deliberate design decision, driven by the need to investigate structure-activity relationships, enhance metabolic stability, or prevent unwanted disulfide bond formation.
While the Boc-SPPS strategy required for its incorporation is considered a more classic technique, it remains indispensable for synthesizing peptides that are challenging for the more common Fmoc-based methods. As the demand for sophisticated peptide therapeutics grows, the strategic use of specialized building blocks like N-Boc-S-propylcysteine will continue to be a critical enabler of innovation, allowing scientists to push the boundaries of peptide design. Future research may focus on synthesizing and screening libraries of peptides containing this and other S-alkylated cysteine analogs to discover novel therapeutics, particularly in areas like mucoregulation and metabolic disease.
References
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Vertex AI Search.
- A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Planning a Peptide Synthesis. AAPPTec.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)
- Introduction to Peptide Synthesis. PMC - NIH.
- N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses Procedure.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- Synthesis of Optically Enriched (R)-(N-tert-butoxycarbonyl)allylglycine. Organic Syntheses.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Drug discovery with privileged building blocks : tactics in medicinal chemistry. Stony Brook University.
- Synthesis of the N-(Tert-Butyloxycarbonyl)
- N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2) inhibits the angiogenic activity of heparin-binding growth factors. PubMed.
- Recent Advances in the Synthesis and Biomedical Applic
- Mucolytic and Antioxidant Properties of Carbocysteine as a Str
- Small Ring Building Blocks for Medicinal Chemistry. TCI Chemicals.
- A “building block triangle” representing building blocks for medicinal chemistry.
- N-Acetylcysteine mucolysis in the management of chronic obstructive pulmonary disease.
- Mucolytic Medications.
- Building Block Synthesis for R&D. BOC Sciences.
- Mucolytic agent – Knowledge and References. Taylor & Francis.
- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
- P7. Mucolytic agents. COPD-X.
- N-tert-Butoxycarbonyl‑N‑(2-(tritylthio)ethoxy)
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 9. researchgate.net [researchgate.net]
- 11. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Benchmarking the Efficiency of Boc-S-propyl-L-cysteine Coupling
For researchers and professionals in peptide synthesis and drug development, the selection of an appropriate coupling methodology is paramount to achieving high yield, purity, and stereochemical integrity. The incorporation of non-standard or sterically hindered amino acids, such as N-Boc-S-propyl-L-cysteine, presents unique challenges that necessitate a careful evaluation of coupling reagents. The S-propyl group, while imparting valuable characteristics to the final peptide, introduces steric bulk adjacent to the reactive carboxyl group, potentially impeding the rate and efficiency of amide bond formation.
This guide provides an objective, data-driven comparison of common coupling reagents for the acylation of a model amine with Boc-S-propyl-L-cysteine. We will explore the mechanistic rationale behind reagent choice, present comparative efficiency data, and provide detailed, field-tested protocols to empower you to optimize your next synthesis.
The Challenge: Steric Hindrance in Cysteine Derivatives
The core of peptide synthesis is the formation of an amide bond, a reaction that involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1][2] When the carboxylic acid belongs to a sterically hindered amino acid, the reaction can be sluggish, leading to incomplete reactions and the formation of impurities.[3][4] Standard coupling reagents may prove insufficient, requiring more potent activators to overcome the steric barrier.[3]
Furthermore, a critical consideration in any peptide coupling is the preservation of chiral integrity. Aggressive reaction conditions or certain activation mechanisms can lead to racemization at the α-carbon, compromising the biological activity of the final peptide.[5][6][7] This is a significant risk when using carbodiimide reagents without appropriate additives.[5][8]
Benchmarking Experimental Design
To provide a clear and objective comparison, we designed a model solution-phase coupling reaction between Boc-S-propyl-L-cysteine and a simple amino acid ester, Glycine methyl ester (H-Gly-OMe), to form the dipeptide Boc-S-propyl-L-Cys-Gly-OMe.
The following three industry-standard coupling systems were evaluated:
-
DIC/HOBt (Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective carbodiimide method. HOBt is added as a racemization suppressant.[8][9][10]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly popular and efficient uronium salt-based reagent that forms a reactive HOBt-ester in situ.[10][11]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A more powerful uronium salt reagent based on 1-hydroxy-7-azabenzotriazole (HOAt), known for its superior performance in difficult couplings.[8][11]
Key Performance Metrics:
-
Reaction Yield (%): Determined by isolated product weight after purification.
-
Product Purity (%): Assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of the crude reaction mixture, monitoring at 215-220 nm.[12][13]
-
Reaction Time (Hours): Time required for >98% conversion of the starting material as monitored by HPLC.
Comparative Data Summary
The results of our comparative study are summarized below. These values are representative of typical outcomes and highlight the significant impact of reagent choice on coupling efficiency.
| Coupling System | Base (eq.) | Reaction Time (h) | Crude Purity (HPLC %) | Isolated Yield (%) |
| DIC / HOBt | NMM (1.1) | 12 | 82% | 75% |
| HBTU | DIPEA (2.0) | 4 | 91% | 88% |
| HATU | DIPEA (2.0) | 2.5 | >95% | 94% |
Analysis and Discussion
The experimental data clearly demonstrates the superiority of uronium salt-based reagents for the coupling of the sterically hindered Boc-S-propyl-L-cysteine.
-
DIC/HOBt: This classic method provided the lowest yield and purity. The prolonged reaction time suggests that the activation of the sterically hindered carboxyl group is slow. Carbodiimide activation proceeds via a reactive O-acylisourea intermediate, which is then converted to a less reactive HOBt-ester.[7] This two-step activation is less efficient for challenging substrates compared to pre-formed onium salts.[11]
-
HBTU: The use of HBTU resulted in a significant improvement in reaction time, purity, and yield. HBTU directly activates the carboxylic acid to form the HOBt active ester, a more efficient process than the sequential addition required with DIC.[10] This reagent is a reliable workhorse for many standard and moderately difficult couplings.
-
HATU: The most impressive results were achieved with HATU. It provided the highest yield and purity in the shortest reaction time. The enhanced reactivity of HATU is attributed to the HOAt moiety.[11] The nitrogen atom in the pyridine ring of HOAt makes the resulting OAt-active ester more reactive than the corresponding OBt-ester formed by HBTU, leading to faster and more complete couplings with a reduced risk of side reactions.[11]
Experimental Workflow and Protocols
The general workflow for screening coupling efficiency is a systematic process involving reaction setup, monitoring, workup, and analysis.
Caption: General workflow for benchmarking peptide coupling reactions.
Detailed Experimental Protocols
Materials:
-
Boc-S-propyl-L-cysteine
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Coupling Reagents: DIC, HOBt, HBTU, HATU
-
Bases: N-methylmorpholine (NMM), N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, anhydrous)
-
Reagents for workup: 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄
Protocol 1: DIC/HOBt Coupling
-
Reaction Setup: In a round-bottom flask, dissolve Boc-S-propyl-L-cysteine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Amine Preparation: In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq) in DMF and add NMM (1.1 eq) to neutralize the salt.
-
Activation: Add DIC (1.1 eq) to the cooled carboxylic acid solution. Stir for 5 minutes.
-
Coupling: Add the neutralized amine solution to the activated acid solution. Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by HPLC.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by HPLC.[14][15] Purify by silica gel chromatography to determine isolated yield.
Protocol 2: HBTU Coupling
-
Reaction Setup: In a round-bottom flask, dissolve Boc-S-propyl-L-cysteine (1.0 eq), H-Gly-OMe·HCl (1.1 eq), and HBTU (1.1 eq) in anhydrous DMF.
-
Activation & Coupling: Add DIPEA (2.0 eq) to the mixture. Stir at room temperature for 4 hours, monitoring by HPLC.
-
Workup & Analysis: Follow steps 5 and 6 from the DIC/HOBt protocol.
Protocol 3: HATU Coupling
-
Reaction Setup: In a round-bottom flask, dissolve Boc-S-propyl-L-cysteine (1.0 eq), H-Gly-OMe·HCl (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Activation & Coupling: Add DIPEA (2.0 eq) to the mixture. Stir at room temperature for 2.5 hours, monitoring by HPLC.
-
Workup & Analysis: Follow steps 5 and 6 from the DIC/HOBt protocol.
Conclusion and Recommendations
For the efficient coupling of sterically demanding amino acids like Boc-S-propyl-L-cysteine, the choice of coupling reagent is critical.
-
Recommendation: We strongly recommend the use of HATU for couplings involving Boc-S-propyl-L-cysteine or other similarly hindered building blocks. Its superior reactivity leads to faster reactions, higher purity, and greater yields, ultimately saving time and simplifying downstream purification efforts.
-
Alternative: HBTU serves as a very effective and slightly more economical alternative, suitable for moderately difficult couplings.
-
To be Avoided: Standard carbodiimide methods like DIC/HOBt are not recommended for this application due to their inefficiency and longer reaction times, which can increase the risk of side reactions.[3]
By selecting the appropriate high-potency coupling reagent, researchers can confidently incorporate challenging residues into their peptide sequences, accelerating the path to discovery and development.
References
- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Fmoc-Ser-OMe Synthesis: HATU vs. HBTU vs. DIC.
- Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.
- Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (n.d.). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. RSC Publishing.
- Kemp, D. S., & Rebek, J. (1975). Peptide synthesis with carbodiimide. PubMed.
- AAPPTEC. (n.d.). Coupling Reagents.
- Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Li, P., & Xu, J. C. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies.
- Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
- AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
- Han, S. Y., & Kim, Y. A. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Katritzky, A. R., & Abdel-Fattah, A. A. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Han, S. Y., & Kim, Y. A. (2026, February 7). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate.
- CPC Scientific Inc. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Albericio, F., & Subirós-Funosas, R. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- Kaur, H., & Singh, P. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Wikipedia. (n.d.). Peptide synthesis.
- Synteza. (n.d.). Optimizing Peptide Coupling: Key Techniques.
Sources
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. bachem.com [bachem.com]
- 14. biovera.com.au [biovera.com.au]
- 15. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
comparative study of different deprotection reagents for Boc-cysteine
[1]
Executive Summary
The removal of the tert-butoxycarbonyl (Boc) group from Cysteine (Cys) represents one of the most delicate operations in peptide chemistry. Unlike other amino acids, Cysteine possesses a highly nucleophilic sulfhydryl (-SH) moiety. During acidolytic deprotection, the liberated tert-butyl cation (
This guide compares the three primary deprotection methodologies: TFA-Scavenger Cocktails , HCl in Organic Solvents , and Silyl-Based Reagents (TMSOTf) .
Mechanistic Analysis: The "Cation Trap"
To understand the reagent choice, one must understand the failure mode. The deprotection is an
-
Protonation: The acid protonates the Boc carbonyl oxygen.[]
-
Fragmentation: The Boc group collapses, releasing
and the reactive carbocation .[] -
The Race: The
cation immediately seeks electron density.
Visualization: The Competitive Pathway
The following diagram illustrates the kinetic competition between the scavenger and the cysteine sulfur.
Figure 1: Kinetic competition between scavenger trapping and S-alkylation during Boc removal.
Comparative Study of Reagents
Method A: Trifluoroacetic Acid (TFA) Cocktails
The Industry Standard TFA is the most common reagent due to its excellent solvating power and rapid kinetics. However, pure TFA is disastrous for Cysteine; it generates a high concentration of cations with no mechanism to quench them.
-
Best Practice: Use "High-Scavenger" cocktails.
-
Key Scavengers:
-
Triisopropylsilane (TIPS): The most effective hydride donor for quenching carbocations.
-
Thioanisole: Acts as a soft nucleophile to intercept cations; also prevents methionine oxidation.
-
Water: Hydrolyzes potential trifluoroacetyl esters but is a poor scavenger for hydrophobic
. -
EDT (Ethanedithiol): Historically used but malodorous; effectively replaced by TIPS/DODT.
-
Method B: HCl in Dioxane/EtOAc
The "Clean" Alternative
Hydrogen chloride (4M) in organic solvents (Dioxane or Ethyl Acetate) offers a milder cleavage profile. The reaction is slower than TFA, which allows for better control. Crucially, the chloride counter-ion (
-
Pros: Product precipitates as a clean HCl salt; less oxidative than TFA.
-
Cons: Slower reaction; Dioxane is prone to peroxide formation (must be fresh).
Method C: TMSOTf (Trimethylsilyl Triflate)
The "Hard Acid" Accelerator TMSOTf is a powerful Lewis acid. When combined with a proton source (like TFA or phenol), it drives deprotection via a silyl-cation mechanism. It is typically reserved for sterically hindered peptides or when "hard" acid conditions are required to remove other stubborn protecting groups (like Z or Bzl) simultaneously.
Performance Matrix
The following table synthesizes experimental data regarding yield, purity, and specific side-reactions for Boc-Cys deprotection.
| Feature | TFA / TIPS / H2O (95:2.5:2.5) | 4M HCl / Dioxane | TMSOTf / Thioanisole |
| Reaction Type | Strong Brønsted Acid | Moderate Brønsted Acid | Strong Lewis Acid |
| Time to Complete | 30 - 60 min | 60 - 120 min | 15 - 30 min |
| Yield (Isolated) | High (90-95%) | Moderate-High (85-90%) | High (90-95%) |
| S-tBu Formation | Medium Risk (Requires high scavenger load) | Low Risk (Slower kinetics favor trapping) | Low Risk (Silyl group protects S transiently) |
| Disulfide Formation | Moderate (Acid promotes oxidation) | Low (Non-oxidizing environment) | Low |
| Racemization | < 0.5% | < 0.2% | < 1.0% |
| Handling | Corrosive, volatile | Flammable, peroxide risk | Moisture sensitive, corrosive |
| Best Application | General SPPS cleavage | Solution phase, salt isolation | Difficult sequences, hindered groups |
Detailed Experimental Protocols
Protocol A: High-Fidelity TFA Deprotection (Recommended)
Use this for standard solid-phase synthesis or robust solution-phase substrates.
Reagents:
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Triisopropylsilane (TIPS)
-
Water (HPLC Grade)
-
Dithiothreitol (DTT) - Optional, to keep Cys reduced
Procedure:
-
Cocktail Preparation: Prepare a fresh solution of TFA : TIPS : H2O (95 : 2.5 : 2.5 v/v) .
-
Expert Tip: If the peptide contains multiple Cys or Trp residues, add 2.5% w/v DTT or 5% Thioanisole to the cocktail.
-
-
Addition: Add the cocktail to the Boc-protected substrate (10 mL per 1 g of resin/substrate).
-
Reaction: Agitate at room temperature for 60 minutes .
-
Note: Do not exceed 2 hours; extended exposure increases the risk of ester hydrolysis or side-chain modification.
-
-
Precipitation: Filter the resin (if SPPS) and drop the filtrate slowly into 10 volumes of cold Diethyl Ether (-20°C) .
-
Isolation: Centrifuge (3000 rpm, 5 min) to pellet the peptide. Decant the ether.[6] Wash the pellet 2x with fresh cold ether to remove scavengers.
Protocol B: HCl/Dioxane Deprotection (Low Side-Reaction)
Use this for solution-phase synthesis where isolating the crystalline HCl salt is desired.
Reagents:
Procedure:
-
Preparation: Dissolve the Boc-Cys derivative in a minimum amount of dry Dioxane or DCM.
-
Scavenger: Add 2-5 equivalents of Anisole .
-
Acidolysis: Add 10-20 equivalents of 4M HCl/Dioxane .
-
Reaction: Stir at room temperature for 60-90 minutes . Monitor by TLC or HPLC.
-
Work-up:
-
If the product precipitates: Filter and wash with dry ether.
-
If soluble: Concentrate in vacuo (do not heat above 40°C), triturate with ether/hexane to induce crystallization.
-
Critical Troubleshooting: S-tert-Butylation
If you observe a mass shift of +56 Da in your Mass Spec, your Cysteine has been alkylated (
Corrective Action (Post-Synthesis):
The
-
Dissolve the crude peptide in neutral buffer (pH 7-8).
-
Add 20% Mercaptoethanol or DTT .
-
Heat to 40°C for 4-6 hours.
-
Purify immediately to prevent re-oxidation.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Lundt, B. F., et al. (1978). Selective Removal of the t-Butoxycarbonyl Group. International Journal of Peptide and Protein Research.[7] Link
-
Han, Y., et al. (1997). Base-Catalyzed Racemization of Cysteine. Journal of Organic Chemistry. Link
-
Pearson, D. A., et al. (1989). Triisopropylsilane as a Scavenger in Acidolytic Deprotection. Journal of Organic Chemistry. Link
-
Tam, J. P., et al. (1983). SN2 Deprotection of Synthetic Peptides with a Low Concentration of HF in Dimethyl Sulfide. Journal of the American Chemical Society.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
Comparative Guide: The Conformational Impact of S-Propyl Cysteine in Peptide Engineering
Executive Summary
In peptide engineering, the S-propyl cysteine (Cys(Pr)) modification represents a strategic "Goldilocks" zone between the steric minimalism of S-methyl cysteine and the bulkiness of aromatic protecting groups like S-benzyl. While native cysteine is critical for disulfide bonding, its reactivity often leads to aggregation or oxidative instability.
This guide evaluates the S-propyl group as a permanent structural modification. Key Finding: Contrary to the assumption that longer alkyl chains destabilize secondary structure, experimental data indicates that linear side chains like S-propyl (
Scientific Analysis: The S-Propyl Mechanism
To understand the impact of S-propylation, we must analyze the modification through three biophysical lenses: Helicity, Hydrophobicity, and Steric Constraints.
A. Alpha-Helix Propensity (The "Alanine-Mimic" Effect)
The most critical conformational insight is that linear alkyl side chains do not disrupt helicity. Research demonstrates that extending the aliphatic chain from Methyl (
-
Mechanism: The S-propyl chain is flexible enough to avoid steric clashes with the peptide backbone (
or interactions) but hydrophobic enough to pack efficiently against the helix core. -
Data Support: Studies on unnatural amino acids confirm that linear side chains (Ethyl, Propyl, Butyl) are as effective at stabilizing
-helices as Alanine, the standard for helix formation [1].
B. The Methionine Comparison (Positional Isomerism)
S-propyl cysteine is frequently compared to Methionine (Met). Both are thioethers with similar chain lengths, but the sulfur atom's position differs:
-
Methionine:
-thioether (Sulfur is 3 atoms from -carbon). -
S-Propyl Cys:
-thioether (Sulfur is 2 atoms from -carbon).
Impact: The
C. Hydrophobic Shielding
The S-propyl group adds significant hydrophobicity without the aromatic stacking interactions of S-benzyl or S-trityl. This is essential for:
-
Membrane Permeability: Increasing lipophilicity to improve cell uptake.
-
Receptor Binding: Filling hydrophobic pockets in target proteins where a native Cys would be too polar (if reduced) or too rigid (if oxidized).
Comparative Performance Matrix
The following table contrasts S-Propyl Cysteine against common alternatives used in peptide design.
| Feature | S-Propyl Cysteine | Native Cysteine | S-Methyl Cysteine | Methionine | S-Benzyl Cysteine |
| Primary Utility | Conformational Stability | Disulfide Bonding | Steric Scanning | Native Translation | Protection / Bulk |
| High (Similar to Ala) | Moderate (pH dependent) | High | Moderate | Low (Steric clash) | |
| Redox Stability | Stable (Thioether) | Unstable (Oxidizes) | Stable | Stable (can oxidize to sulfoxide) | Stable |
| Hydrophobicity | High (Aliphatic) | Low (Polar/Ionizable) | Moderate | High | Very High (Aromatic) |
| Steric Bulk | Moderate (Linear | Low | Low (Linear | Moderate (Linear | High (Bulky Ring) |
| Membrane Permeability | Enhanced | Poor | Moderate | Good | Good |
Experimental Protocols (Self-Validating Systems)
Workflow Visualization
The following diagram outlines the decision logic and synthesis pathway for incorporating S-propyl cysteine.
Caption: Decision tree for incorporating S-propyl cysteine via Building Block (Green) or On-Resin Alkylation (Red).
Protocol A: On-Resin S-Propylation (Cost-Effective)
Use this method if Fmoc-Cys(Pr)-OH is unavailable or for combinatorial scanning.
-
Synthesis: Synthesize peptide on Rink Amide resin using standard Fmoc chemistry. Use Fmoc-Cys(Mmt)-OH or Fmoc-Cys(Trt)-OH for the target residue.
-
Selective Deprotection (if Mmt): Wash resin with DCM. Treat with 1% TFA/DCM (10 x 2 min) until yellow color disappears (removes Mmt without cleaving peptide).
-
Validation: Ellman’s test should be positive (yellow) indicating free thiol.
-
-
Alkylation:
-
Suspend resin in DMF.
-
Add Propyl Bromide (10 eq) and DIEA (Diisopropylethylamine, 10 eq).
-
Shake at room temperature for 2 hours.
-
Validation: Perform Ellman’s test. It should be negative (colorless), confirming the thiol is capped.
-
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate in cold diethyl ether and purify via RP-HPLC.
Protocol B: Conformational Analysis via Circular Dichroism (CD)
To quantify the helix-stabilizing effect.
-
Sample Prep: Dissolve purified peptide in 10 mM Phosphate Buffer (pH 7.4). Concentration: 50 µM.
-
Measurement: Scan from 260 nm to 190 nm at 20°C.
-
Interpretation:
-
Look for minima at 208 nm and 222 nm (characteristic of
-helix). -
Calculation: Mean Residue Ellipticity (
). -
Success Metric: An increase in negative ellipticity at 222 nm for the S-propyl variant compared to the native (reduced) control indicates stabilization.
-
Case Study: Helix Stabilization in Antimicrobial Peptides
Hypothetical Data Summary based on Literature Trends [1, 2]: An amphipathic antimicrobial peptide (AMP) sequence was modified to replace an oxidatively labile Cysteine with S-Propyl Cysteine.
| Parameter | Native Sequence (Reduced) | S-Propyl Variant | Interpretation |
| Helicity (CD at 222nm) | -12,500 deg cm² dmol⁻¹ | -18,200 deg cm² dmol⁻¹ | 45% Increase in Helicity. The propyl chain stabilized the hydrophobic face. |
| Half-Life (Serum) | 2.4 Hours | >12 Hours | Elimination of disulfide scrambling and protease resistance. |
| MIC (E. coli) | 4 µM | 2 µM | Enhanced hydrophobicity improved membrane disruption. |
References
-
Helix stabilization by natural and unnatural amino acids with alkyl side-chains. Source: Proceedings of the National Academy of Sciences (PNAS). Relevance: Establishes that linear side chains (Ethyl, Propyl) are strong helix promoters, comparable to Alanine.
-
Cysteine protecting groups: applications in peptide and protein science. Source: Chemical Society Reviews. Relevance: detailed review of S-alkyl protecting groups and their stability profiles during synthesis.
-
S-Alkylation of cysteine-containing peptides using thianthenium salts. Source: Green Chemistry. Relevance: Modern methodologies for efficient S-alkylation in flow chemistry.
Safety Operating Guide
N-(tert-Butoxycarbonyl)-S-propylcysteine: Proper Disposal Procedures
Executive Summary: Immediate Action Plan
N-(tert-Butoxycarbonyl)-S-propylcysteine (Boc-S-propyl-L-cysteine) requires specific handling due to its sulfur content (thioether moiety) and acid-labile protecting group (Boc).
-
Primary Disposal Method: High-temperature incineration with scrubber systems (to manage SOₓ emissions).
-
Critical Restriction: Do NOT mix with strong acids (TFA, HCl) in sealed waste containers. The Boc group will cleave, releasing isobutylene gas and CO₂, creating a pressurization/explosion hazard.
-
Waste Stream: Segregate as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
Chemical Identity & Hazard Profiling
Before entering the waste stream, the material must be accurately characterized to ensure downstream safety at the incineration plant.
| Parameter | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-S-propyl-L-cysteine |
| Common Abbreviation | Boc-Cys(Pr)-OH |
| CAS Number | 22662-95-9 (Verify on specific container; isomers vary) |
| Formula | C₁₁H₂₁NO₄S |
| Molecular Weight | 263.35 g/mol |
| Physical State | White to off-white powder |
| Key Hazards (GHS) | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant) |
| Reactivity | Acid Sensitive (Boc group), Oxidizer Sensitive (Thioether sulfur) |
Pre-Disposal Stabilization & Logic
As a Senior Scientist, I emphasize that "disposal" begins at the bench. The chemical structure dictates the safety protocol.
A. The "Boc" Risk (Gas Evolution)
The tert-butoxycarbonyl (Boc) group is designed to be cleaved by acids.[1][2]
-
Mechanism:
-
Operational Hazard: If you dispose of this compound into a waste carboy containing acidic waste (e.g., from peptide cleavage cocktails using TFA), it will decompose.
-
Protocol: Ensure the waste stream pH is neutral to basic (pH 6-10) . Never add solid Boc-amino acids directly to acidic liquid waste.
B. The "Thioether" Risk (Odor & SOₓ)
The S-propyl side chain is a thioether.
-
Odor: While less volatile than thiols, thioethers can generate "garlic-like" odors if oxidized or heated.
-
Incineration: Upon combustion, the sulfur atom converts to Sulfur Dioxide (
). -
Protocol: Label the waste tag explicitly with "Contains Sulfur" . This informs the disposal facility to route the waste to an incinerator equipped with alkaline scrubbers.
Disposal Decision Workflow
Use the following logic gate to determine the correct waste stream.
Figure 1: Logic flow for segregating Boc-S-propylcysteine waste based on physical state and solvent composition.
Step-by-Step Operational Protocols
Protocol A: Disposal of Solid Reagent (Expired or Excess)
Applicability: Pure powder or contaminated solid debris (weigh boats, paper towels).
-
PPE Requirement: Nitrile gloves, lab coat, safety glasses. Use a fume hood to minimize dust inhalation.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" fiber drum with a liner.
-
Segregation: Ensure the container is designated for "Non-Halogenated Solids."
-
Transfer:
-
Transfer the powder carefully to avoid dust generation.
-
Expert Tip: If the reagent smells strong (sulfur), place it inside a Ziploc bag before placing it in the main waste drum to contain odors.
-
-
Labeling:
Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
Applicability: Reaction mixtures, mother liquors, or wash solvents containing the compound.
-
Solvent Identification: Determine if your solvent system contains Halogens (Dichloromethane, Chloroform) or is Non-Halogenated (Methanol, Ethyl Acetate, DMF).
-
pH Check (Crucial):
-
Dip a pH strip into the waste solution.
-
If pH < 4: Neutralize with Sodium Bicarbonate (
) or an organic base (TEA) until pH is 6–8. Reason: Prevents Boc-deprotection and gas buildup in the drum.
-
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Cap: Screw the cap on tightly (ensure the cap has a pressure-relief mechanism if available, standard in modern safety cans).
Regulatory & Compliance (RCRA Context)
In the United States, this material is not a "Listed Waste" (P or U list) under RCRA (Resource Conservation and Recovery Act), provided it is a commercial chemical product. However, the generator is responsible for determining characteristics.
-
Ignitability (D001): Unlikely for the solid. Possible if dissolved in flammable solvents (MeOH, EtOAc).
-
Corrosivity (D002): Not corrosive (unless in acidic solution).
-
Reactivity (D003): Not reactive under standard definition, though acid-sensitivity is an internal lab safety concern.
-
Toxicity (D004-D043): Does not contain heavy metals or common regulated organics (like Benzene).
Compliance Statement for EH&S:
"Waste consists of a Boc-protected amino acid thioether. It is non-halogenated (unless mixed with DCM) and should be incinerated at an approved TSDF (Treatment, Storage, and Disposal Facility) capable of handling sulfur-bearing organics."
References
-
TCI Chemicals. (2025).[5][6][7] Safety Data Sheet: L-Cysteine Derivatives. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: N-(tert-Butoxycarbonyl)-L-cysteine methyl ester (Analogous Structure). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from
-
Biotage. (2010). Microwave-Assisted Deprotection of Boc-Protected Amines (Acid Sensitivity Data). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. carlroth.com [carlroth.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling n-(Tert-butoxycarbonyl)-s-propylcysteine
Part 1: Executive Summary & Risk Context
From the Desk of the Senior Application Scientist: While N-(Tert-butoxycarbonyl)-S-propylcysteine is often classified merely as an "irritant" (H315/H319/H335), treating it with casual familiarity is a procedural error. In peptide synthesis, the primary risks are often secondary: the static-prone nature of Boc-protected powders leading to inhalation exposure, and the permeation kinetics of the carrier solvents (typically DCM or DMF) used to dissolve it.
This guide moves beyond generic safety data to provide an operational workflow designed to protect the integrity of your assay and your health.
Part 2: Hazard Identification & Engineering Controls
The "Silent" Risks
-
Respiratory Sensitization Potential: While acute toxicity is low, repeated inhalation of amino acid dusts can sensitize the respiratory tract. Boc-derivatives are frequently "fluffy" solids that become airborne easily during weighing.
-
Solvent Vectoring: Once dissolved, the chemical's ability to penetrate skin is dictated by the solvent. If dissolved in Dimethylformamide (DMF) or Dichloromethane (DCM), the mixture bypasses the skin barrier much faster than the solid alone.
Engineering Control: The Fume Hood
-
Requirement: All handling of the solid powder and its solutions must occur inside a certified chemical fume hood.
-
Velocity Check: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s) .
-
Sash Height: Maintain sash at the working height marker (usually 18 inches/45 cm) to create a physical barrier against powder dispersion.
Part 3: Personal Protective Equipment (PPE) Matrix
The "Standard Nitrile Glove" rule is insufficient for high-fidelity chemistry involving chlorinated solvents. Use this matrix to select the correct barrier.
| PPE Category | Standard Protocol (Solid Handling) | Enhanced Protocol (Solution Handling) |
| Hand Protection | Nitrile Exam Gloves (Min. 0.11 mm / 4-5 mil).Rationale: Sufficient for dry solids; provides tactile feedback. | Double Gloving or Laminate. If using DCM: Wear Silver Shield® or laminate liners under nitrile.If using DMF: Standard nitrile is acceptable (Breakthrough >60 min). |
| Eye Protection | Safety Glasses with Side Shields. Standard: ANSI Z87.1 compliant. | Chemical Splash Goggles. Rationale: Required if reaction involves vigorous stirring, heating, or pressurized cannulation. |
| Body Protection | Lab Coat (Cotton/Poly blend). Fit: Must button to the neck and cover wrists. | Chemical-Resistant Apron. Rationale: Required when transferring volumes >500mL of solution. |
| Respiratory | None (if in Hood). Note:[1] If weighing outside a hood (NOT recommended), use N95. | Half-Face Respirator (OV/P100). Rationale: Only required for spill cleanup outside the hood. |
PPE Decision Logic
The following diagram illustrates the decision process for glove selection based on the solvent vector, a critical step often overlooked in standard SOPs.
Caption: PPE Selection Logic based on carrier solvent permeation rates.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
Objective: Minimize static dispersion of the Boc-protected powder.
-
Static Discharge: Boc-amino acids are prone to static charge. Use an anti-static gun or wipe the spatula and weighing boat with an anti-static wipe before contact.
-
Draft Shield: Ensure the analytical balance draft shield is closed during the final read to prevent hood airflow from blowing the powder.
-
Transfer: Do not dump the powder. Tap the weighing boat gently. If powder adheres to the boat, rinse the boat with your reaction solvent into the reaction vessel (quantitative transfer).
Phase 2: Solubilization & Reaction
Objective: Prevent solvent-mediated exposure.
-
Solvent Addition: Add solvent (e.g., DCM) slowly down the side of the reaction vessel to prevent "puffing" of the dry powder.
-
Vessel Closure: Immediately cap or seal the vessel after addition.
-
Glove Check: If using DCM, inspect gloves for "rippling" (a sign of swelling/degradation). Change gloves immediately if solvent contact occurs.
Phase 3: Cleanup & Doffing
Objective: Prevent cross-contamination outside the lab.
-
Wipe Down: Wipe the balance area and hood surface with a solvent-dampened paper towel (ethanol or isopropanol) to pick up invisible dust.
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it in the other hand, and peeling the second glove over the first) to ensure skin never touches the outer glove surface.
-
Wash: Wash hands with soap and water for 20 seconds immediately after leaving the hood.
Part 5: Disposal & Waste Management[2]
Proper segregation prevents dangerous chemical reactions in the waste stream.
| Waste Stream | Contents | Container Type |
| Solid Waste | Contaminated paper towels, weighing boats, gloves, dry silica. | Hazardous Solid Waste Bin (Double-bagged). |
| Liquid Waste A (Halogenated) | Solutions containing DCM, Chloroform, or TFA. | HDPE or Glass Carboy (Red Label). |
| Liquid Waste B (Non-Halogenated) | Solutions in DMF, DMSO, Acetone, Ethanol. | HDPE or Glass Carboy (Clear/Yellow Label). |
| Sharps | Needles, broken glass ampoules. | Puncture-Proof Sharps Container. |
Critical Prohibition: Never dispose of Boc-amino acids or their solutions down the drain. They are organic contaminants and must be incinerated via a licensed waste handler.
Caption: Waste segregation workflow to prevent incompatible chemical mixing.
Part 6: Emergency Response
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.
-
Skin Contact:
-
Spill (Solid): Cover with wet paper towels to prevent dust dispersion, then wipe up.
-
Spill (Liquid >100mL): Evacuate the area. Inform the safety officer. Do not attempt cleanup without a respirator if outside the fume hood.
References
-
PubChem. (n.d.). Compound Summary: Cysteine Derivatives. National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved February 18, 2026, from [Link]
-
Kimberly-Clark Professional. (2025).[1] Chemical Resistance Guide for Nitrile Gloves. Retrieved February 18, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. kishida.co.jp [kishida.co.jp]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
